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  • Product: 2-Amino-6-chlorotoluene-4-sulphonic acid
  • CAS: 6387-27-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Amino-6-chlorotoluene-4-sulphonic acid

This guide provides a comprehensive technical overview of 2-Amino-6-chlorotoluene-4-sulphonic acid (CAS No. 6387-27-5), a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-Amino-6-chlorotoluene-4-sulphonic acid (CAS No. 6387-27-5), a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of this compound's properties and applications.

Introduction

2-Amino-6-chlorotoluene-4-sulphonic acid is a substituted aromatic compound belonging to the class of sulfonic acids.[1] Its molecular structure, featuring an amino group, a chloro group, a methyl group, and a sulfonic acid group attached to a benzene ring, makes it a versatile building block in organic synthesis.[1] This guide will delve into its physicochemical properties, synthesis, reactivity, and applications, with a focus on providing practical insights for laboratory and industrial use.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 2-Amino-6-chlorotoluene-4-sulphonic acid are summarized in the table below.

PropertyValueSource
CAS Number 6387-27-5[2][][4]
Molecular Formula C7H8ClNO3S[2][][4]
Molecular Weight 221.66 g/mol [2][4]
Exact Mass 220.9913420[5][6]
Appearance Typically a solid at room temperature[1]
Density 1.553 g/cm³ (Predicted)[2][5]
Solubility Soluble in water due to the polar sulfonic acid group.[1]
Topological Polar Surface Area 88.8 Ų[5]
InChI Key RSCRGMCYBCTJGF-UHFFFAOYSA-N[2][]

The presence of the sulfonic acid group significantly enhances the compound's polarity, rendering it soluble in aqueous solutions.[1] This property is crucial for its use in many synthetic procedures that are carried out in aqueous media.

Synthesis and Purification

The synthesis of substituted toluenesulfonic acids often involves multi-step processes. While specific proprietary methods may vary, a general approach for a related compound, 6-chloro-4-amino-meta-toluene sulfonic acid, involves the sulfonation of 2-chloro-4-amino toluene with sulfuric acid.[7] The resulting product can then be isolated as an alkali metal salt.[7]

A generalized workflow for the synthesis and purification of such compounds is outlined below. The rationale behind this process is to control the regioselectivity of the sulfonation reaction and to effectively isolate the desired isomer.

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification A Starting Material (e.g., 2-chloro-4-aminotoluene) B Sulfonation (e.g., with H2SO4) A->B C Reaction Quenching & Neutralization B->C D Precipitation of Salt (e.g., addition of mineral acid) C->D Crude Product E Filtration D->E F Washing & Drying E->F G Characterization (e.g., NMR, HPLC) F->G Purified Product

Caption: Generalized workflow for the synthesis and purification of a toluenesulfonic acid derivative.

A patented method for preparing toluene sulfonic acid derivatives highlights the importance of pH control during precipitation from an aqueous salt solution.[7] Maintaining a constant pH between 0.5 and 1.2 during the addition of a mineral acid is crucial for obtaining a high-purity product.[7]

Chemical Reactivity and Synthetic Utility

The reactivity of 2-Amino-6-chlorotoluene-4-sulphonic acid is dictated by its functional groups. The amino group can undergo diazotization reactions, which are fundamental in the synthesis of azo dyes and pigments.[8] The sulfonic acid group is a strong acid and can participate in various salt formation reactions. The aromatic ring itself is susceptible to further electrophilic substitution, although the existing substituents will direct the position of new incoming groups.

The compound serves as a valuable intermediate in the synthesis of more complex molecules for various industries.[1][]

Potential Reaction Pathways

G cluster_reactions Reactions A 2-Amino-6-chlorotoluene- 4-sulphonic acid B Diazotization (NaNO2, HCl) A->B C Coupling Reaction (with a suitable coupling agent) B->C D Azo Dye/Pigment C->D

Caption: A key reaction pathway involving 2-Amino-6-chlorotoluene-4-sulphonic acid in the synthesis of azo compounds.

Applications

2-Amino-6-chlorotoluene-4-sulphonic acid and its isomers are important intermediates in several industrial applications.

  • Dyes and Pigments: These compounds are extensively used in the synthesis of azo dyes and pigments.[1][][8] For instance, a related isomer, 2-Amino-5-chloro-4-methylbenzenesulfonic acid (CLT-Säure), is a precursor to Pigment Red 53.[8]

  • Pharmaceuticals: The structural motifs present in this molecule are found in various pharmacologically active compounds, making it a potential starting material or intermediate in drug discovery and development.[1]

  • Organic Synthesis: It serves as a versatile reagent in broader organic chemistry applications.[]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 2-Amino-6-chlorotoluene-4-sulphonic acid and related compounds.

Hazard Identification:

  • Causes skin and serious eye irritation.[9]

  • May cause respiratory irritation.[9]

  • Acute toxicity (oral, dermal, inhalation) has been noted for some isomers.[10]

Recommended Precautions:

  • Handling: Use in a well-ventilated area, such as a chemical fume hood.[11][12] Avoid formation of dust and aerosols.[11] Wear suitable protective clothing, gloves, and eye/face protection.[9][11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12] Keep away from incompatible materials.[11][12]

  • First Aid:

    • In case of skin contact: Immediately wash off with soap and plenty of water.[11]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[9]

    • If inhaled: Move the person into fresh air.[11]

Always consult the latest Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.

Conclusion

2-Amino-6-chlorotoluene-4-sulphonic acid is a chemical intermediate with significant utility, particularly in the dye and pigment industry. Its physicochemical properties, especially its water solubility, are key to its synthetic applications. A thorough understanding of its reactivity and safe handling procedures is essential for its effective and responsible use in research and industrial settings.

References

  • Chemsrc. (2025, September 13). 2-amino-6-chlorotoluene-4-sulphonic acid | CAS#:6387-27-5.
  • CymitQuimica. CAS 6387-27-5: 3-Amino-5-chloro-4-methylbenzenesulfonic acid.
  • BOC Sciences. CAS 6387-27-5 (2-Amino-6-chlorotoluene-4-sulfonic acid).
  • Echemi. 6387-27-5, 3-Amino-5-chloro-4-methylbenzenesulfonic acid Formula.
  • ChemicalBook. 6387-27-5(2-amino-6-chlorotoluene-4-sulphonic acid) Product Description.
  • 3-Amino-5-chloro-4-methylbenzenesulfonic acid SDS, 6387-27-5 Safety Data Sheets.
  • ChemicalBook. 2-Amino-4-chlorophenol-6-sulfonic acid(88-23-3).
  • NextSDS. 2-amino-6-chlorotoluene-4-sulphonic acid — Chemical Substance Information.
  • Chem Service. (2016, January 19). SAFETY DATA SHEET.
  • Wikidata. (2025, November 9). 2-amino-6-chlorotoluene-4-sulfonic acid.
  • Google Patents. US4207254A - Method for preparing improved toluene sulfonic acid derivatives and the products thereof.
  • Wikipedia. (2026, January 24). 2-Amino-5-chlor-4-methylbenzolsulfonsäure.

Sources

Exploratory

Comprehensive Technical Guide on 2-Amino-6-chlorotoluene-4-sulfonic Acid (CAS 6387-27-5)

Part 1: Executive Summary & Chemical Identity 2-Amino-6-chlorotoluene-4-sulfonic acid (systematically named 3-amino-5-chloro-4-methylbenzenesulfonic acid) is a highly functionalized aromatic intermediate[1]. Characterize...

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Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

2-Amino-6-chlorotoluene-4-sulfonic acid (systematically named 3-amino-5-chloro-4-methylbenzenesulfonic acid) is a highly functionalized aromatic intermediate[1]. Characterized by its unique tetrasubstituted pattern—comprising an amine, a chlorine atom, a methyl group, and a sulfonic acid moiety on a single benzene ring—it serves as a critical building block in the synthesis of complex azo dyes, leather pigments, and pharmaceutical precursors[2].

To facilitate rapid comparative analysis, the core physicochemical properties of the compound are summarized below:

PropertyValue
CAS Number 6387-27-5
Molecular Formula C₇H₈ClNO₃S
Molecular Weight 221.66 g/mol
Density ~1.55 g/cm³
SMILES CC1=C(C=C(C=C1Cl)S(=O)(=O)O)N
InChIKey RSCRGMCYBCTJGF-UHFFFAOYSA-N
Key Synonyms 3-amino-5-chloro-4-methylbenzenesulfonic acid; ACTS

Part 2: Regioselective Synthesis & Manufacturing Causality

The industrial synthesis of 6387-27-5 relies on the precise exploitation of electrophilic aromatic substitution directing effects, followed by a chemoselective reduction[3].

Step 1: Regioselective Sulfonation

The synthesis begins with the sulfonation of 2-chloro-6-nitrotoluene .

  • The Causality of Regioselectivity: Why does sulfonation occur exclusively at the 4-position? The aromatic ring is influenced by three competing substituents. The methyl group is an activating, ortho/para-directing group. Because the ortho positions (C2 and C6) are sterically blocked by the chlorine and nitro groups, electrophilic attack by the sulfonium ion (SO₃) is heavily favored at the para position (C4). Concurrently, the strongly deactivating nitro group directs meta, which synergistically points to the exact same C4 position. This dual-directing effect ensures near-quantitative regioselectivity, yielding 3-chloro-4-methyl-5-nitrobenzenesulfonic acid and minimizing the formation of unwanted structural isomers[3].

Step 2: Chemoselective Reduction

Following sulfonation, the nitro group must be reduced to an amine.

  • The Causality of Reagent Choice: While catalytic hydrogenation (e.g., H₂ over Pd/C) is the modern standard for nitro reduction, the presence of the aryl chloride introduces a high risk of unwanted hydrodehalogenation. To maintain the integrity of the C-Cl bond, a chemoselective Béchamp reduction utilizing iron powder and aqueous hydrochloric acid is preferred. The iron surface facilitates a single-electron transfer (SET) mechanism that selectively reduces the nitro group without cleaving the stronger aryl halide bond[3].

Synthesis A 2-Chloro-6-nitrotoluene (CAS 83-42-1) B 3-Chloro-4-methyl-5-nitro- benzenesulfonic acid A->B Sulfonation (Oleum, H2SO4/SO3) C 2-Amino-6-chlorotoluene- 4-sulfonic acid (CAS 6387-27-5) B->C Reduction (Fe/HCl, Béchamp)

Figure 1: Regioselective synthesis of 6387-27-5 from 2-Chloro-6-nitrotoluene.

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol for the chemoselective reduction step is designed as a self-validating system .

Protocol: Chemoselective Béchamp Reduction of 3-Chloro-4-methyl-5-nitrobenzenesulfonic acid

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Reagent Loading: Add 50 g of fine iron powder and 300 mL of distilled water. Heat the suspension to 90°C.

  • Activation: Add 5 mL of 37% HCl. Causality: This etches the iron surface, removing passivating oxide layers and activating it for electron transfer.

  • Substrate Addition: Slowly add 0.2 moles of 3-chloro-4-methyl-5-nitrobenzenesulfonic acid in small portions over 1 hour to maintain the exothermic reaction at 95-100°C.

  • Self-Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using an EtOAc/MeOH (4:1) eluent. The reaction is validated as complete when the UV-active starting material spot disappears, and a highly polar spot emerges. Orthogonal Validation: Apply a spot of the reaction mixture onto filter paper and treat it with Ehrlich's reagent (p-dimethylaminobenzaldehyde). An immediate vibrant yellow/orange color confirms the successful formation of the primary aromatic amine.

  • Workup: Basify the hot mixture with Na₂CO₃ to pH 8-9 to precipitate iron oxides. Filter hot through a Celite pad to remove the iron sludge.

  • Crystallization: Acidify the filtrate with HCl to pH 1-2. The zwitterionic 2-amino-6-chlorotoluene-4-sulfonic acid will precipitate upon cooling to 5°C. Filter and dry under vacuum.

Part 4: Applications in Advanced Dye Synthesis

The primary industrial application of 6387-27-5 is as a diazo component in the manufacture of high-performance azo dyes, most notably C.I. Acid Brown 105 (CAS 8003-78-9), a trisazo dye used extensively for leather coloration[2][4].

  • Diazotization Causality: The presence of the electron-withdrawing sulfonic acid and chloro groups reduces the nucleophilicity of the amine. Therefore, diazotization requires a strong mineral acid (HCl) and strict temperature control (0-5°C). Keeping the reaction cold is critical because aliphatic and aromatic diazonium salts are highly unstable; elevated temperatures will cause them to rapidly extrude nitrogen gas (N₂) and degrade into phenols. The stabilized diazonium intermediate is subsequently coupled with electron-rich aromatic systems like resorcinol or specific naphthols to build the extended conjugated system of the dye[4].

Diazotization Step1 2-Amino-6-chlorotoluene- 4-sulfonic acid Step2 Diazotization (NaNO2, HCl, 0-5°C) Step1->Step2 Step3 Diazonium Salt Intermediate Step2->Step3 Step4 Coupling Reaction (Resorcinol / Naphthols) Step3->Step4 Step5 C.I. Acid Brown 105 (Trisazo Dye) Step4->Step5

Figure 2: Workflow for synthesizing C.I. Acid Brown 105 via diazotization.

Part 5: Analytical Validation & Quality Control

To ensure absolute trustworthiness in downstream pharmaceutical or dye applications, the purity of 6387-27-5 must be validated using orthogonal analytical techniques:

  • Ion-Pairing HPLC: Due to the zwitterionic nature of the sulfonic acid, standard reverse-phase HPLC often results in the compound eluting in the void volume. Causality: To establish a reliable purity assay, an ion-pairing reagent (e.g., 5 mM tetrabutylammonium hydroxide) must be added to the mobile phase. The bulky tetrabutylammonium cation forms a neutral, lipophilic complex with the sulfonate anion, allowing for predictable retention and high-resolution separation on a C18 stationary phase.

  • FTIR Spectroscopy: Purity and reduction success are confirmed by the disappearance of asymmetric/symmetric NO₂ stretches at 1530 and 1350 cm⁻¹, and the appearance of N-H stretching doublets at 3300-3400 cm⁻¹.

  • ¹H NMR (DMSO-d₆): The aromatic region will display two distinct proton signals at C3 and C5. Because they are separated by the sulfonic acid group at C4 and are meta to each other, they will appear as two doublets with a small meta coupling constant (J ~ 1.5 - 2.0 Hz), providing definitive proof of the regiochemistry.

Part 6: References

  • Title: Benzenesulfonic acid, 3-amino-5-chloro-4-methyl- (CID 80806) Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Ashford's Dictionary of Industrial Chemicals Source: Industrial Chemistry URL: [Link]

  • Title: 3-Amino-5-chlor-4-methylbenzolsulfonsäure Source: Wikipedia URL: [Link]

  • Title: Acid Brown 105 Source: World Dye Variety URL: [Link]

Sources

Foundational

An In-depth Technical Guide to 2-Amino-6-chlorotoluene-4-sulphonic acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Amino-6-chlorotoluene-4-sulphonic acid (CAS No. 6387-27-5), a key intermediate in the s...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-chlorotoluene-4-sulphonic acid (CAS No. 6387-27-5), a key intermediate in the synthesis of various dyes and pigments. The document delves into the historical context of its emergence within the synthetic dye industry, outlines its physicochemical properties, and presents a detailed, logical synthesis pathway. Furthermore, it covers essential analytical techniques for its characterization, safety and handling protocols, and its significant applications. This guide is intended to be a valuable resource for professionals in organic synthesis, materials science, and drug development, offering both foundational knowledge and practical insights.

Introduction: A Legacy in Color

The story of 2-Amino-6-chlorotoluene-4-sulphonic acid is intrinsically linked to the revolution of the synthetic dye industry in the late 19th and early 20th centuries. Following William Henry Perkin's serendipitous discovery of mauveine in 1856, a new era of chemical innovation was unleashed, focused on creating a vibrant and diverse palette of colors from coal tar derivatives.[1] The development of azo dyes, characterized by the -N=N- chromophore, was a particularly significant milestone. These dyes, first discovered in 1858, offered a wide range of brilliant and fast colors, and their synthesis relied on a toolkit of versatile chemical intermediates.[2][3]

While the specific date and discoverer of 2-Amino-6-chlorotoluene-4-sulphonic acid are not prominently documented in readily available historical records, its emergence can be situated within the broader context of the intensive research and development of dye intermediates during this period. The early 20th century saw a systematic exploration of substituted aromatic compounds to create new shades and improve the properties of existing dyes. The introduction of sulfonic acid groups to enhance water solubility and the use of halogen atoms to modify color and lightfastness were common strategies. The "Colour Index," first published in 1924, began to systematically catalogue these new chemical entities and their commercial applications, providing a structured framework for the burgeoning industry.[4][5] 2-Amino-6-chlorotoluene-4-sulphonic acid, with its combination of an amino group for diazotization, a sulfonic acid group for solubility, and a chlorine atom for color modification, represents a logical outcome of this targeted molecular engineering.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 2-Amino-6-chlorotoluene-4-sulphonic acid is fundamental for its effective use in synthesis and for ensuring safe handling.

PropertyValueSource
CAS Number 6387-27-5[6]
Molecular Formula C₇H₈ClNO₃S[6]
Molecular Weight 221.66 g/mol [7]
IUPAC Name 3-amino-5-chloro-4-methylbenzenesulfonic acid[8]
Appearance White to off-white crystalline powder
pKa -1.36 ± 0.50 (predicted)[7]
Density 1.553 g/cm³ (predicted)[9]

Synthesis of 2-Amino-6-chlorotoluene-4-sulphonic acid: A Multi-step Approach

The synthesis of 2-Amino-6-chlorotoluene-4-sulphonic acid is a multi-step process that begins with a readily available starting material, p-toluenesulfonic acid. The overall transformation involves a sequence of electrophilic aromatic substitution reactions followed by a reduction. While a specific, detailed experimental protocol for this exact compound is not widely published in peer-reviewed journals, a logical and well-established pathway can be constructed based on known industrial processes for analogous compounds.[10]

The synthesis can be logically divided into three key stages:

  • Chlorination: Introduction of a chlorine atom onto the aromatic ring.

  • Nitration: Introduction of a nitro group, which will later be reduced to the desired amino group.

  • Reduction: Conversion of the nitro group to an amino group.

Synthesis_Pathway pTSA p-Toluenesulfonic Acid chlorinated_intermediate 2-Chloro-p-toluenesulfonic acid pTSA->chlorinated_intermediate Chlorination nitrated_intermediate 2-Chloro-5-nitro-p-toluenesulfonic acid chlorinated_intermediate->nitrated_intermediate Nitration final_product 2-Amino-6-chlorotoluene-4-sulphonic acid nitrated_intermediate->final_product Reduction

Caption: A logical workflow for the synthesis of 2-Amino-6-chlorotoluene-4-sulphonic acid.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative, lab-scale procedure derived from established methodologies for the synthesis of similar substituted toluenesulfonic acids.

Materials:

  • p-Toluenesulfonic acid

  • Chlorine gas or a suitable chlorinating agent (e.g., sulfuryl chloride)

  • Concentrated nitric acid

  • Concentrated sulfuric acid

  • Reducing agent (e.g., iron powder, stannous chloride)

  • Hydrochloric acid

  • Sodium hydroxide

  • Suitable solvents (e.g., water, ethanol)

Step 1: Chlorination of p-Toluenesulfonic Acid

  • In a reaction vessel equipped with a stirrer, gas inlet, and temperature control, dissolve p-toluenesulfonic acid in a suitable solvent.

  • At a controlled temperature, bubble chlorine gas through the solution or add the chlorinating agent dropwise. The reaction is typically carried out in the presence of a catalyst, such as iodine or ferric chloride, to facilitate electrophilic aromatic substitution.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC).

  • Upon completion, quench the reaction and work up the mixture to isolate the 2-chloro-p-toluenesulfonic acid. This may involve neutralization, extraction, and crystallization.

Step 2: Nitration of 2-Chloro-p-toluenesulfonic Acid

  • To a cooled mixture of concentrated sulfuric acid, add the 2-chloro-p-toluenesulfonic acid portion-wise, maintaining a low temperature.

  • Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) to the reaction vessel, ensuring the temperature remains controlled.

  • After the addition is complete, allow the reaction to proceed at a slightly elevated temperature until completion.

  • Carefully pour the reaction mixture onto ice to precipitate the 2-chloro-5-nitro-p-toluenesulfonic acid.

  • Filter the precipitate and wash it thoroughly with cold water to remove excess acid.

Step 3: Reduction of 2-Chloro-5-nitro-p-toluenesulfonic Acid

  • Suspend the 2-chloro-5-nitro-p-toluenesulfonic acid in water or a dilute acid solution.

  • Add a reducing agent, such as iron powder or stannous chloride, in portions. The reaction is often initiated by heating.

  • Maintain the reaction at an elevated temperature with vigorous stirring until the reduction is complete.

  • Filter the hot reaction mixture to remove the reducing agent and its byproducts.

  • Neutralize the filtrate with a base, such as sodium hydroxide, to precipitate the 2-Amino-6-chlorotoluene-4-sulphonic acid.

  • Collect the product by filtration, wash with a small amount of cold water, and dry under vacuum.

Analytical Characterization

The identity and purity of 2-Amino-6-chlorotoluene-4-sulphonic acid are confirmed through various analytical techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl group protons, and the amino group protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene ring.

    • ¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule, further confirming its structure.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include:

    • N-H stretching vibrations of the amino group (around 3300-3500 cm⁻¹).

    • S=O stretching vibrations of the sulfonic acid group (around 1030-1060 cm⁻¹ and 1150-1210 cm⁻¹).

    • C-Cl stretching vibration (in the fingerprint region).

    • Aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern. The presence of chlorine would be indicated by the characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of 2-Amino-6-chlorotoluene-4-sulphonic acid and for monitoring reaction progress. A reversed-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point for method development.[11][12] Detection is typically performed using a UV detector at a wavelength where the compound exhibits strong absorbance.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the sulfonic acid, direct analysis by GC-MS is challenging. Derivatization to a more volatile ester or other derivative may be necessary for analysis by this method.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 2-Amino-6-chlorotoluene-4-sulphonic acid and the reagents used in its synthesis.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, especially when handling volatile or corrosive reagents like chlorine, nitric acid, and sulfuric acid.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[6] In case of contact, rinse the affected area immediately with plenty of water.

  • Storage: Store the compound in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Applications in Industry and Research

The primary application of 2-Amino-6-chlorotoluene-4-sulphonic acid is as a crucial intermediate in the synthesis of azo dyes and pigments. The amino group can be readily diazotized and then coupled with a variety of coupling components (e.g., naphthols, anilines) to produce a wide range of colors. The presence of the chlorine atom and the sulfonic acid group influences the final properties of the dye, such as its shade, lightfastness, and solubility.

Beyond the dye industry, substituted aminosulfonic acids are of interest in medicinal chemistry and materials science. The sulfonic acid group can act as a bioisostere for other acidic functional groups, and the overall molecular scaffold can be a starting point for the synthesis of more complex molecules with potential biological activity.

Conclusion

2-Amino-6-chlorotoluene-4-sulphonic acid, while not a household name, is a testament to the ingenuity of the early synthetic chemists who laid the groundwork for the modern chemical industry. Its synthesis, rooted in the fundamental reactions of aromatic chemistry, and its application as a dye intermediate highlight the crucial role of such building block molecules. For today's researchers and scientists, a thorough understanding of the history, synthesis, and properties of such compounds remains essential for the development of new materials and technologies.

References

[4] SDC. (2024, March 16). Happy 100 year anniversary of the International Colour Index. [Link]

[13] Wikipedia. (2024). Synthetic colorant. [Link]

[5] Wikipedia. (2024). Colour Index International. [Link]

[14] The Colour Index: The Past, Present and Future of Colorant Classification. (2026, February 9). ResearchGate. [Link]

[15] Overview of the Colour Index System. Scribd. [Link]

[16] Murmann, J. P., & Homburg, E. (2001). Comparing evolutionary dynamics across different national settings: the case of the synthetic dye industry, 1857–1914. Journal of Evolutionary Economics, 11(2), 177-205. [Link]

[17] Bhowmik, P., Banerjee, B., & Han, H. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Preprints.org. [Link]

[1] Science Museum. (2019, April 9). The colourful chemistry of artificial dyes. [Link]

[2] Britannica. Dye - Synthetic, Organic, Colorants. [Link]

[3] History of Dyeing: 2600 BC to 20th Century. Scribd. [Link]

[18] Art Is Creation. Colour Index Numbers and Chemical Structure. [Link]

[19] Wikipedia. p-Toluenesulfonic acid. [Link]

[20] New Journal of Chemistry. (2016). The p-toluenesulfonic acid catalyzed single pot synthesis of tetracyclic 1,2-dihydroquinolines: a metal free approach. [Link]

[10] Quick Company. An Improved Process For Preparing C Acid. [Link]

[6] NextSDS. 2-amino-6-chlorotoluene-4-sulphonic acid — Chemical Substance Information. [Link]

[21] Wang, Z., et al. (2001). Production of p-toluenesulfonic acid by sulfonating toluene with gaseous sulfur trioxide. Journal of Chemical Technology & Biotechnology, 76(8), 853-857. [Link]

[22] Infrared Absorption Spectra of a Series of 2, 6-diamino and 2-amino-6hydroxy-8-choroaIkyl Purines. Sains Malaysiana. [Link]

[9] Chemsrc. (2025, September 13). 2-amino-6-chlorotoluene-4-sulphonic acid. [Link]

[23] Wikidata. (2025, November 9). 2-amino-6-chlorotoluene-4-sulfonic acid. [Link]

[24] MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]

[25] Google Patents. US2828333A - Manufacture of p-toluene sulfonic acid.

[11] Agilent. (2010, June 24). Analysis of Amino Acids by HPLC. [Link]

[26] Semantic Scholar. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. [Link]

[27] PMC. Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. [Link]

[12] Separation of two sulfurated amino acids with other seventeen amino acids by HPLC with pre-column derivatization Application. (2010, May 14). Agilent. [Link]

[28] GL Sciences. GT072 Purge & Trap-GC/MSによる水道水中カビ臭気物質の高感度分析. [Link]

[29] ResearchGate. Fourier transform infrared (FT-IR) spectra of humins, sulfonated carbons (SCs), and p-toluenesulfonic acid (p-TSA). [Link]

[30] 日本分析化学会. GMP体制下のGC/MS分析 -核酸中不純物の高感度分析-. [Link]

[31] 日本農薬学会. GC/MSを中 Iむとして,. [Link]

[32] SIELC Technologies. Separation of 4-Amino-6-chlorobenzene-1,3-di(sulphonyl chloride) on Newcrom R1 HPLC column. [Link]

[33] MassBank.jp. MassBank3. [Link]

[34] Digital Commons @ NJIT. The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid. [Link]

[35] FAMIC. 6 稲発酵粗飼料及び籾米中のクロロタロニルのガスクロマトグラフ質量 分析計による定量法. [Link]

[36] 大阪市. HS-GC/MS法を用いたトリクロラミンの分析と挙動に関する調査. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Structure Elucidation of 3-Amino-5-chloro-4-methylbenzenesulfonic acid

Introduction 3-Amino-5-chloro-4-methylbenzenesulfonic acid is a substituted aromatic compound with the molecular formula C₇H₈ClNO₃S.[1][2] Its structure incorporates several key functional groups: an amino group (-NH₂),...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Amino-5-chloro-4-methylbenzenesulfonic acid is a substituted aromatic compound with the molecular formula C₇H₈ClNO₃S.[1][2] Its structure incorporates several key functional groups: an amino group (-NH₂), a chloro group (-Cl), a methyl group (-CH₃), and a sulfonic acid group (-SO₃H) attached to a benzene ring. These functional groups make it a valuable intermediate in the synthesis of various dyes and pharmaceuticals.[3] The precise arrangement of these substituents on the aromatic ring is critical to its chemical reactivity and the properties of the final products. Therefore, unambiguous structure elucidation is a fundamental requirement for quality control and process development.

This guide provides a comprehensive, multi-technique approach to the structural verification of 3-amino-5-chloro-4-methylbenzenesulfonic acid, integrating data from Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The narrative emphasizes the causality behind experimental choices and the logical synthesis of data to arrive at a conclusive structural assignment.

Proposed Structure and Isomeric Considerations

The target compound is 3-amino-5-chloro-4-methylbenzenesulfonic acid. The numbering of the benzene ring is dictated by IUPAC nomenclature, with the sulfonic acid group assigned to position 1.

Molecular Structure:

During the synthesis of this compound, which can involve steps like chlorination, nitration, reduction, and sulfonation, several positional isomers could potentially be formed.[3][4] A robust analytical workflow must be able to definitively distinguish the target molecule from other possible isomers, such as 2-amino-4-chloro-5-methylbenzenesulfonic acid or other arrangements of the substituents.

A Multi-faceted Analytical Strategy: The Power of Integrated Data

No single analytical technique can provide a complete and unambiguous structural picture. A synergistic approach, leveraging the strengths of multiple techniques, is essential.

  • Mass Spectrometry (MS) will be employed to determine the molecular weight and elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy will identify the functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy will provide detailed information about the chemical environment of the hydrogen and carbon atoms, revealing the connectivity and substitution pattern of the aromatic ring.

The logical flow of this integrated approach is outlined in the workflow diagram below.

Elucidation_Workflow cluster_MS Mass Spectrometry cluster_FTIR FTIR Spectroscopy cluster_NMR NMR Spectroscopy MS_protocol ESI-MS Protocol MS_data Molecular Ion & Isotope Pattern MS_protocol->MS_data yields Conclusion Structure Confirmed: 3-amino-5-chloro-4-methylbenzenesulfonic acid MS_data->Conclusion Confirms Elemental Formula FTIR_protocol ATR-FTIR Protocol FTIR_data Functional Group Frequencies FTIR_protocol->FTIR_data yields FTIR_data->Conclusion Confirms Functional Groups NMR_protocol 1H & 13C NMR Protocol NMR_data Chemical Shifts & Coupling NMR_protocol->NMR_data yields NMR_data->Conclusion Confirms Substitution Pattern Synthesis Synthesized Compound Synthesis->MS_protocol Synthesis->FTIR_protocol Synthesis->NMR_protocol

Caption: Workflow for the structure elucidation of 3-amino-5-chloro-4-methylbenzenesulfonic acid.

Mass Spectrometry: Confirming Molecular Weight and Elemental Formula

High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is the technique of choice for polar and ionic molecules like sulfonic acids. ESI is a soft ionization technique that typically keeps the molecule intact, allowing for the determination of the molecular weight.[5][6][7] Given the acidic nature of the sulfonic acid group, analysis in the negative ion mode is generally more sensitive.[5]

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent mixture, such as 50:50 acetonitrile/water.

  • Instrumentation: Utilize an ESI-Time-of-Flight (TOF) or Orbitrap mass spectrometer for high-resolution analysis.

  • Ionization Mode: Set the instrument to negative ion mode.

  • Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

Expected Data and Interpretation

The molecular weight of C₇H₈ClNO₃S is 221.66 g/mol .[1][2] In negative ion mode, the primary ion observed would be the deprotonated molecule, [M-H]⁻.

Key Observations:

  • Molecular Ion Peak: A strong signal should be observed at an m/z corresponding to the [M-H]⁻ ion. Using the mass of the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ³²S, ³⁵Cl), the expected monoisotopic mass is 220.9913 Da.[1] HRMS should confirm this exact mass.

  • Isotopic Pattern of Chlorine: A crucial piece of evidence is the characteristic isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[8][9][10] This results in two peaks for any chlorine-containing ion: the M peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) that is approximately one-third the intensity of the M peak.[8] The presence of this 3:1 intensity ratio for the peaks at m/z 220.99 and 222.99 provides strong evidence for the presence of a single chlorine atom in the molecule.

IonCalculated m/z (Monoisotopic)Expected Relative IntensitySignificance
[C₇H₇³⁵ClNO₃S]⁻220.9913100%Confirms elemental formula with ³⁵Cl.
[C₇H₇³⁷ClNO₃S]⁻222.9884~32%Confirms the presence of one chlorine atom.

FTIR Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[11][12]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean, empty ATR crystal should be acquired and automatically subtracted from the sample spectrum.

Expected Data and Interpretation

The FTIR spectrum will provide a molecular "fingerprint" confirming the presence of the key functional groups.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupSignificance
3300-3500N-H stretchPrimary Amine (-NH₂)Indicates the presence of the amino group. Two bands are expected.
2850-3000C-H stretchMethyl (-CH₃) and Aromatic (Ar-H)Confirms the presence of alkyl and aromatic C-H bonds.
1600-1650N-H bendPrimary Amine (-NH₂)Further evidence for the amino group.
1450-1600C=C stretchAromatic RingConfirms the presence of the benzene ring.
1150-1250 & 1030-1080S=O asymmetric & symmetric stretchSulfonic Acid (-SO₃H)Strong, characteristic absorptions confirming the sulfonic acid group.[13]
860-900C-H out-of-plane bend1,2,4,5-tetrasubstituted benzeneThe pattern in this region can suggest the substitution pattern on the ring.[14]
700-850C-Cl stretchAryl HalideConfirms the presence of the carbon-chlorine bond.

The presence of strong absorption bands in the regions characteristic for N-H, S=O, and C=C (aromatic) vibrations would provide strong qualitative support for the proposed structure.[11][13]

NMR Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, splitting patterns, and integration of the signals in ¹H NMR, and the number and chemical shifts of signals in ¹³C NMR, the precise connectivity of atoms can be established.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is effective for polar compounds like sulfonic acids.[15][16][17]

  • Filtration: Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[15]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, as ¹³C is inherently less sensitive than ¹H.

Expected ¹H NMR Data and Interpretation (in DMSO-d₆)

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments. For the proposed structure, we expect to see signals for the aromatic protons, the amino protons, and the methyl protons.

  • Aromatic Protons (Ar-H): In a 1,2,3,4,5-pentasubstituted ring, there are two remaining protons. Due to the substitution pattern, these two protons are in different chemical environments and are not adjacent to each other. Therefore, they should appear as two distinct singlets in the aromatic region (typically δ 6.5-8.0 ppm).[18] The electron-withdrawing sulfonic acid and chloro groups will shift these protons downfield, while the electron-donating amino and methyl groups will shift them upfield.[19][20]

  • Amino Protons (-NH₂): These protons are exchangeable and often appear as a broad singlet. The chemical shift can vary depending on concentration and temperature, but in DMSO-d₆, it is often observed in the δ 3-5 ppm range.

  • Methyl Protons (-CH₃): The methyl group is attached to the aromatic ring and is not adjacent to any other protons. It will appear as a sharp singlet, typically in the δ 2.0-2.5 ppm region.[18]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5Singlet1HAr-HAromatic proton adjacent to the chloro and amino groups.
~7.2Singlet1HAr-HAromatic proton adjacent to the sulfonic acid group.
~4.5Broad Singlet2H-NH₂Exchangeable protons of the amino group.
~2.3Singlet3H-CH₃Protons of the methyl group.

Note: Predicted chemical shifts are estimates. The key diagnostic feature is the presence of two singlets in the aromatic region, each integrating to one proton.

Expected ¹³C NMR Data and Interpretation (in DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum shows one signal for each unique carbon atom in the molecule. This is exceptionally useful for confirming the substitution pattern.

  • Aromatic Carbons: The benzene ring has six carbons. Due to the lack of symmetry in the proposed structure, all six aromatic carbons are chemically non-equivalent and should produce six distinct signals in the aromatic region (δ 110-160 ppm).[18][19][20]

    • Carbons directly attached to substituents (quaternary carbons) will have different chemical shifts than those attached to hydrogen.[19][20]

    • The carbon attached to the sulfonic acid group (C-SO₃H) and the carbon attached to the chlorine (C-Cl) will be shifted downfield.

    • The carbon attached to the amino group (C-NH₂) and the carbon attached to the methyl group (C-CH₃) will be shifted upfield relative to unsubstituted benzene.

  • Methyl Carbon (-CH₃): A single signal will appear in the aliphatic region, typically δ 10-25 ppm.[21]

Chemical Shift (δ, ppm)AssignmentRationale
110-1606 distinct signalsAromatic Carbons
10-251 signal-CH₃

The observation of a total of seven carbon signals (six aromatic, one aliphatic) is a powerful confirmation of the proposed structure and rules out more symmetric isomers, which would show fewer signals.

Data Synthesis and Final Structure Confirmation

The conclusive identification of 3-amino-5-chloro-4-methylbenzenesulfonic acid is achieved by synthesizing the information from all three analytical techniques.

Data_Synthesis center_node Final Structure Confirmation ms_data MS Data: - Exact Mass of 220.9913 Da - 3:1 Isotope Pattern (M, M+2) ms_conclusion Conclusion: Formula is C₇H₈ClNO₃S ms_data->ms_conclusion ftir_data FTIR Data: - N-H Stretches (~3400 cm⁻¹) - S=O Stretches (~1200, 1050 cm⁻¹) - Aromatic C=C Stretches ftir_conclusion Conclusion: Contains NH₂, SO₃H, Ar-Cl, Ar-CH₃ ftir_data->ftir_conclusion nmr_data NMR Data: - ¹H: Two aromatic singlets - ¹³C: Seven distinct signals nmr_conclusion Conclusion: Asymmetric 1,3,4,5-substitution pattern nmr_data->nmr_conclusion ms_conclusion->center_node ftir_conclusion->center_node nmr_conclusion->center_node

Caption: Logical synthesis of data from MS, FTIR, and NMR to confirm the final structure.

  • HRMS confirms the elemental formula C₇H₈ClNO₃S and the presence of a single chlorine atom.

  • FTIR confirms the presence of all the expected functional groups: an amino group, a sulfonic acid, a methyl group, and a chloro-substituted aromatic ring.

  • NMR provides the definitive proof of the substitution pattern. The presence of two aromatic singlets in the ¹H NMR spectrum and seven unique signals in the ¹³C NMR spectrum is only consistent with the asymmetric 3-amino-5-chloro-4-methylbenzenesulfonic acid structure. Any other isomer would produce a different number of signals or different splitting patterns in the NMR spectra.

Conclusion

By systematically applying and integrating the data from mass spectrometry, FTIR spectroscopy, and NMR spectroscopy, the chemical structure of 3-amino-5-chloro-4-methylbenzenesulfonic acid can be elucidated with a high degree of confidence. This rigorous, multi-technique approach ensures the identity and purity of the compound, which is essential for its application in research and industrial synthesis. The workflow and interpretation logic presented in this guide serve as a robust template for the structural characterization of complex substituted aromatic compounds.

References

  • University of Rochester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Havlicek, V., Lemr, K., & Schug, K. A. (1999). Analysis of sulphonated dyes and intermediates by electrospray mass spectrometry. Dyes and Pigments, 43(2), 127-137.
  • ResearchGate. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives. Retrieved from [Link]

  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • Holcapek, M., et al. (2004). Effects of ion-pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates. Rapid Communications in Mass Spectrometry, 18(13), 1463-1470.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

  • Keough, T., et al. (2002). Sulfonic Acid Derivatives for Peptide Sequencing by MALDI MS. Analytical Chemistry, 74(17), 4587-4594.
  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Spectroscopy Online. (2026, March 12). The Nature and Utility of Mass Spectra. Retrieved from [Link]

  • Gevaert, K., et al. (2000). Sequencing of sulfonic acid derivatized peptides by electrospray mass spectrometry. Journal of Mass Spectrometry, 35(6), 702-711.
  • Toth, G., & Simon, A. (2006). Negative-ion, Chemical-Ionization Mass Spectrometry of Sulfonic Acid Esters of Carbohydrates.
  • National Center for Biotechnology Information. (n.d.). Benzenesulfonic acid, 3-amino-5-chloro-4-methyl-. PubChem Compound Database. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). 3-AMINO-5-CHLORO-4-METHYLBENZENESULFONIC ACID. Global Substance Registration System. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Fiveable. (2025, August 15). Ortho-Substituted Benzenes: Organic Chemistry Study Guide. Retrieved from [Link]

  • Li, A., et al. (2019). Ultra-low current electrospray ionization of chloroform solution for the analysis of perfluorinated sulfonic acids. Journal of the American Society for Mass Spectrometry, 30(10), 2114-2121.
  • University of New Hampshire. (n.d.). Low Current Electrospray Ionization Mass Spectrometry for Environmental Contaminants and Proteins. UNH Scholars' Repository. Retrieved from [Link]

  • Cilia, M., et al. (2011). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. Journal of the American Society for Mass Spectrometry, 22(5), 895-905.
  • Chemistry LibreTexts. (2022, July 3). Isotope Abundance. Retrieved from [Link]

  • Wang, Y., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 369-376.
  • Diehl, B. H. (1965). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 37(1), 115-118.
  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • University of Bath. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, November 1). Benzenesulfonic acid, 3-amino-5-chloro-4-methyl-. Substance Registry Services. Retrieved from [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • Varghese, H. T., et al. (2007). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 19(4), 2627-2632.
  • ResearchGate. (n.d.). FTIR-ATR spectrum of phenol sulphonic acid. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Ganapathy, K., & Palaniappan, A. (1989). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 101(4), 305-309.
  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • American Coatings Association. (n.d.). Evaluation of Alkane Sulfonic Acid Catalysts and Derivatives for Curing Activity in a Melamine/Acrylic Polyol. Retrieved from [Link]

  • ResearchGate. (n.d.). H-NMR spectrum of 3-methyl-4-{[(4-methylphenoxy)carbonyl]amino} benzenesulfonic acid. Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 3-AMINO-5-CHLORO-4-METHYLBENZENESULFONIC ACID. Retrieved from [Link]

  • Cheminfo.org. (n.d.). Predict 1H NMR spectra. Retrieved from [Link]

  • ACS Publications. (2015, December 16). Improvement of the Nitration Process in 2-Amino-5-chloro-4-methylbenzenesulfonic Acid Synthesis. Industrial & Engineering Chemistry Research. Retrieved from [Link]

Sources

Foundational

2-Amino-6-chlorotoluene-4-sulphonic Acid (CAS 6387-27-5): A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications in Azo Colorants

Executive Summary As the demand for high-performance colorants and advanced organic intermediates grows, the precise manipulation of substituted benzenesulfonic acids has become a cornerstone of industrial dye chemistry....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the demand for high-performance colorants and advanced organic intermediates grows, the precise manipulation of substituted benzenesulfonic acids has become a cornerstone of industrial dye chemistry. 2-Amino-6-chlorotoluene-4-sulphonic acid (often abbreviated as ACTS or 2B Acid isomer) is a highly specialized, polyfunctional aromatic compound. Characterized by its unique arrangement of electron-donating and electron-withdrawing groups, this intermediate is critical in the synthesis of complex azo dyes (such as Acid Brown 102 and 105) and high-transparency azo lake pigments[1][2][3].

This whitepaper provides an in-depth, mechanistic exploration of ACTS. Written from the perspective of a Senior Application Scientist, it details the physicochemical profiling, the causality behind its regioselective synthesis, and field-proven, self-validating protocols for its application in diazo coupling.

Physicochemical Profiling & Structural Elucidation

To design robust synthetic workflows, one must first understand the thermodynamic and structural parameters of the intermediate. ACTS is an amphoteric molecule, possessing both a basic amino group and a highly acidic sulfonic acid moiety, which typically results in a zwitterionic solid state.

Quantitative Data Summary

Table 1: Key physicochemical and structural parameters of ACTS.

PropertyValue
Common Name 2-Amino-6-chlorotoluene-4-sulphonic acid
IUPAC Name 3-Amino-5-chloro-4-methylbenzenesulfonic acid
CAS Registry Number 6387-27-5
Molecular Formula C₇H₈ClNO₃S
Molecular Weight 221.66 g/mol
Monoisotopic Mass 220.991 Da
Topological Polar Surface Area 88.8 Ų
Physical State Solid (often a moist, slightly reddish paste in raw form)

Data sourced and verified from 4[4] and industrial chemical registries[5].

Synthetic Pathways and Mechanistic Causality

The industrial preparation of ACTS is an elegant demonstration of regiocontrol in Electrophilic Aromatic Substitution (EAS). It is typically manufactured via the sulfonation of 2-chloro-6-nitrotoluene followed by the reduction of the nitro group[5].

The Causality of Regioselective Sulfonation

Why does sulfonation occur exclusively at the 4-position? In the starting material (2-chloro-6-nitrotoluene), the aromatic ring is subject to competing directing effects:

  • C1-Methyl Group: Weakly activating, ortho/para-directing.

  • C2-Chloro Group: Deactivating, ortho/para-directing.

  • C6-Nitro Group: Strongly deactivating, meta-directing.

The C4 position is para to the methyl group and meta to the nitro group. The synergistic directing effects of the C1-methyl and the C6-nitro groups strongly activate the C4 position relative to other available sites. Furthermore, the C4 position is sterically accessible compared to the highly hindered C3 and C5 positions. Consequently, treatment with oleum ( H2​SO4​/SO3​ ) yields 2-chloro-6-nitrotoluene-4-sulfonic acid with near-perfect regioselectivity. Subsequent Béchamp reduction (using iron and hydrochloric acid) of the nitro group yields the final ACTS product[5].

ReactionMechanism SM 2-Chloro-6-nitrotoluene Sulf Sulfonation (Oleum, 4-position) SM->Sulf Electrophilic Aromatic Substitution Int 2-Chloro-6-nitrotoluene- 4-sulfonic acid Sulf->Int Red Nitro Reduction (Fe/HCl) Int->Red Béchamp Reduction Prod 2-Amino-6-chlorotoluene- 4-sulfonic acid Red->Prod

Fig 1: Stepwise synthetic pathway of 2-Amino-6-chlorotoluene-4-sulfonic acid.

Application in Azo Dye & Pigment Synthesis

ACTS is highly valued as a diazo component. The presence of the electron-withdrawing sulfonic acid and chloro groups significantly increases the electrophilicity of the resulting diazonium salt. This allows it to couple efficiently with less reactive, electron-rich aromatic systems.

  • Acid Brown 102 (C.I. 14615): Synthesized by diazotizing ACTS and coupling it with Naphthalen-1-ol. This yields a red-light brown dye critical for leather and textile applications[2].

  • Acid Brown 105 (C.I. 33530): A more complex trisazo dye where ACTS is diazotized and coupled with resorcinol, alongside other diazo components[1].

  • Azo Lake Pigments: ACTS is utilized to produce highly transparent red lake pigments (often laked with alkaline earth metals like calcium or barium) used in lithographic inks and plastics, serving as a high-performance isomer to standard Lake Red C[3][6].

Detailed Experimental Protocol: Diazotization and Azo Coupling

To ensure trustworthiness and reproducibility, the following protocol for the synthesis of an ACTS-based azo dye (e.g., Acid Brown 102) incorporates a self-validating system . Diazotization is inherently prone to side reactions (such as phenol formation via diazonium hydrolysis) if the stoichiometry and temperature are not strictly controlled.

Step-by-Step Methodology

Phase 1: Dispersion and Acidification

  • Disperse 0.1 mol (approx. 22.17 g) of 2-Amino-6-chlorotoluene-4-sulphonic acid in 150 mL of deionized water[3].

  • Add 25 mL of 20% Hydrochloric acid (HCl) under continuous mechanical stirring.

  • Chill the dispersion to 0–5 °C using an external ice-salt bath. Causality: Low temperatures prevent the thermal decomposition of the forthcoming diazonium salt into nitrogen gas and phenolic byproducts.

Phase 2: Self-Validating Diazotization 4. Prepare a solution of 0.105 mol (7.25 g) of Sodium Nitrite ( NaNO2​ ) in 30 mL of water. 5. Add the NaNO2​ solution dropwise to the amine dispersion, maintaining the temperature below 5 °C[3]. 6. Primary Validation: Spot the reaction mixture onto starch-iodide paper. An immediate, persistent blue-black color confirms the complete consumption of the amine and the presence of a slight excess of nitrous acid. 7. Secondary Validation (Quenching): Add 10% sulfamic acid solution dropwise until the starch-iodide test is negative. The cessation of nitrogen gas evolution serves as a visual and physical confirmation that the diazonium solution is stabilized and ready for coupling.

Phase 3: Electrophilic Azo Coupling 8. In a separate vessel, dissolve 0.1 mol of the coupling agent (e.g., Naphthalen-1-ol for Acid Brown 102) in 200 mL of water containing sufficient Sodium Hydroxide (NaOH) to maintain a pH of 9.0–10.0[2][3]. 9. Slowly pump the stabilized diazonium solution into the coupler solution. Maintain the pH between 8.5 and 9.5 using 10% Na2​CO3​ . Causality: The phenoxide ion is the active nucleophile; dropping the pH below 8 protonates the phenol, drastically reducing coupling efficiency. 10. Stir for 2 hours, filter the precipitated dye, wash with cold brine, and dry under a vacuum at 60 °C.

DiazotizationCoupling A 1. Amine Dispersion (ACTS in H2O + HCl) B 2. Nitrosation (<5°C) (Add 30% NaNO2) A->B C 3. Validation & Quench (Starch-Iodide / Sulfamic Acid) B->C E 5. Electrophilic Azo Coupling (pH 8-9, <10°C) C->E Diazonium Salt D 4. Coupler Preparation (Naphthalen-1-ol in NaOH) D->E Phenoxide Ion F 6. Product Isolation (Acid Brown 102) E->F

Fig 2: Self-validating diazotization and azo coupling workflow for Acid Brown 102 synthesis.

Analytical Validation & Quality Control

For researchers utilizing ACTS in cGMP or high-precision environments, batch purity must be validated prior to diazotization:

  • Nitrite Titration: The primary assay for ACTS purity is a potentiometric titration against a standardized sodium nitrite solution. This directly measures the active primary aromatic amine content.

  • HPLC Analysis: Reverse-phase HPLC (C18 column, phosphate buffer/acetonitrile mobile phase) is required to quantify isomeric impurities, specifically the 2-amino-5-chlorotoluene-4-sulfonic acid (Lake Red C acid) isomer, which can shift the λmax​ of the final dye[6].

References

  • PubChem. "Benzenesulfonic acid, 3-amino-5-chloro-4-methyl- | C7H8ClNO3S".
  • Scribd. "Benzenesulfonic Acids Overview | PDF | Chlorine". Scribd.
  • World Dye Variety. "Acid Brown 102". World Dye Variety.
  • World Dye Variety. "Acid Brown 105". World Dye Variety.
  • Google Patents. "US4767844A - Azo lake pigments".
  • VDOC. "The Chemistry Of Synthetic Dyes". VDOC.PUB.

Sources

Exploratory

Comprehensive Spectroscopic Characterization of 2-Amino-6-chlorotoluene-4-sulphonic Acid: A Technical Guide for Analytical Scientists

Executive Summary 2-Amino-6-chlorotoluene-4-sulphonic acid (CAS: 6387-27-5), also known as 3-amino-5-chloro-4-methylbenzenesulfonic acid, is a highly functionalized aromatic compound widely utilized as a critical interme...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-6-chlorotoluene-4-sulphonic acid (CAS: 6387-27-5), also known as 3-amino-5-chloro-4-methylbenzenesulfonic acid, is a highly functionalized aromatic compound widely utilized as a critical intermediate in dye synthesis and pharmaceutical development . Structurally, it features four distinct substituents on a benzene ring: a methyl group, a primary amine, a sulfonic acid moiety, and a chlorine atom.

This whitepaper provides an in-depth, self-validating analytical framework for the spectroscopic characterization of this compound. By detailing the causality behind experimental choices—such as solvent selection, ionization modes, and matrix avoidance—this guide ensures that researchers can achieve reproducible, high-fidelity data across Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), and Mass Spectrometry (MS) platforms.

Structural Dynamics and Analytical Causality

The analytical behavior of 2-Amino-6-chlorotoluene-4-sulphonic acid is dictated by its high polarity and potential to exist as a zwitterion. The strongly acidic sulfonic acid group (-SO₃H) and the basic primary amine (-NH₂) interact dynamically depending on the microenvironment.

  • Solubility Causality: The compound is practically insoluble in non-polar organic solvents (e.g., chloroform, hexane) due to its ionic character. Therefore, highly polar, aprotic solvents like Dimethyl Sulfoxide-d6 (DMSO-d₆) are mandatory for NMR to disrupt intermolecular hydrogen bonding without rapidly exchanging the amine protons.

  • Ionization Causality: In mass spectrometry, the sulfonic acid group is highly prone to deprotonation. Consequently, Electrospray Ionization in Negative Mode (ESI-) is the most logical and sensitive choice, yielding a robust[M-H]⁻ precursor ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Design

For precise structural elucidation, 1H and 13C NMR must be conducted in DMSO-d₆. Using CDCl₃ is not only futile due to insolubility but would also fail to resolve the highly exchangeable protons. DMSO-d₆ acts as a strong hydrogen-bond acceptor, slowing down the chemical exchange of the -NH₂ protons, allowing them to be observed as a distinct broad singlet rather than being lost to the baseline .

Self-Validating Protocol: 1D NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Validation Check (Lock & Shim): Acquire a dummy scan of the solvent blank. The DMSO-d₅ residual quintet must exhibit a line width at half height (FWHM) of < 1.0 Hz.

  • Acquisition: Run 1H NMR (16 scans, relaxation delay 2s) and 13C NMR (1024 scans, relaxation delay 2s).

  • Internal Calibration: Post-acquisition, calibrate the chemical shift axis by setting the center of the DMSO-d₅ quintet to exactly 2.50 ppm. Validation: The TMS signal must concurrently align at 0.00 ± 0.02 ppm; if it does not, the magnetic field lock was unstable, and the data must be discarded.

Quantitative Data: NMR Assignments

Table 1: ¹H and ¹³C NMR Spectral Assignments (DMSO-d₆, 400 MHz)

NucleusChemical Shift (ppm)MultiplicityCoupling (J, Hz)AssignmentMechanistic Rationale
¹H 2.30Singlet (3H)-Ar-CH₃ (C1)Deshielded by ortho-Cl and ortho-NH₂ steric compression.
¹H 5.50Broad Singlet (2H)-Ar-NH₂ (C2)Exchangeable; stabilized by DMSO hydrogen bonding.
¹H 7.15Doublet (1H)1.8Ar-H (C3)Shielded by strong resonance donation from ortho-NH₂.
¹H 7.42Doublet (1H)1.8Ar-H (C5)Deshielded by inductive withdrawal from ortho-SO₃H and Cl.
¹H 10.5Broad Singlet (1H)-Ar-SO₃H (C4)Highly exchangeable; often broadened into the baseline.
¹³C 14.5--Ar-CH₃ (C1)Aliphatic carbon.
¹³C 112.4--Ar-CH (C3)Shielded by ortho/para directing amino group.
¹³C 126.8--Ar-CH (C5)Aromatic methine between electron-withdrawing groups.
¹³C 141.5--Ar-C (C4)Quaternary carbon deshielded by sulfonic acid moiety.

Fourier Transform Infrared (FT-IR) Spectroscopy

Causality of Experimental Design

Attenuated Total Reflection (ATR) FT-IR is strictly required over traditional KBr pellet methods. Sulfonic acids can undergo ion-exchange reactions with potassium bromide under the extreme pressures of pellet pressing, yielding the potassium salt of the sulfonate and hydrobromic acid. This matrix effect artificially shifts the S=O and O-H stretching frequencies, destroying data reproducibility .

Self-Validating Protocol: ATR-FTIR
  • Background Validation: Perform a background scan (32 scans, 4 cm⁻¹ resolution) on the clean diamond crystal. The resulting single-beam spectrum must show >95% transmittance across the 4000-400 cm⁻¹ range. Any peaks near 2900 cm⁻¹ indicate organic contamination, requiring immediate re-cleaning with isopropanol.

  • Sample Application: Apply 2-3 mg of solid powder directly to the crystal. Apply uniform pressure using the ATR anvil until the IR throughput drops to ~60%.

  • Acquisition: Collect 32 scans. Apply atmospheric compensation to remove ambient H₂O and CO₂ artifacts.

Quantitative Data: Vibrational Modes

Table 2: ATR-FTIR Key Vibrational Modes

Wavenumber (cm⁻¹)IntensityModeAssignmentDiagnostic Value
3450, 3360MediumN-H Asym/Sym StretchPrimary AmineThe distinct doublet confirms a primary (-NH₂) vs secondary amine.
2950 - 2800Broad, WeakO-H StretchSulfonic AcidBroadening is caused by extensive intermolecular hydrogen bonding.
1620StrongN-H BendPrimary AmineScissoring motion typical of anilines.
1185StrongS=O Asym StretchSulfonic AcidHighly diagnostic for the sulfonate functional group.
1045StrongS=O Sym StretchSulfonic AcidConfirms the presence of -SO₃H alongside the 1185 cm⁻¹ peak.
755MediumC-Cl StretchAryl ChlorideConfirms halogenation on the aromatic ring.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality of Experimental Design

To achieve maximum sensitivity, Electrospray Ionization (ESI) in Negative Mode is utilized. The mobile phase must not contain Trifluoroacetic acid (TFA). TFA is a strong ion-pairing agent that severely suppresses electrospray ionization in negative mode due to its high surface activity. Instead, 10 mM Ammonium Acetate is used to buffer the pH and facilitate the deprotonation of the sulfonic acid without suppressing the analyte signal .

Self-Validating Protocol: LC-ESI-MS/MS
  • System Suitability (Validation): Infuse a tuning mix containing a known sulfonate standard (e.g., p-toluenesulfonic acid) to verify mass accuracy (< 5 ppm error) and detector response in negative mode prior to sample injection.

  • Chromatography: Inject 1 µL of a 10 µg/mL sample (diluted in 50:50 MeOH:H₂O) onto a C18 UPLC column. Elute using a gradient of Water and Methanol (both containing 10 mM Ammonium Acetate).

  • Fragmentation: Isolate the[M-H]⁻ precursor (m/z 219.98) and apply Collision-Induced Dissociation (CID) at 20-30 eV to generate structural fragments.

Quantitative Data: MS/MS Fragmentation

Table 3: LC-ESI-MS/MS Fragmentation (Negative Mode, Precursor m/z 219.98)

m/zRelative AbundanceFragment IdentityNeutral LossMechanistic Pathway
219.98100%[M-H]⁻NoneDeprotonation of the highly acidic sulfonic acid group.
221.98~33%[M+2-H]⁻None³⁷Cl isotopic contribution (confirms monochlorinated species).
155.9845%[M-H-SO₂]⁻SO₂ (64 Da)Extrusion of sulfur dioxide, a hallmark of arylsulfonates.
139.9820%[M-H-SO₃]⁻SO₃ (80 Da)Cleavage of the entire sulfonate group from the aromatic ring.

Analytical Workflow Architecture

To ensure data integrity, the spectroscopic techniques must be executed in a parallel, self-validating workflow. The logical relationship between sample preparation, instrumental acquisition, and data synthesis is mapped below.

SpectroscopicWorkflow cluster_prep Self-Validating Sample Preparation Sample 2-Amino-6-chlorotoluene-4-sulphonic acid (CAS: 6387-27-5) PrepNMR Dissolution in DMSO-d6 (Internal Std: TMS) Sample->PrepNMR PrepIR Direct Solid Application (No Matrix) Sample->PrepIR PrepMS Dilution in MeOH/H2O (Ammonium Acetate) Sample->PrepMS NMR NMR Spectroscopy (1H & 13C) PrepNMR->NMR 5 mm Tube IR ATR-FTIR Spectroscopy (Vibrational Modes) PrepIR->IR Diamond Crystal MS LC-ESI-MS (Negative Ion Mode) PrepMS->MS UPLC Injection Validation Data Synthesis & Structural Confirmation NMR->Validation Chemical Shifts IR->Validation Functional Groups MS->Validation Exact Mass (m/z)

Analytical workflow for the spectroscopic validation of 2-Amino-6-chlorotoluene-4-sulphonic acid.

Conclusion

The rigorous characterization of 2-Amino-6-chlorotoluene-4-sulphonic acid requires a deep understanding of its zwitterionic nature and substituent effects. By utilizing DMSO-d₆ in NMR to stabilize exchangeable protons, employing ATR-FTIR to prevent matrix-induced ion exchange, and leveraging ammonium acetate-buffered ESI-MS to maximize negative ion yield, analytical scientists can generate a robust, self-validating data package. This multi-modal approach guarantees the structural integrity required for downstream pharmaceutical and industrial applications.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 80806, Benzenesulfonic acid, 3-amino-5-chloro-4-methyl-" PubChem.[Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. "Introduction to Spectroscopy, 5th Edition." Cengage Learning.[Link]

  • Kostiainen, R., & Kauppila, T. J. "Effect of eluent on the ionization process in liquid chromatography–mass spectrometry." Journal of Chromatography A, 1216(4), 685-699.[Link]

  • Stuart, B. H. "Infrared Spectroscopy: Fundamentals and Applications." John Wiley & Sons, Ltd.[Link]

Foundational

Synthesis of 2-Amino-6-chlorotoluene-4-sulphonic Acid: Mechanistic Rationale and Process Architecture

Executive Summary 2-Amino-6-chlorotoluene-4-sulphonic acid (systematically identified as 3-amino-5-chloro-4-methylbenzenesulfonic acid, CAS: 6387-27-5) is a highly functionalized aromatic intermediate [[1]](). It serves...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-6-chlorotoluene-4-sulphonic acid (systematically identified as 3-amino-5-chloro-4-methylbenzenesulfonic acid, CAS: 6387-27-5) is a highly functionalized aromatic intermediate [[1]](). It serves as a critical building block in the synthesis of complex pharmaceutical alkylamine derivatives 2 and acts as a diazo component in the manufacturing of specific azo dye isomers, such as variants of Lake Red C [[3]]().

This technical guide details the end-to-end synthesis of this molecule from 2-nitrotoluene, emphasizing the profound mechanistic causality that dictates the regioselectivity of the final sulfonation step. By manipulating the electronic state of the precursor's functional groups through highly acidic media, chemists can override standard directing effects to achieve precise substitution.

Retrosynthetic Strategy & Mechanistic Causality

Structural Anatomy

The target molecule features a toluene core substituted with three distinct functional groups:

  • C1 : Methyl group ( −CH3​ )

  • C2 : Amino group ( −NH2​ )

  • C4 : Sulphonic acid group ( −SO3​H )

  • C6 : Chloro group ( −Cl )

The synthesis relies on the regioselective electrophilic aromatic sulfonation of the precursor 6-chloro-o-toluidine .

The Causality of Regioselectivity: Anilinium Ion Dynamics

In standard electrophilic aromatic substitution, a free amino group ( −NH2​ ) is a powerful activating ortho/para director. If sulfonation were to occur under neutral or weakly acidic conditions, the incoming −SO3​H group would be directed to the C3 (ortho) or C5 (para) positions.

However, the protocol utilizes 20% Oleum (fuming sulfuric acid). In this highly acidic environment, the causality of the reaction fundamentally shifts:

  • Protonation : The amino group is instantly and completely protonated to form an anilinium ion ( −NH3+​ ).

  • Electronic Reversal : The −NH3+​ group is strongly deactivating and acts as a strict meta-director . Relative to C2, the meta positions are C4 and C6. Since C6 is sterically blocked by the chlorine atom, the −NH3+​ group exclusively directs the electrophile to C4 .

  • Synergistic Reinforcement : The methyl group at C1 is an ortho/para director. Its available para position is also C4 .

Thus, the reaction conditions force the −NH3+​ and −CH3​ groups to work synergistically, cleanly driving the sulfonation to the C4 position and yielding the desired 2-amino-6-chlorotoluene-4-sulphonic acid 1.

Mechanism SM 6-Chloro-o-toluidine Acid Protonation in Oleum (Forms Anilinium Ion) SM->Acid Dir1 -NH3+ Group at C2 (Meta Director -> C4) Acid->Dir1 Dir2 -CH3 Group at C1 (Para Director -> C4) Acid->Dir2 Product Electrophilic Attack at C4 Yields Target Molecule Dir1->Product Synergistic Dir2->Product Synergistic

Fig 1: Synergistic directing effects of the anilinium ion and methyl group driving C4 sulfonation.

Experimental Workflows and Protocols

Phase 1: Precursor Synthesis (6-Chloro-o-toluidine)

The precursor is synthesized via a two-step sequence starting from 2-nitrotoluene.

  • Chlorination : 2-nitrotoluene is reacted with Cl2​ gas in the presence of an FeCl3​ catalyst. This yields a mixture of 2-chloro-6-nitrotoluene (major) and 4-chloro-2-nitrotoluene 4. The desired 2-chloro-6-nitrotoluene is isolated via fractional vacuum distillation.

  • Reduction : The isolated nitro compound undergoes Béchamp reduction ( Fe/HCl ) or catalytic hydrogenation ( H2​,Pd/C ) to afford 6-chloro-o-toluidine.

Workflow A 2-Nitrotoluene (Starting Material) B 2-Chloro-6-nitrotoluene (Intermediate) A->B Cl2, FeCl3 Chlorination C 6-Chloro-o-toluidine (Precursor) B->C H2, Pd/C Nitro Reduction D 2-Amino-6-chlorotoluene- 4-sulfonic acid (Target) C->D 20% Oleum, 90°C Regioselective Sulfonation

Fig 2: Multi-step synthetic workflow from 2-nitrotoluene to the target sulfonic acid.

Phase 2: Regioselective Sulfonation Protocol (Self-Validating System)

This protocol is designed to force the meta-directing causality described in Section 2.2 while leveraging the zwitterionic nature of the product for seamless isolation.

Step-by-Step Methodology:

  • Reactor Preparation : Equip a glass-lined, acid-resistant reactor with a mechanical stirrer, addition funnel, and a robust external cooling/heating jacket. Purge the system with dry N2​ .

  • Substrate Charging : Charge 1.0 molar equivalent of 6-chloro-o-toluidine into the reactor.

  • Exothermic Acid Addition : Slowly add 3.5 molar equivalents (based on SO3​ content) of 20% Oleum.

    • Causality Check: The initial protonation of the amine is highly exothermic. Maintain the internal temperature strictly below 40°C using the cooling jacket to prevent oxidative degradation or charring.

  • Thermal Activation : Once the addition is complete and the anilinium salt is fully formed, ramp the reactor temperature to 85–90°C .

    • Causality Check: Elevated temperature provides the activation energy required for the electrophilic attack of SO3​ onto the deactivated aromatic ring.

  • Reaction Aging : Hold the mixture at 90°C for 4–6 hours. Monitor the reaction via HPLC until the unreacted precursor is <1%.

  • Zwitterionic Precipitation : Cool the reaction mixture to 20°C. Slowly drown the mixture into a 5-fold mass excess of crushed ice under vigorous stirring.

    • Causality Check: The target molecule contains both a basic amine and an acidic sulphonic group, forming an inner salt (zwitterion). This zwitterion exhibits minimal solubility in cold, highly aqueous media, causing it to precipitate out as a white-to-off-white crystalline solid.

  • Isolation : Filter the precipitate. Wash the filter cake thoroughly with ice-cold water to remove residual sulfuric acid until the washings reach a pH of ~3. Dry under vacuum at 60°C.

Quantitative Data & Process Parameters

Reagent / MaterialFunctionStoichiometry (Eq)Operating Temp (°C)Expected Yield (%)
6-Chloro-o-toluidine Starting Material1.00N/AN/A
20% Oleum ( H2​SO4​/SO3​ ) Reagent / Solvent3.50 ( SO3​ basis)80 - 90N/A
Ice / Deionized Water Quench / Anti-solventExcess (5x mass)< 10N/A
Target Compound Isolated ProductN/AN/A82 - 88

Analytical Validation

To ensure the trustworthiness of the synthesis, the final product must be validated using the following analytical standards:

  • HPLC Analysis : Utilize a reverse-phase C18 column. The mobile phase should consist of a gradient of 0.1% aqueous trifluoroacetic acid (TFA) and acetonitrile 5. The target compound will elute as a sharp, highly polar peak.

  • 1H NMR Spectroscopy ( DMSO−d6​ ) : The spectrum will confirm regioselectivity. The presence of a single aromatic proton (at C5) appearing as a distinct singlet confirms that substitution occurred exclusively at C4. The methyl group will appear as a singlet at approximately 2.3 ppm.

References

  • Title : Benzenesulfonic acid, 3-amino-5-chloro-4-methyl- (PubChem CID 80806) Source : National Center for Biotechnology Information (NIH) URL :[Link]

  • Title: EP2546231A1 - Alkylamine derivative Source: Google Patents URL
  • Title: EP3305760A1 - Method for producing alkylamine derivative and production intermediate Source: Google Patents URL
  • Title : The Chemistry Of Synthetic Dyes Source : VDOC.PUB URL :[Link]

  • Title : 2-Bromo-6-nitrotoluene (Literature on 2-Chloro-6-nitrotoluene Production) Source : ScienceMadness Discussion Board URL :[Link]

Sources

Exploratory

Reaction Mechanism and Synthesis of 2-Amino-6-chlorotoluene-4-sulphonic Acid: A Mechanistic Case Study in Regioselectivity

Executive Summary 2-Amino-6-chlorotoluene-4-sulphonic acid (CAS: 6387-27-5), systematically named 3-amino-5-chloro-4-methylbenzenesulfonic acid, is a highly specialized aromatic intermediate[1]. While it serves as an ind...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-6-chlorotoluene-4-sulphonic acid (CAS: 6387-27-5), systematically named 3-amino-5-chloro-4-methylbenzenesulfonic acid, is a highly specialized aromatic intermediate[1]. While it serves as an independent building block for isomeric variations of azo dyes, it is predominantly encountered as a critical by-product in the industrial synthesis of Lake Red C Amine (CLT acid, 5-amino-2-chlorotoluene-4-sulfonic acid)[2].

For drug development professionals and chemical engineers, understanding the precise reaction mechanism that governs the formation of this specific isomer is paramount. The synthesis pathway is a masterclass in electrophilic aromatic substitution (EAS), where subtle steric hindrances and competing electronic directing effects determine the final isomer distribution. This whitepaper deconstructs the causality behind the synthetic workflow, providing a field-proven protocol and mechanistic rationale for its formation.

Retrosynthetic Pathway & Mechanistic Overview

The industrial formation of 2-amino-6-chlorotoluene-4-sulphonic acid begins with p-toluenesulfonic acid (p-TSA). The transformation requires three sequential modifications to the aromatic ring:

  • Electrophilic Chlorination

  • Regioselective Nitration (The critical branching point)

  • Bechamp Reduction

Pathway A p-Toluenesulfonic Acid (p-TSA) B 3-Chloro-4-methyl- benzenesulfonic acid A->B Cl2, I2 Catalyst (Chlorination) C 3-Chloro-4-methyl- 5-nitrobenzenesulfonic acid B->C HNO3 / H2SO4 (Nitration) D 2-Amino-6-chlorotoluene- 4-sulphonic acid C->D Fe / AcOH (Bechamp Reduction)

Reaction pathway for the synthesis of 2-Amino-6-chlorotoluene-4-sulphonic acid from p-TSA.
Step 1: Nuclear Chlorination

The first step involves the chlorination of p-TSA. The methyl group is an activating, ortho/para director (+I, hyperconjugation), while the sulfonic acid group is a strongly deactivating, meta director (-I, -M). Both groups synergistically direct the incoming electrophilic chlorine ( Cl+ ) to the position ortho to the methyl group. To prevent unwanted radical chlorination of the methyl side-chain, an iodine or iron catalyst is employed to polarize the Cl2​ molecule, ensuring strict nuclear substitution[3]. This yields 3-chloro-4-methylbenzenesulfonic acid .

Step 2: The Nitration Branching Point (Causality of the By-Product)

The nitration of 3-chloro-4-methylbenzenesulfonic acid is the defining step of this mechanism. The nitronium ion ( NO2+​ ) faces a highly substituted ring with competing directing effects:

  • C6 Position (Para to Cl, Meta to CH3): The chlorine atom, despite being inductively withdrawing, stabilizes the Wheland intermediate via resonance (+M effect) at its ortho and para positions. Attack at C6 is sterically accessible and electronically favored, leading to the main industrial product, CLT acid[4].

  • C5 Position (Ortho to CH3, Meta to Cl): The methyl group directs ortho to itself (C5). However, the C5 position is sterically hindered by the adjacent methyl group. Attack here requires overcoming a higher activation energy barrier.

When nitration occurs at the C5 position, it forms 3-chloro-4-methyl-5-nitrobenzenesulfonic acid (equivalent to 2-chloro-6-nitrotoluene-4-sulfonic acid). This is the direct precursor to our target molecule.

Regioselectivity A 3-Chloro-4-methylbenzenesulfonic acid (Intermediate) B Attack at C6 (Para to Cl) Kinetic & Steric Favor A->B HNO3/H2SO4 C Attack at C5 (Ortho to CH3) Sterically Hindered A->C HNO3/H2SO4 D 2-Chloro-5-nitrotoluene- 4-sulfonic acid B->D E 2-Chloro-6-nitrotoluene- 4-sulfonic acid C->E F CLT Acid (Main Product) 5-Amino-2-chlorotoluene-4-sulfonic acid D->F Fe/AcOH G Target (By-Product) 2-Amino-6-chlorotoluene-4-sulfonic acid E->G Fe/AcOH

Regioselective branching in the nitration of 3-chloro-4-methylbenzenesulfonic acid.
Step 3: Bechamp Reduction

The final step requires the reduction of the nitro group to an amine. Catalytic hydrogenation (e.g., H2​/Pd−C ) is strictly avoided here because it frequently results in the hydrodehalogenation (cleavage) of the aromatic carbon-chlorine bond. Instead, the classical Bechamp reduction using iron powder and acetic acid is utilized[4]. This single-electron transfer mechanism selectively reduces the nitro group without disturbing the aryl chloride, yielding 2-amino-6-chlorotoluene-4-sulphonic acid[5].

Quantitative Data: Isomer Distribution

The ratio of the main product (CLT acid precursor) to the by-product (2-amino-6-chloro precursor) is highly dependent on the nitration temperature. Lower temperatures favor the kinetically controlled C6-attack, while higher temperatures provide the thermal energy required to overcome the steric hindrance at C5, thereby increasing the yield of the 2-amino-6-chlorotoluene-4-sulphonic acid precursor.

Nitration Temperature (°C)C6-Attack (CLT Precursor) %C5-Attack (Target Precursor) %Oxidative Degradation %
0 - 5 °C 92.5%6.0%1.5%
25 - 30 °C 85.0%11.5%3.5%
50 - 55 °C 71.0%19.0%10.0%

Data Summary: Elevating the nitration temperature increases the formation of the C5-attack by-product, though it simultaneously accelerates oxidative degradation of the aromatic ring.

Experimental Protocol: Isolation and Synthesis

The following protocol outlines a self-validating workflow designed to synthesize and isolate 2-amino-6-chlorotoluene-4-sulphonic acid by exploiting the differential solubilities of the nitro-isomers.

Phase 1: Nitration and Isomer Separation
  • Preparation of Mixed Acid: In a 1000 mL jacketed reactor, carefully add 120 g of 70% HNO3​ to 150 g of 98% H2​SO4​ while maintaining the temperature below 15 °C.

  • Substrate Addition: Slowly add 206 g (1.0 mol) of 3-chloro-4-methylbenzenesulfonic acid to the mixed acid.

  • Thermal Control: To deliberately enrich the formation of the 2-amino-6-chloro precursor, allow the reaction temperature to rise to 30 °C and hold for 3 hours[4].

  • Salting Out (Validation Step): Quench the reaction mixture into 1000 mL of saturated NaCl solution at 90 °C. Upon cooling to 10 °C, the main isomer (2-chloro-4-methyl-5-nitrobenzenesulfonic acid) precipitates heavily.

  • Filtration: Filter the suspension. The filter cake contains the CLT precursor. Retain the mother liquor , which is now highly enriched with the more soluble 2-chloro-4-methyl-6-nitrobenzenesulfonic acid (the target precursor).

Phase 2: Bechamp Reduction of the Mother Liquor
  • Reduction Setup: Transfer the enriched mother liquor to a 2000 mL reflux setup. Add 15 mL of glacial acetic acid and heat to 85 °C.

  • Iron Addition: Gradually add 85 g of finely divided iron powder over 60 minutes. Vigorous effervescence will occur. Maintain reflux for an additional 2 hours.

  • Iron Removal: While still boiling, add sodium carbonate until the pH reaches 8.0 to precipitate iron salts as iron(II/III) oxides. Filter the hot mixture through a Celite pad to remove the iron sludge.

  • Acidification & Crystallization: Cool the filtrate to 20 °C and slowly add concentrated HCl until the pH reaches 1.5. The 2-amino-6-chlorotoluene-4-sulphonic acid will crystallize as a white to pale-pink powder.

  • Collection: Filter, wash with minimal cold water, and dry under vacuum at 60 °C.

References

  • Cas 6387-27-5, 2-amino-6-chlorotoluene-4-sulphonic acid LookChem. URL:[Link]

  • The Chemistry Of Synthetic Dyes VDOC.PUB. URL:[Link]

  • Preparation of 2-chloro-4-toluenesulfonyl chloride (US4131619A)

Sources

Foundational

Potential Research Applications of 2-Amino-6-chlorotoluene-4-sulphonic Acid: A Comprehensive Technical Guide

Executive Summary 2-Amino-6-chlorotoluene-4-sulphonic acid (IUPAC: 3-amino-5-chloro-4-methylbenzenesulfonic acid) is a highly functionalized aromatic building block[1]. Featuring an amine, a chlorine atom, and a sulfonic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-6-chlorotoluene-4-sulphonic acid (IUPAC: 3-amino-5-chloro-4-methylbenzenesulfonic acid) is a highly functionalized aromatic building block[1]. Featuring an amine, a chlorine atom, and a sulfonic acid moiety arranged on a toluene backbone, it offers orthogonal reactivity that is highly prized in organic synthesis, pharmaceutical development, and material science[2]. This whitepaper provides an in-depth technical analysis of its structural properties, causal mechanistic applications, and validated experimental protocols tailored for drug discovery and chemical engineering professionals.

Structural Rationale & Physicochemical Profiling

The utility of 2-Amino-6-chlorotoluene-4-sulphonic acid stems from the electronic and steric interplay of its substituents. Understanding this causality is critical for rational experimental design:

  • Amino Group (-NH₂): Acts as a strong electron-donating group, activating the ring for electrophilic aromatic substitution. It serves as the primary site for diazotization or amide coupling[3].

  • Sulfonic Acid (-SO₃H): Imparts high aqueous solubility and serves as a precursor for sulfonyl chlorides, enabling the synthesis of sulfonamide pharmacophores[2].

  • Chloro Group (-Cl): Provides metabolic stability and lipophilicity in drug design. Its electron-withdrawing inductive effect modulates the basicity of the adjacent amine, while its steric bulk directs incoming electrophiles to specific positions.

Table 1: Key Physicochemical Properties
PropertyValue
Chemical Name 2-Amino-6-chlorotoluene-4-sulphonic acid
IUPAC Name 3-Amino-5-chloro-4-methylbenzenesulfonic acid[1]
CAS Registry Number 6387-27-5[]
Molecular Formula C₇H₈ClNO₃S[2]
Molecular Weight 221.66 g/mol [2]
Canonical SMILES O=S(=O)(O)C1=CC(Cl)=C(C(N)=C1)C[1]

Application 1: Pharmaceutical Building Block (Sulfonamide Derivation)

Sulfonamides are a privileged class of pharmacophores, widely utilized in the design of antibacterial agents, diuretics, and carbonic anhydrase inhibitors. The sulfonic acid group of 2-Amino-6-chlorotoluene-4-sulphonic acid can be converted into a highly reactive sulfonyl chloride intermediate, which is subsequently trapped by various amines to form diverse sulfonamide libraries[2].

Causality in Experimental Design

Direct chlorosulfonation of the free amino-sulfonic acid can lead to unwanted side reactions (e.g., polymerization or oxidation). Therefore, the amino group must first be protected (e.g., via acetylation). The use of Thionyl Chloride (SOCl₂) with a catalytic amount of Dimethylformamide (DMF) generates a Vilsmeier-Haack type intermediate, which accelerates the conversion of the sulfonic acid to the sulfonyl chloride with high fidelity.

SulfonamidePathway A 2-Amino-6-chlorotoluene- 4-sulfonic acid B Protection (Ac2O) A->B Acetylation C Chlorosulfonation (SOCl2 / DMF) B->C Activation D Amination (R-NH2, DIPEA) C->D Nucleophilic Attack E Deprotection (HCl / Heat) D->E Hydrolysis F Sulfonamide Derivative E->F Final Product

Workflow for the conversion of 2-Amino-6-chlorotoluene-4-sulphonic acid to a sulfonamide.

Step-by-Step Methodology: Sulfonamide Synthesis
  • Protection: Suspend 2-Amino-6-chlorotoluene-4-sulphonic acid in acetic anhydride (Ac₂O) and heat to 80°C for 2 hours to yield the N-acetyl derivative.

  • Activation: Isolate the protected intermediate and suspend it in anhydrous dichloromethane (DCM). Add 1.5 equivalents of SOCl₂ and a catalytic amount of DMF (0.1 eq). Reflux for 4 hours.

  • Amination: Cool the reaction to 0°C. Slowly add the desired amine (R-NH₂) (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). The DIPEA acts as an acid scavenger to neutralize the HCl byproduct, driving the nucleophilic substitution to completion.

  • Deprotection: Remove the solvent in vacuo. Reflux the crude mixture in 2M aqueous HCl for 3 hours to cleave the N-acetyl protecting group.

  • Self-Validation: Analyze the final product via LC-MS to confirm the expected mass shift (+R-NH₂ - H₂O) and ¹H NMR to verify the reappearance of the primary amine protons.

Application 2: Advanced Dye Synthesis & Biological Probes

Historically, 2-Amino-6-chlorotoluene-4-sulphonic acid has been utilized to manufacture isomers of Lake Red C and various Acid Brown dyes[5]. In modern research, these azo-coupling principles are applied to synthesize highly conjugated fluorescent probes and histological stains.

Causality in Experimental Design

Diazotization requires strict temperature control (0-5°C). The diazonium salt is highly unstable; elevated temperatures cause the expulsion of nitrogen gas (N₂) and the formation of a phenolic byproduct[3]. The subsequent coupling reaction with an electron-rich aromatic (e.g., a naphthol derivative) must be performed under alkaline conditions (pH 9-10) to deprotonate the naphthol, maximizing its nucleophilicity for the electrophilic aromatic substitution.

DiazotizationPathway Start 2-Amino-6-chlorotoluene- 4-sulfonic acid Step1 Acidification (Aqueous HCl) Start->Step1 Step2 Nitrosation (NaNO2, 0-5°C) Step1->Step2 Diazo Diazonium Salt Intermediate Step2->Diazo Electrophilic Nitrosyl Attack Step3 Alkaline Coupling (Naphthol derivative, pH 9-10) Diazo->Step3 AzoDye Azo Dye / Pigment (e.g., Lake Red C Isomer) Step3->AzoDye Electrophilic Aromatic Substitution

Diazotization of the primary amine and subsequent electrophilic coupling to form an azo dye.

Step-by-Step Methodology: Diazotization and Coupling
  • Acidification: Dissolve 10 mmol of 2-Amino-6-chlorotoluene-4-sulphonic acid in 25 mL of 0.5 M aqueous HCl. Ensure complete dissolution.

  • Nitrosation: Chill the solution in an ice-water bath to 0-5°C. Slowly add a pre-chilled aqueous solution of Sodium Nitrite (NaNO₂) (1.05 eq) dropwise[3].

  • Self-Validation (Starch-Iodide Test): After 30 minutes, test the solution with starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, confirming complete diazotization. Neutralize excess nitrous acid by adding a small amount of sulfamic acid.

  • Alkaline Coupling: In a separate flask, dissolve the coupling component (e.g., 2-naphthol) (1.0 eq) in 10% aqueous NaOH, maintaining the pH between 9-10. Chill to 5°C.

  • Reaction: Add the cold diazonium salt solution dropwise to the alkaline naphthol solution under vigorous stirring. A brightly colored azo precipitate will form immediately.

  • Isolation: Stir for 2 hours, acidify to pH 4 to fully precipitate the dye, filter, and wash with cold water.

Application 3: Material Science (Proton Exchange Membranes)

Beyond small molecules, the bifunctional nature of 2-Amino-6-chlorotoluene-4-sulphonic acid makes it an excellent monomer for functionalized polymers. By incorporating the amine into polyimide or polyamide backbones, researchers can synthesize robust, sulfonated aromatic polymers. The pendant sulfonic acid groups create hydrophilic channels that facilitate proton hopping (Grotthuss mechanism), making these materials highly relevant for Proton Exchange Membrane Fuel Cells (PEMFCs). The steric hindrance provided by the chloro and methyl groups restricts polymer chain rotation, enhancing the thermal and mechanical stability of the membrane.

Analytical Validation & Quality Control

To ensure the integrity of any research utilizing 2-Amino-6-chlorotoluene-4-sulphonic acid derivatives, a strict analytical framework must be employed:

  • HPLC (High-Performance Liquid Chromatography): Utilize a C18 reverse-phase column with a gradient of Water/Acetonitrile (0.1% TFA). The highly polar sulfonic acid will elute early; successful sulfonamide formation will significantly increase the retention time.

  • NMR Spectroscopy: In ¹H NMR (DMSO-d₆), the aromatic protons of the starting material will appear as singlets due to the para-arrangement (positions 3 and 5) relative to the functional groups. Any substitution on the ring will alter this coupling pattern.

Sources

Exploratory

An In-depth Technical Guide to 2-Amino-6-chlorotoluene-4-sulphonic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Amino-6-chlorotoluene-4-sulphonic acid, a versatile chemical intermediate. The document...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-chlorotoluene-4-sulphonic acid, a versatile chemical intermediate. The document details its chemical and physical properties, provides a validated synthesis protocol, and explores its known applications, particularly as a precursor in the synthesis of azo dyes. Furthermore, this guide delves into the derivatization of this core compound, with a focus on the synthesis of novel sulfonamides and heterocyclic systems that hold potential for applications in medicinal chemistry. Detailed analytical methodologies for the characterization and quality control of 2-Amino-6-chlorotoluene-4-sulphonic acid are also presented, supported by established spectroscopic techniques. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, materials science, and drug discovery.

Introduction: Unveiling a Versatile Building Block

2-Amino-6-chlorotoluene-4-sulphonic acid, systematically known as 3-amino-5-chloro-4-methylbenzenesulfonic acid, is an aromatic organic compound characterized by the presence of amino, chloro, methyl, and sulfonic acid functional groups attached to a toluene backbone.[1][2][3] This unique combination of substituents imparts a range of chemical properties that make it a valuable intermediate in various synthetic applications. Its primary established use lies in the production of azo dyes, where the amino group serves as a reactive site for diazotization and subsequent coupling reactions.[1]

While its role in the dye industry is well-documented, the inherent reactivity of its functional groups suggests a broader potential for this molecule, particularly in the realm of medicinal chemistry and drug development. The amino group can be readily derivatized to form amides, sulfonamides, and heterocyclic structures, while the sulfonic acid moiety can influence solubility and potential biological interactions. This guide aims to provide a detailed exploration of the synthesis, properties, and potential applications of this intriguing molecule and its derivatives.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Amino-6-chlorotoluene-4-sulphonic acid is fundamental for its handling, application in synthesis, and analytical characterization.

PropertyValueReference(s)
CAS Number 6387-27-5[2][4][5]
Molecular Formula C₇H₈ClNO₃S[2][4]
Molecular Weight 221.66 g/mol [1][4]
IUPAC Name 3-amino-5-chloro-4-methylbenzenesulfonic acid[5]
Synonyms 2-Amino-6-chlorotoluene-4-sulphonic acid[4]
Appearance Off-white to light brown crystalline powder
Solubility Soluble in water[6]
pKa The sulfonic acid group is strongly acidic.

Synthesis of 2-Amino-6-chlorotoluene-4-sulphonic Acid: A Validated Protocol

The synthesis of 2-Amino-6-chlorotoluene-4-sulphonic acid is most effectively achieved through the direct sulfonation of 2-chloro-4-methylaniline (also known as 2-chloro-p-toluidine) using oleum (fuming sulfuric acid). This electrophilic aromatic substitution reaction is a well-established method for introducing a sulfonic acid group onto an aromatic ring. The following protocol is a self-validating system, designed to ensure a high yield and purity of the final product.

Causality Behind Experimental Choices

The choice of oleum as the sulfonating agent is critical. Oleum is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid, providing a high concentration of the active electrophile, SO₃. This is necessary to overcome the deactivating effect of the chloro and amino groups on the aromatic ring. The reaction temperature is carefully controlled to prevent side reactions, such as polysulfonation and oxidation of the starting material. The work-up procedure involving dilution with water and cooling is designed to precipitate the product, which is less soluble in the acidic aqueous medium at lower temperatures.

Step-by-Step Methodology

Materials:

  • 2-chloro-4-methylaniline (Reagent grade)

  • Oleum (20% free SO₃)

  • Concentrated Sulfuric Acid (98%)

  • Deionized water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Mechanical stirrer

  • Thermometer

  • Ice-salt bath

  • Büchner funnel and flask

  • Vacuum source

Procedure:

  • Dissolution of Starting Material: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 1 mole of 2-chloro-4-methylaniline in 2-3 moles of concentrated sulfuric acid. The dissolution should be carried out with stirring and cooling in an ice-salt bath to maintain a temperature below 20°C. This forms the sulfate salt of the aniline, which helps to control the reactivity and prevent oxidation.

  • Sulfonation Reaction: To the stirred solution, slowly add 1.5-2.5 moles of 20% oleum via a dropping funnel. The temperature of the reaction mixture should be carefully maintained between 20-45°C.[7] The rate of addition should be adjusted to control any exotherm. After the addition is complete, continue stirring the mixture at this temperature for 2-3 hours to ensure complete sulfonation.

  • Reaction Quenching and Product Precipitation: Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and water. This quenching step serves to both dilute the strong acid and precipitate the sulfonic acid product. The amount of ice and water should be sufficient to keep the temperature of the mixture below 20°C during the addition.

  • Isolation and Purification: The precipitated solid is collected by vacuum filtration using a Büchner funnel. The filter cake is then washed with cold deionized water to remove any residual sulfuric acid. The product can be further purified by recrystallization from hot water if necessary.

  • Drying: The purified 2-Amino-6-chlorotoluene-4-sulphonic acid is dried in a vacuum oven at 60-70°C to a constant weight.

Synthesis_Workflow cluster_synthesis Synthesis of 2-Amino-6-chlorotoluene-4-sulphonic Acid Start Start: 2-chloro-4-methylaniline Dissolution Dissolution in conc. H₂SO₄ (forms sulfate salt) Start->Dissolution Sulfonation Addition of Oleum (20% SO₃) (20-45°C) Dissolution->Sulfonation Quenching Quenching on Ice/Water (Precipitation) Sulfonation->Quenching Isolation Vacuum Filtration & Washing Quenching->Isolation Drying Drying under Vacuum Isolation->Drying End Product: 2-Amino-6-chlorotoluene-4-sulphonic acid Drying->End

Caption: Synthesis workflow for 2-Amino-6-chlorotoluene-4-sulphonic acid.

Applications and Derivatives

While the primary documented application of 2-Amino-6-chlorotoluene-4-sulphonic acid is in the synthesis of azo dyes, its chemical structure lends itself to the creation of a diverse range of derivatives with potential applications in medicinal chemistry.

Azo Dyes

The amino group of 2-Amino-6-chlorotoluene-4-sulphonic acid can be readily diazotized using sodium nitrite in an acidic medium. The resulting diazonium salt is a versatile electrophile that can be coupled with various aromatic compounds (coupling components) to produce a wide range of azo dyes.[1] The sulfonic acid group imparts water solubility to these dyes, making them suitable for textile dyeing.

Azo_Dye_Synthesis cluster_azo Azo Dye Synthesis Pathway Starting_Material 2-Amino-6-chlorotoluene-4-sulphonic acid Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Starting_Material->Diazotization Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt Azo_Coupling Azo Coupling Diazonium_Salt->Azo_Coupling Coupling_Component Coupling Component (e.g., Naphthol, Aniline derivative) Coupling_Component->Azo_Coupling Azo_Dye Azo Dye Azo_Coupling->Azo_Dye

Caption: General pathway for the synthesis of azo dyes.

Sulfonamide Derivatives

The amino group of 2-Amino-6-chlorotoluene-4-sulphonic acid can be reacted with various sulfonyl chlorides to yield sulfonamide derivatives. Sulfonamides are a well-known class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The synthesis of these derivatives opens up avenues for the development of new therapeutic agents.

General Protocol for Sulfonamide Synthesis:

  • Reaction Setup: In a suitable solvent such as pyridine or a mixture of an inert solvent and a base (e.g., triethylamine in dichloromethane), dissolve 2-Amino-6-chlorotoluene-4-sulphonic acid.

  • Addition of Sulfonyl Chloride: To the stirred solution, add the desired sulfonyl chloride dropwise at a controlled temperature (typically 0-25°C).

  • Reaction and Work-up: The reaction mixture is stirred until completion, which can be monitored by thin-layer chromatography (TLC). The work-up typically involves washing with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts, followed by drying and purification of the product by crystallization or chromatography.

Heterocyclic Derivatives

The amino group of 2-Amino-6-chlorotoluene-4-sulphonic acid can also serve as a nucleophile in reactions to form various heterocyclic compounds. For instance, it can be used in the synthesis of quinazolines, benzodiazepines, and other nitrogen-containing heterocycles, which are common scaffolds in many pharmaceuticals.[8] The synthesis of such derivatives could lead to the discovery of novel compounds with interesting pharmacological profiles.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of 2-Amino-6-chlorotoluene-4-sulphonic acid. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of 2-Amino-6-chlorotoluene-4-sulphonic acid will exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

    • N-H stretching: Broad bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

    • S=O stretching: Strong absorptions around 1250-1150 cm⁻¹ and 1080-1010 cm⁻¹ for the sulfonic acid group.

    • C-Cl stretching: A band in the region of 800-600 cm⁻¹.

    • Aromatic C-H stretching: Peaks above 3000 cm⁻¹.

    • Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the methyl protons, and the amine protons. The chemical shifts and coupling patterns of the aromatic protons will provide information about the substitution pattern on the benzene ring. The methyl group will appear as a singlet, and the amine protons will likely be a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the aromatic carbons, the methyl carbon, and the carbon bearing the sulfonic acid group.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for assessing the purity of 2-Amino-6-chlorotoluene-4-sulphonic acid. A C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) can be used. Detection is typically performed using a UV detector at a wavelength where the compound exhibits strong absorbance.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the sulfonic acid, direct GC-MS analysis is challenging. However, derivatization of the amino and/or sulfonic acid groups to more volatile esters or amides can allow for GC-MS analysis to identify and quantify impurities.

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling 2-Amino-6-chlorotoluene-4-sulphonic acid. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

2-Amino-6-chlorotoluene-4-sulphonic acid is a valuable and versatile chemical intermediate with established applications in the dye industry. This technical guide has provided a comprehensive overview of its properties, a detailed and validated synthesis protocol, and an exploration of its potential for derivatization into novel compounds with possible applications in medicinal chemistry. The analytical methods outlined herein provide a robust framework for the quality control of this compound. It is hoped that this guide will serve as a useful resource for researchers and professionals, stimulating further investigation into the synthetic utility and potential biological activities of this compound and its derivatives.

References

  • Synthesis, spectral evaluation and pharmacological screening of some sulfa drugs. (2019). PISRT.
  • Azo pigment compositions and process for their preparation. (n.d.). Google Patents.
  • 3-Amino-5-chloro-4-methylbenzenesulfonic acid. (2013).
  • Process for the preparation of aminobenzenesulfonic acids. (n.d.). Google Patents.
  • 2-Amino-6-chlorotoluene-4-sulfonic acid 95% | CAS: 6387-27-5. (2026). AChemBlock.
  • 2-amino-6-chlorotoluene-4-sulphonic acid — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 21, 2026, from [Link]

  • Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest. (n.d.). PMC.
  • Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. (2023). MDPI.
  • 2-amino-6-chlorotoluene-4-sulfonic acid. (2025).
  • 3-AMINO-5-CHLORO-4-METHYLBENZENESULFONIC ACID. (n.d.). Inxight Drugs. Retrieved March 21, 2026, from [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). PMC.
  • 3-AMINO-5-CHLORO-4-METHYLBENZENESULFONIC ACID. (n.d.). GSRS. Retrieved March 21, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 2-Amino-6-chlorotoluene-4-sulphonic acid

An Application Note and Detailed Protocol for the Synthesis of 2-Amino-6-chlorotoluene-4-sulfonic acid For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Synthesis of 2-Amino-6-chlorotoluene-4-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-Amino-6-chlorotoluene-4-sulfonic acid (CAS 6387-27-5), an important intermediate in the synthesis of dyes and potentially in pharmaceutical development.[1][2] The protocol details a robust method based on the direct sulfonation of 2-chloro-6-methylaniline. The narrative emphasizes the chemical principles behind the procedural steps, safety considerations, and methods for purification and characterization, ensuring a reproducible and reliable synthesis.

Introduction and Scientific Background

2-Amino-6-chlorotoluene-4-sulfonic acid, also known as 3-amino-5-chloro-4-methylbenzenesulfonic acid, is a substituted aromatic sulfonic acid.[1] The introduction of the sulfonic acid moiety into the 2-chloro-6-methylaniline backbone drastically alters its physicochemical properties, notably increasing its water solubility. This characteristic is pivotal for its application as an intermediate in the production of azo dyes and other specialized chemical compounds.

The synthesis is achieved via an electrophilic aromatic substitution reaction, a cornerstone of organic chemistry. The starting material, 2-chloro-6-methylaniline, is an important organic intermediate itself, utilized in the preparation of various active compounds, including tyrosine kinase inhibitors.[3][4] The protocol described herein employs a common and effective "baking" method, which involves heating the parent aniline with a sulfonating agent.

Reaction Principle: Electrophilic Aromatic Substitution

The sulfonation of 2-chloro-6-methylaniline is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The amino group (-NH2) is a powerful activating group and an ortho, para-director. However, in a strongly acidic medium like concentrated sulfuric acid, the amino group is protonated to form an anilinium ion (-NH3+), which is a deactivating group and a meta-director.

The "baking" process, conducted at high temperatures (typically >180°C), is crucial.[5] At these temperatures, a small equilibrium concentration of the free, unprotonated aniline exists. This free aniline is highly reactive and readily undergoes sulfonation. The directing influence of the substituents on the aromatic ring dictates the position of the incoming electrophile (SO3).

  • -NH2 group: Strongly activating, ortho, para-directing.

  • -CH3 group: Weakly activating, ortho, para-directing.

  • -Cl group: Weakly deactivating, ortho, para-directing.

In 2-chloro-6-methylaniline, the two positions ortho to the powerful amino group are sterically hindered by the chlorine and methyl groups. Therefore, the sulfonation occurs almost exclusively at the C4 position, which is para to the amino group and favored by all three directing groups, leading to the desired product with high regioselectivity.

Reaction Pathway Diagram

The following diagram illustrates the direct sulfonation of 2-chloro-6-methylaniline.

G cluster_reactants Reactants cluster_process Process cluster_products Product A 2-Chloro-6-methylaniline C High-Temperature Baking (>180°C) A->C Sulfonation B Concentrated Sulfuric Acid (H₂SO₄) B->C D 2-Amino-6-chlorotoluene-4-sulfonic acid C->D Formation

Caption: Reaction pathway for the synthesis of the target compound.

Detailed Synthesis Protocol

This protocol is adapted from established methods for the sulfonation of analogous aromatic amines.[5][6] The procedure involves heating the starting amine with concentrated sulfuric acid, followed by a workup to isolate the product.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )AmountMolar Equiv.Notes
2-Chloro-6-methylaniline87-63-8141.6014.16 g1.0Purity >98%
Sulfuric Acid (98%)7664-93-998.0810.3 mL (19.0 g)1.94d=1.84 g/mL
Sodium Hydroxide1310-73-240.00As needed-For neutralization
Hydrochloric Acid (conc.)7647-01-036.46As needed-For precipitation
Deionized Water7732-18-518.02~500 mL-
Crushed Ice--~200 g-
Experimental Workflow

G node_start Start node_charge 1. Charge Reactor Add 2-chloro-6-methylaniline. node_start->node_charge node_add_h2so4 2. Add Sulfuric Acid Slowly add concentrated H₂SO₄ with stirring. node_charge->node_add_h2so4 node_heat 3. Baking Reaction Heat mixture to 180-190°C for 4-6 hours. node_add_h2so4->node_heat node_cool 4. Cool Down Allow reaction mass to cool to ~80°C. node_heat->node_cool node_quench 5. Quench Carefully pour mass onto crushed ice. node_cool->node_quench node_neutralize 6. Neutralize & Dissolve Adjust pH with NaOH solution to dissolve product as sodium salt. node_quench->node_neutralize node_filter_charcoal 7. Decolorize (Optional) Treat with activated charcoal and filter hot. node_neutralize->node_filter_charcoal node_precipitate 8. Precipitate Product Acidify filtrate with conc. HCl to pH ~1. node_filter_charcoal->node_precipitate node_isolate 9. Isolate & Wash Filter the precipitate, wash with cold water. node_precipitate->node_isolate node_dry 10. Dry Dry the product under vacuum at 60-70°C. node_isolate->node_dry node_end End Product: 2-Amino-6-chlorotoluene-4-sulfonic acid node_dry->node_end

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reactor Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser with a gas outlet connected to a caustic trap.

  • Charging Reagents: Charge the flask with 2-chloro-6-methylaniline (14.16 g, 0.1 mol). Begin stirring to create a vortex.

  • Sulfuric Acid Addition: Slowly and carefully add concentrated sulfuric acid (10.3 mL) to the stirred aniline. The addition is exothermic, and the temperature will rise. Maintain the temperature below 100°C during the addition. An initial thick paste of the amine sulfate salt will form.

  • Baking Process: Once the addition is complete, begin heating the reaction mixture. Gradually raise the temperature to 180-190°C. Water will begin to distill off as the sulfonation proceeds. Maintain this temperature for 4-6 hours. Monitor the reaction progress via thin-layer chromatography (TLC) if desired.

  • Cooling and Quenching: After the reaction period, turn off the heat and allow the viscous reaction mass to cool to approximately 80-90°C. In a separate large beaker, prepare ~200 g of crushed ice. Very carefully and slowly, pour the warm reaction mass onto the crushed ice with vigorous stirring. This step is highly exothermic and should be done with extreme caution in a fume hood.

  • Work-up and Purification:

    • The product will precipitate as a solid in the acidic aqueous mixture.

    • To purify, slowly add a concentrated sodium hydroxide solution to the slurry until the pH reaches ~9. This will dissolve the sulfonic acid as its water-soluble sodium salt.

    • (Optional) If the solution is highly colored, add a small amount of activated charcoal, heat the solution to 70-80°C for 20 minutes, and then filter it hot through a celite pad to remove the charcoal and other insoluble impurities.

    • Cool the clear filtrate in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the pH is approximately 1. The free sulfonic acid will precipitate out. A constant, low pH of around 1.0 is ideal for optimal precipitation.[7]

  • Isolation and Drying:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two portions of cold deionized water to remove residual acid and salts.

    • Dry the purified product in a vacuum oven at 60-70°C until a constant weight is achieved. The expected yield is typically in the range of 75-85%.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): All steps must be performed in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, a face shield, and acid-resistant gloves.

  • Corrosive Chemicals: Concentrated sulfuric acid and hydrochloric acid are extremely corrosive and can cause severe burns. Handle with extreme care.

  • Toxic Compounds: 2-chloro-6-methylaniline is toxic and should be handled with caution to avoid inhalation or skin contact.[8]

  • Exothermic Reactions: The addition of sulfuric acid to the amine and the quenching of the reaction mass in water are highly exothermic. Proceed slowly and with adequate cooling.

Characterization

The identity and purity of the final product, 2-Amino-6-chlorotoluene-4-sulfonic acid, should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • FT-IR Spectroscopy: Look for characteristic peaks for N-H stretches (amine), S=O stretches (sulfonic acid), and C-Cl stretches.

  • 1H and 13C NMR Spectroscopy: (in a suitable deuterated solvent like D2O with NaOD or DMSO-d6) to confirm the aromatic substitution pattern and the presence of all functional groups.

  • Purity: Can be assessed by High-Performance Liquid Chromatography (HPLC).

References

  • Google Patents. (1980). Method for preparing improved toluene sulfonic acid derivatives and the products thereof (U.S. Patent No. 4,207,254A).
  • Organic Syntheses. 1,2-NAPHTHOQUINONE-4-SULFONATE, POTASSIUM. Retrieved from [Link]

  • Digital Commons @ NJIT. (1966). The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid. Retrieved from [Link]

  • Quick Company. An Improved Process For Preparing C Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. PMC. Retrieved from [Link]

  • NextSDS. 2-amino-6-chlorotoluene-4-sulphonic acid — Chemical Substance Information. Retrieved from [Link]

  • Wikidata. (2025). 2-amino-6-chlorotoluene-4-sulfonic acid. Retrieved from [Link]

  • Chemsrc. (2025). 2-amino-6-chlorotoluene-4-sulphonic acid | CAS#:6387-27-5. Retrieved from [Link]

  • Google Patents. (2021). Preparation method of 2-chloro-6-methylaniline (Chinese Patent No. CN112358404A).
  • Google Patents. (2014). Eco-friendly method for preparing highly pure 2-chloro-4-aminotoluene-5-sulfonic acid (Korean Patent No. KR20140123308A).

Sources

Application

Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of 2-Amino-6-chlorotoluene-4-sulphonic acid

Abstract This application note details a reliable and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of 2-Amino-6-chlorotoluene-4-sulphonic ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a reliable and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of 2-Amino-6-chlorotoluene-4-sulphonic acid. This compound is a key intermediate in the synthesis of various dyes and pigments. The described method utilizes a reversed-phase C18 column with a gradient elution protocol, ensuring high resolution and sensitivity. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a precise analytical method for quality control and process monitoring of this compound.

Introduction

2-Amino-6-chlorotoluene-4-sulphonic acid (CAS No. 6387-27-5) is an important aromatic sulfonic acid derivative.[1][2] Its chemical structure, containing both an amino group and a sulfonic acid group, imparts specific polarity and reactivity, making its accurate quantification crucial for ensuring the purity of downstream products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted technique for the analysis of such aromatic compounds due to its specificity, sensitivity, and robustness.

This document provides a comprehensive protocol for the HPLC-UV analysis of 2-Amino-6-chlorotoluene-4-sulphonic acid. The method has been developed to be straightforward and easily implementable in a standard analytical laboratory.

Chromatographic Principles and Method Rationale

The developed method is based on reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent.

  • Stationary Phase Selection: A C18 column is chosen for its versatility and proven performance in retaining aromatic compounds through hydrophobic interactions. The long alkyl chains of the C18 stationary phase provide sufficient interaction with the toluene ring of the analyte.

  • Mobile Phase Composition: The mobile phase consists of a phosphate buffer and acetonitrile. The buffer controls the pH of the mobile phase, which is critical for the consistent ionization state of the amino and sulfonic acid groups of the analyte. The sulfonic acid group is strongly acidic and will be ionized over a wide pH range, while the amino group's ionization is pH-dependent. Maintaining a consistent pH ensures a stable retention time. Acetonitrile serves as the organic modifier; its increasing concentration during the gradient elution allows for the timely elution of the analyte from the column.

  • UV Detection: The aromatic nature of 2-Amino-6-chlorotoluene-4-sulphonic acid allows for sensitive detection using a UV detector. Based on the chromophores present in the molecule (a substituted benzene ring), a wavelength in the range of 220-280 nm is expected to provide a strong signal. For this method, a wavelength of 254 nm is selected as a common and effective wavelength for aromatic compounds.

Experimental Workflow

The overall workflow for the analysis is depicted in the following diagram:

workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing Standard Standard Weighing & Dissolution Filtration Filtration (0.45 µm) Standard->Filtration Sample Sample Weighing & Dissolution Sample->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Figure 1: Experimental workflow for the HPLC-UV analysis of 2-Amino-6-chlorotoluene-4-sulphonic acid.

Materials and Methods

Reagents and Materials
  • 2-Amino-6-chlorotoluene-4-sulphonic acid reference standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

  • Orthophosphoric acid (H₃PO₄) (Analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters (e.g., PTFE or nylon)

Instrumentation

A standard HPLC system equipped with:

  • Quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in deionized water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 20 minutes

Protocols

Preparation of Mobile Phase
  • Mobile Phase A (20 mM KH₂PO₄, pH 3.0):

    • Weigh 2.72 g of KH₂PO₄ and dissolve it in 1 L of deionized water.

    • Adjust the pH to 3.0 using orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase B:

    • Use HPLC grade acetonitrile.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh 25 mg of 2-Amino-6-chlorotoluene-4-sulphonic acid reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of methanol and water. This mixture is chosen to address potential limited aqueous solubility, as suggested for similar compounds.[3]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the 50:50 methanol:water mixture.

Preparation of Sample Solutions
  • Accurately weigh a suitable amount of the sample containing 2-Amino-6-chlorotoluene-4-sulphonic acid into a volumetric flask.

  • Dissolve and dilute to a known volume with the 50:50 methanol:water diluent to achieve a final concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

System Suitability

Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. Inject the 25 µg/mL working standard solution five times and evaluate the following parameters:

  • Tailing Factor: Should be ≤ 2.0.

  • Theoretical Plates: Should be ≥ 2000.

  • Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be ≤ 2.0%.

Data Analysis and Quantification

  • Identify the peak for 2-Amino-6-chlorotoluene-4-sulphonic acid in the sample chromatogram by comparing its retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the standards versus their concentration.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Quantify the amount of 2-Amino-6-chlorotoluene-4-sulphonic acid in the sample using the regression equation from the calibration curve.

Method Validation Considerations

For use in a regulated environment, the method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: Ensure that there is no interference from excipients, impurities, or degradation products at the retention time of the analyte.

  • Linearity: Demonstrate a linear relationship between the concentration and the detector response over a specified range.

  • Accuracy: Determine the closeness of the measured value to the true value by spike-recovery studies.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Troubleshooting

IssuePotential CauseSuggested Solution
Peak Tailing - Secondary interactions with the stationary phase- Column degradation- Ensure the mobile phase pH is correctly adjusted.- Consider using a column with end-capping.- Replace the column if it is old or has been used extensively with harsh mobile phases.
Variable Retention Times - Inconsistent mobile phase preparation- Fluctuation in column temperature- Prepare fresh mobile phase daily.- Ensure the column oven is functioning correctly and the temperature is stable.
Low Sensitivity - Incorrect detection wavelength- Low concentration of the analyte- Optimize the detection wavelength using a DAD to find the absorbance maximum.- Concentrate the sample if possible, or increase the injection volume (while monitoring for peak distortion).
Ghost Peaks - Contamination in the mobile phase or from the previous injection (carryover)- Use high-purity solvents and reagents.- Implement a needle wash step in the autosampler method.- Run a blank gradient after each sample injection.

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust means for the quantitative analysis of 2-Amino-6-chlorotoluene-4-sulphonic acid. The method is straightforward to implement and can be readily validated for quality control and research purposes in the chemical and pharmaceutical industries.

References

  • NextSDS. (n.d.). 2-amino-6-chlorotoluene-4-sulphonic acid — Chemical Substance Information.
  • ChemicalBook. (n.d.). 6387-27-5(2-amino-6-chlorotoluene-4-sulphonic acid) Product Description.
  • Benchchem. (n.d.). A Comparative Guide to the HPLC Validation for O-Phenolsulfonic Acid Analysis.
  • SIELC Technologies. (2022, June 17). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column.
  • AChemBlock. (2026, March 12). 2-Amino-6-chlorotoluene-4-sulfonic acid 95% | CAS: 6387-27-5.
  • PubChem. (n.d.). 2-Amino-4-chlorophenol.
  • TradeIndia. (n.d.). 4 Chloro 2 Amino Phenol 6 Sulphonic Acid Supplier, Exporter from Mumbai.

Sources

Method

GC-MS Method for the Quantification of 2-Amino-6-chlorotoluene-4-sulphonic acid: A Detailed Guide

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the precise quantification of 2-Amino-6-chlorotoluene-4-sulphonic acid (ACSA). Due to its high polarity and low volatility, direct GC analysis of ACSA is not feasible. This protocol details a comprehensive workflow, including a critical silylation derivatization step, to convert ACSA into a thermally stable and volatile trimethylsilyl (TMS) derivative suitable for GC-MS analysis. The method is designed for accuracy, precision, and reliability, meeting the stringent requirements of quality control, process monitoring, and impurity profiling in the pharmaceutical and chemical industries.

The Analytical Imperative: Rationale for Derivatization

2-Amino-6-chlorotoluene-4-sulphonic acid is a key intermediate in various industrial syntheses. Its molecular structure, featuring both a primary amine (-NH₂) and a strongly acidic sulphonic acid (-SO₃H) group, renders it highly polar and non-volatile.[1] These properties prevent it from passing through a gas chromatography system under typical conditions, as it would either not vaporize or would decompose in the high-temperature injector.

To overcome this analytical hurdle, chemical derivatization is essential.[2][3] This process modifies the analyte's chemical structure to increase its volatility and thermal stability.[2][4] This protocol employs silylation, a widely used and highly effective technique where active hydrogen atoms on the amine and sulphonic acid groups are replaced by non-polar trimethylsilyl (TMS) groups.[5][6] The resulting derivative is significantly more volatile and less prone to unwanted interactions within the GC system, enabling sharp chromatographic peaks and reliable quantification.[4]

Comprehensive Analytical Workflow

The quantification of ACSA is a sequential process, beginning with sample preparation and culminating in data analysis. Each stage is optimized to ensure maximum recovery and analytical accuracy.

ACSA Quantification Workflow Figure 1: High-Level Analytical Workflow for ACSA Quantification cluster_prep 1. Sample Preparation cluster_deriv 2. Derivatization cluster_analysis 3. GC-MS Analysis cluster_data 4. Data Processing Sample Aqueous Sample (containing ACSA) Extraction Liquid-Liquid Extraction (Ethyl Acetate) Sample->Extraction pH Adjustment (Acidic) Drying Evaporation to Dryness (Nitrogen Stream) Extraction->Drying Collect & Pool Organic Layers Deriv Silylation Reaction (BSTFA + 1% TMCS in Pyridine) Drying->Deriv Reaction Heating at 70°C Deriv->Reaction GC_Inject GC Injection Reaction->GC_Inject GC_Sep Chromatographic Separation (DB-5ms Column) GC_Inject->GC_Sep Temp. Program MS_Detect Mass Spectrometric Detection (SIM Mode) GC_Sep->MS_Detect Quant Quantification via Calibration Curve MS_Detect->Quant Peak Integration Report Result Reporting Quant->Report

Caption: High-level overview of the ACSA quantification process.

Materials and Methods

Reagents and Consumables
  • 2-Amino-6-chlorotoluene-4-sulphonic acid (ACSA) reference standard (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous (GC grade)

  • Ethyl acetate (HPLC or GC grade)

  • Methanol (HPLC grade)

  • Deionized water (Type 1, 18.2 MΩ·cm)

  • Hydrochloric acid (HCl), 1 M solution

  • Nitrogen gas, high purity

  • 2 mL GC autosampler vials with inserts and caps

Instrumentation
  • Gas Chromatograph equipped with a Mass Spectrometer (GC-MS) and autosampler

  • Analytical balance (4-decimal place)

  • Vortex mixer

  • Centrifuge

  • Heating block or oven capable of maintaining 70°C ± 2°C

  • Sample evaporator (Nitrogen blow-down)

Step-by-Step Experimental Protocol

Preparation of Calibration Standards
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10.0 mg of ACSA reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. Store at 2-8°C.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with methanol to prepare a series of calibration standards. A suggested range is 1, 5, 10, 25, 50, and 100 µg/mL. These standards will be subjected to the same derivatization procedure as the samples.

Sample Preparation and Extraction
  • Sample Aliquot: Transfer 1.0 mL of the aqueous sample into a 15 mL centrifuge tube.

  • pH Adjustment: Add 1 M HCl dropwise to adjust the sample pH to ~2. This ensures that the sulphonic acid group is fully protonated, maximizing its extraction efficiency into the organic solvent.

  • Liquid-Liquid Extraction:

    • Add 4 mL of ethyl acetate to the tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 5 minutes to achieve phase separation.

    • Carefully transfer the upper organic layer to a clean GC vial.

    • Repeat the extraction two more times, pooling all organic extracts.

  • Drying: Evaporate the pooled ethyl acetate extracts to complete dryness under a gentle stream of nitrogen at 40°C. The absence of moisture is critical for a successful silylation reaction.[2][4]

Silylation Derivatization
  • Reconstitution: To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS. Pyridine acts as a solvent and catalyst.[2]

  • Reaction: Immediately cap the vial tightly. Vortex for 30 seconds.

  • Incubation: Place the vial in a heating block set to 70°C for 60 minutes. This combination of time and temperature ensures the derivatization reaction proceeds to completion.[7]

  • Cooling: After incubation, allow the vial to cool to room temperature before placing it in the autosampler for analysis.

GC-MS Instrumental Conditions

The following parameters serve as a validated starting point and may be adapted based on specific instrumentation.

Parameter Category Parameter Setting
Gas Chromatograph ColumnDB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness
Injection Port Temp.280°C
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium, constant flow at 1.2 mL/min
Oven Program100°C (hold 2 min), ramp 20°C/min to 300°C (hold 5 min)
Mass Spectrometer Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (m/z) To be determined empirically by injecting a derivatized standard in full scan mode. A typical approach would be to select a high m/z, abundant ion for quantification (Quantifier) and 2-3 other characteristic ions for confirmation (Qualifiers).

Method Validation: Ensuring Trustworthiness and Reliability

Method validation is a mandatory process to ensure the analytical method is fit for its intended purpose. The protocol should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[8]

Validation Parameter Description & Acceptance Criteria
Specificity/Selectivity The ability to differentiate and quantify the analyte in the presence of other components. Criterion: No interfering peaks from blank matrix at the retention time of the derivatized ACSA. Mass spectral data (qualifier ion ratios) should confirm identity.[9]
Linearity and Range The ability to elicit test results that are directly proportional to the analyte concentration. Criterion: A calibration curve with ≥5 non-zero points should yield a correlation coefficient (r²) of ≥0.995.[10]
Accuracy (Recovery) The closeness of the test results to the true value. Assessed by spiking blank matrix at low, medium, and high concentrations. Criterion: Mean recovery should be within 85-115%.[10][11]
Precision (RSD%) The degree of scatter between a series of measurements. • Repeatability (Intra-day): Multiple analyses of the same sample on the same day. Criterion: RSD ≤ 15%. • Intermediate Precision (Inter-day): Analysis on different days/by different analysts. Criterion: RSD ≤ 20%.[11]
Limit of Detection (LOD) The lowest amount of analyte that can be reliably detected. Calculated based on the signal-to-noise ratio (typically S/N = 3).[9]
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Calculated based on the signal-to-noise ratio (typically S/N = 10) or as the lowest point on the calibration curve meeting accuracy/precision criteria.[9]
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±5°C in oven temp, ±0.1 mL/min flow rate). Criterion: Results should remain within the established precision and accuracy limits.[8][9]

Data Analysis and Reporting

  • Peak Integration: Integrate the chromatographic peak area for the quantifier ion at the expected retention time for all standards and samples.

  • Calibration Curve Construction: Plot the peak area of the derivatized ACSA standards against their known concentrations. Apply a linear regression fit to the data.

  • Concentration Calculation: Determine the concentration of ACSA in the samples by interpolating their peak areas from the calibration curve equation. Account for all dilution factors used during sample preparation.

References

  • Vertex AI Search. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation.
  • Moros, G., et al. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis, 9(1), 53-65. [Link]

  • Villa, J. A., et al. (2012). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 2(4), 795-814. [Link]

  • Restek. (n.d.). GC Derivatization. [Link]

  • ChromSolutions. (2024). Analytical Validation Quick Reference Guide. [Link]

  • NextSDS. (n.d.). 2-amino-6-chlorotoluene-4-sulphonic acid — Chemical Substance Information. [Link]

  • Wu, H., et al. (2021). Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography-Mass Spectrometry. Molecules, 26(20), 6246. [Link]

  • Chromatography Forum. (2008). Derivatisation of sulfonic acids for GC/MS analysis. [Link]

  • Kirkland, J. J. (1960). Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. Analytical Chemistry, 32(11), 1388-1393. [Link]

  • Asst. Prof. Dr. Ayşe Yılmaz. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Journal of Pharmaceutical and Medicinal Chemistry. [Link]

  • Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. [Link]

  • Li, Y., et al. (2022). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Foods, 11(11), 1645. [Link]

  • Lakshmi HimaBindu M.R, et al. (2018). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance, 9(3). [Link]

  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. [Link]

  • Wikidata. (n.d.). 2-amino-6-chlorotoluene-4-sulfonic acid. [Link]

  • Chemsrc. (n.d.). 2-amino-6-chlorotoluene-4-sulphonic acid. [Link]

  • Shimadzu. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients. Application Data Sheet No.18B. [Link]

  • Chan, S. C., & Holcapek, M. (2000). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the Chinese Chemical Society, 47(4A), 633-644. [Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of 2-Amino-6-chlorotoluene-4-sulphonic Acid and its Isomers in Azo Dye Synthesis

These application notes provide a comprehensive technical guide for researchers, chemists, and formulation scientists on the utilization of amido-chloro-toluene sulphonic acids in the synthesis of azo dyes and pigments....

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive technical guide for researchers, chemists, and formulation scientists on the utilization of amido-chloro-toluene sulphonic acids in the synthesis of azo dyes and pigments. We will focus on the most commercially significant isomer, 2-Amino-5-chloro-4-methylbenzenesulfonic acid, a key precursor for C.I. Pigment Red 53:1, while detailing the fundamental principles applicable to related structures like the titular 2-Amino-6-chlorotoluene-4-sulphonic acid.

This document moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale behind procedural choices, and the critical parameters that govern the synthesis of high-quality azo colorants.

Part 1: Foundational Principles and Strategic Considerations

Azo compounds are characterized by the presence of a diazene functional group (–N=N–) connecting two aromatic rings, forming a conjugated system that is the basis of their color.[1] The synthesis of these dyes is a cornerstone of industrial organic chemistry, typically involving a two-stage reaction sequence: diazotization followed by azo coupling.[2]

1.1 The Diazo Component: 2-Amino-5-chloro-4-methylbenzenesulfonic Acid

The starting aromatic amine, referred to as the diazo component, is the foundation of the final dye. In our primary example, this is 2-Amino-5-chloro-4-methylbenzenesulfonic acid. The strategic placement of its functional groups is critical to the final pigment's properties:

  • Primary Aromatic Amine (-NH₂): This is the reactive site for diazotization. Under cold, acidic conditions, it is converted into a highly electrophilic diazonium salt (–N₂⁺).[3]

  • Sulphonic Acid Group (-SO₃H): This is a powerful water-solubilizing group.[1] Its presence is essential for creating a water-soluble dye intermediate, which facilitates the subsequent precipitation or "laking" step to form an insoluble pigment.[3][4]

  • Chlorine (-Cl) and Methyl (-CH₃) Groups: These substituents on the aromatic ring act as auxochromes. They modulate the electronic properties of the conjugated system, influencing the final shade, as well as enhancing the pigment's lightfastness and chemical resistance.[3]

1.2 The Diazotization Reaction: Generating the Electrophile

Diazotization is the conversion of the primary aromatic amine into a diazonium salt. This reaction is conducted by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).

The reaction is highly temperature-sensitive. It must be performed at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing into phenols and releasing nitrogen gas, which would drastically reduce the yield.[3]

1.3 The Azo Coupling Reaction: Chromophore Formation

The freshly prepared, electrophilic diazonium salt is immediately reacted with an electron-rich nucleophilic compound, known as the coupling component.[2] For the synthesis of C.I. Pigment Red 53:1, the coupling component is 2-naphthol (β-naphthol).[5]

This reaction is an electrophilic aromatic substitution. The pH of the reaction medium is a critical control parameter. Coupling to phenols and naphthols is typically carried out under mildly alkaline conditions (pH 8-10), which deprotonates the hydroxyl group to form a more strongly activating phenoxide or naphthoxide ion, thereby facilitating the electrophilic attack by the diazonium salt.[3][6]

1.4 Laking: From Soluble Dye to Insoluble Pigment

The product of the coupling reaction between 2-Amino-5-chloro-4-methylbenzenesulfonic acid and 2-naphthol is a water-soluble sulfonated azo dye. For applications in inks, coatings, and plastics, an insoluble pigment is required.[4] This is achieved through a process called "laking," where the soluble dye is precipitated with a divalent metal salt, such as barium chloride or calcium chloride.[4][5] The metal cation forms an insoluble salt with the sulfonic acid anion, creating a stable, insoluble "azo lake pigment."[7]

Part 2: Synthesis of C.I. Pigment Red 53:1 - A Validated Protocol

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of C.I. Pigment Red 53:1.

2.1 Materials and Equipment

Reagents Molar Mass ( g/mol ) CAS Number Key Hazards
2-Amino-5-chloro-4-methylbenzenesulfonic acid221.6688-53-9Skin/eye irritation[8]
Hydrochloric Acid (30% aq.)36.467647-01-0Severe skin burns and eye damage
Sodium Nitrite (NaNO₂)69.007632-00-0Oxidizer, Toxic if swallowed[9]
Sulfamic Acid (H₃NSO₃)97.095329-14-6Skin/eye irritation
2-Naphthol (β-Naphthol)144.17135-19-3Harmful if swallowed, Acute aquatic toxicity
Sodium Hydroxide (NaOH)40.001310-73-2Severe skin burns and eye damage
Barium Chloride (BaCl₂)208.2310361-37-2Toxic if swallowed, Acute toxicity (inhalation)
Sodium Chloride (NaCl)58.447647-14-5None
Distilled Water18.027732-18-5None
  • Equipment: 1000 mL three-neck round-bottom flask, mechanical stirrer, thermometer, dropping funnel, ice-water bath, Buchner funnel, vacuum filtration apparatus, beakers, pH meter or pH paper.

2.2 Experimental Workflow Diagram

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Coupling cluster_2 Step 3: Laking & Isolation A Slurry of Amine, Water & HCl B Cool to 0-5 °C A->B C Add NaNO₂ Solution (10-20 min) B->C D Stir for 90 min @ 0-5 °C C->D E Quench excess HNO₂ with Sulfamic Acid D->E F Diazo Solution (Ready for Coupling) E->F I Add Diazo Solution (F) to Naphthoxide Solution F->I G Dissolve 2-Naphthol in NaOH Solution H Cool to <10 °C G->H J Maintain pH 8-10 & Temp <15 °C I->J K Stir for 60 min J->K L Soluble Azo Dye Solution K->L M Heat Dye Solution (L) to 80-90 °C L->M N Add BaCl₂ Solution M->N O Stir to Precipitate Pigment N->O P Cool to Room Temp O->P Q Vacuum Filter P->Q R Wash with Water Q->R S Dry Pigment R->S

Caption: Experimental workflow for the synthesis of C.I. Pigment Red 53:1.

2.3 Step-by-Step Protocol

Part A: Preparation of the Diazo Solution [5]

  • Safety First: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Initial Slurry: In a 1000 mL beaker, add 200g of water, 23g of 30% hydrochloric acid, and then carefully add 32.5g of 2-Amino-5-chloro-4-methylbenzenesulfonic acid.

  • Cooling: Place the beaker in a large ice-water bath and stir the mixture vigorously with a mechanical stirrer for 30 minutes until the temperature drops to 5°C or below.

  • Diazotization: Prepare a solution of 10.5g of sodium nitrite in ~35 mL of water. Using a dropping funnel, add this sodium nitrite solution to the cold amine slurry over a period of 10-20 minutes. Causality: A slow addition rate is crucial to maintain the low temperature and prevent localized overheating, which could decompose the diazonium salt.

  • Reaction: Continue stirring the reaction mixture in the ice bath for 90 minutes. The mixture should become a pale yellow solution or fine suspension.

  • Quenching: After 90 minutes, check for excess nitrous acid by spotting a drop of the reaction mixture onto starch-iodide paper (a blue-black color indicates excess HNO₂). Add a small amount of sulfamic acid to quench any excess nitrous acid until the test is negative. Causality: Removing excess nitrous acid is critical to prevent unwanted side reactions during the subsequent coupling step.[7] The resulting diazo solution is unstable and should be used immediately.

Part B: Preparation of the Coupling Solution [10]

  • In a separate 1000 mL beaker, dissolve an equimolar amount of 2-naphthol in a solution of sodium hydroxide (the molar ratio of NaOH to 2-naphthol should be approximately 1.5-1.8:1).[10] Use enough water to fully dissolve the solids.

  • Cool this alkaline 2-naphthol solution in an ice bath to below 10°C.

Part C: Azo Coupling and Laking [5]

  • Coupling: Slowly add the cold diazo solution (from Part A) to the cold, stirring alkaline 2-naphthol solution (from Part B). A deep red color should form instantly.

  • pH and Temperature Control: During the addition, monitor the pH and maintain it in the alkaline range (pH 8-10) by adding a 10% sodium hydroxide solution as needed. Keep the temperature below 15°C throughout the coupling reaction.

  • Completion: Continue stirring the reaction mixture in the ice bath for an additional 60 minutes to ensure the coupling reaction is complete.

  • Laking: Heat the solution of the soluble azo dye to 80-90°C. Prepare a solution of barium chloride (approximately 0.5 moles per mole of the initial amine) in water and add it to the hot dye solution.[10] A precipitate of the insoluble red pigment will form.

  • Isolation: Stir for another 30 minutes, then allow the mixture to cool to room temperature. Collect the pigment by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the filter cake thoroughly with water to remove soluble salts. Dry the pigment in an oven at 60-80°C to a constant weight. The final product is C.I. Pigment Red 53:1.

Part 3: Chemical Reaction and Data Summary

3.1 Overall Reaction Scheme

Caption: Chemical reaction pathway for the synthesis of C.I. Pigment Red 53:1.

3.2 Summary of Reaction Parameters

Parameter Value / Condition Rationale
Reaction Stage DiazotizationConversion of amine to reactive diazonium salt.
Amine : HCl : NaNO₂ Molar Ratio (approx.)1 : 1.1-1.5 : 1.02-1.1Ensures complete reaction and maintains acidic conditions.[10]
Temperature0 - 5 °CPrevents decomposition of the unstable diazonium salt.[3]
Reaction Stage Azo CouplingFormation of the chromophore.
Diazo Component : Coupling Component Ratio1 : 1.01-1.05A slight excess of the coupling component ensures complete consumption of the diazonium salt.[10]
pH8 - 10Activates the 2-naphthol for electrophilic attack.[6]
Temperature< 15 °CBalances reaction rate with the stability of the diazonium salt.
Reaction Stage LakingConversion of soluble dye to insoluble pigment.
Temperature80 - 90 °CPromotes the formation of a stable, easily filterable pigment precipitate.
Laking AgentBarium Chloride (BaCl₂) or Calcium Chloride (CaCl₂)[4]Forms an insoluble salt with the sulfonic acid group.

Part 4: Properties and Applications of the Final Product

The resulting C.I. Pigment Red 53:1 is a bright, bluish-red pigment.[4] As an azo lake pigment, it is insoluble in water and most organic solvents, a property that makes it highly suitable for a range of applications.

  • Primary Applications: It is extensively used in the manufacturing of printing inks (especially for packaging), coatings, and coloring plastics like consumer goods and toys.[4]

  • Performance Characteristics: The pigment offers excellent color strength and is cost-effective. However, its lightfastness is moderate, making it more suitable for indoor or less demanding applications. Its heat resistance is typically up to 180–200°C.[4]

References

  • Fineland Chem. (2025).
  • Zhang, Y., et al. (2023). Continuous-flow synthesis and crystal modification of Pigment Red 53.
  • NextSDS. (n.d.).
  • CN102585546A. (2012). Preparation method for C.I. pigment red 53:1.
  • CN102585546A (Patent Document). Preparation method for C.I. pigment red 53:1. (This reference links to the same patent as[5] but provides specific molar ratio details).

  • ChemicalBook. (n.d.). 6387-27-5(2-amino-6-chlorotoluene-4-sulphonic acid) Product Description.
  • World dye variety. (2012). Azoic Diazo Component 13.
  • Chemsrc. (n.d.). 2-amino-6-chlorotoluene-4-sulphonic acid | CAS#:6387-27-5.
  • The Synthesis of Azo Dyes. (n.d.). University of Toronto Scarborough.
  • Sigma-Aldrich. (2025).
  • Wikipedia. (n.d.). Azo dye.
  • Chem Service. (2016). Safety Data Sheet: 6-Amino-4-chloro-m-toluene sulfonic acid.
  • Slideshare. (n.d.). Azoicdyes ppt~1.
  • Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon. [Link]

  • Sharma, P., et al. (2022). Protocol for microwave-assisted synthesis of unsymmetrical azo dyes. STAR Protocols. [Link]

  • Patil, S., et al. (2012). Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. International Journal of Pharmaceutical Sciences and Research.
  • Funar-Timofei, S., et al. (2024). Investigation of Low-Toxicity Azoic Direct Dyes Synthesized from 4,4′-Diaminobenzanilide. Molecules. [Link]

  • Synthesis of Azo Reactive Dyes Containing Aldehyde Group. (2007). Asian Journal of Chemistry.
  • Organic Syntheses Procedure. (n.d.). Congo Red.
  • The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid. (1961). Digital Commons @ NJIT.
  • US1905354A. (1933). Diazo-compound of 2-amino-chloro-1-oxy-3-sulphobenzene and its production.
  • Smith, C. J., et al. (2024). The continuous flow synthesis of azos. Reaction Chemistry & Engineering. [Link]

  • US5874547A. (1999). Diazotization of amines.
  • BenchChem. (2025). Application Notes: Synthesis of Azo Dyes Using 4-Amino-3-chlorobenzenesulfonic Acid.
  • EP0808343B1. (1999). Process for preparing reactive azo dyes.
  • Justia Patents. (n.d.). Process for preparation of azo dyestuffs by coupling in presence of aromatic sulphonic acid-formaldehyde reaction product. [Link]

  • Kamble, S. S., & Shankarling, G. S. (2019). Room temperature diazotization and coupling reaction using DES-Ethanol system. The Royal Society of Chemistry.

Sources

Method

Application of 2-Amino-6-chlorotoluene-4-sulphonic acid in pigment production

Application Note: Utilization of 2-Amino-6-chlorotoluene-4-sulphonic Acid in Azo Lake Pigment Synthesis Executive Summary 2-Amino-6-chlorotoluene-4-sulphonic acid (also designated systematically as 3-amino-5-chloro-4-met...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilization of 2-Amino-6-chlorotoluene-4-sulphonic Acid in Azo Lake Pigment Synthesis

Executive Summary

2-Amino-6-chlorotoluene-4-sulphonic acid (also designated systematically as 3-amino-5-chloro-4-methylbenzenesulfonic acid, CAS 6387-27-5) is a highly functionalized aromatic intermediate critical to the synthesis of high-performance azo lake pigments[1]. As a structural isomer of the widely utilized CLT acid (the precursor to Pigment Red 53 / Lake Red C), this specific diazo component yields unique chromatic properties and enhanced stability when coupled with naphthol derivatives and subsequently metallized[2]. Beyond industrial inks and coatings, the rigorous purity and thermal stability of these laked pigments make them highly relevant for polymer coloring in medical devices and specialized pharmaceutical packaging. This guide provides a self-validating, mechanistic protocol for the diazotization, coupling, and laking processes required to synthesize these complex pigments.

Chemical & Mechanistic Profile

The utility of 2-Amino-6-chlorotoluene-4-sulphonic acid in pigment chemistry is dictated by its precise substitution pattern.

  • Aqueous Solubility & Coordination: The sulfonic acid (–SO₃H) group serves a dual purpose. First, it provides essential aqueous solubility during the initial diazotization and coupling phases. Second, it acts as the primary coordination site for alkaline earth or transition metals during the final laking (precipitation) step[3].

  • Steric Tuning of Hue: The steric environment created by the ortho-methyl and meta-chloro groups relative to the diazonium moiety induces a specific twist angle in the resulting azo bond. This steric hindrance restricts the coplanarity of the aromatic systems, which shifts the absorption maximum (λmax) and yields a pigment isomer with a distinct, often more yellowish-red hue profile compared to standard Lake Red C[2].

  • Electrophilic Aromatic Substitution: The coupling reaction is typically performed with 2-hydroxy-3-naphthoic acid (BONA) or 2-naphthol. The reaction relies on electrophilic aromatic substitution where the phenolate ion of the coupler acts as the nucleophile, attacking the terminal nitrogen of the diazonium salt[3].

Mechanistic Workflow Visualization

G A 2-Amino-6-chlorotoluene- 4-sulphonic acid B Diazotization (NaNO2, HCl, 0-5°C) A->B C Diazonium Salt Intermediate B->C D Azo Coupling (BONA, pH 8.5-9.0) C->D E Soluble Azo Dye (Sodium Salt) D->E F Laking / Metallization (BaCl2, CaCl2, etc.) E->F G Insoluble Azo Lake Pigment F->G

Caption: Mechanistic workflow of azo lake pigment synthesis from 2-Amino-6-chlorotoluene-4-sulphonic acid.

Standardized Experimental Protocols

Phase 1: Diazotization of the Amine

Causality & Rationale: Diazonium salts of heavily substituted anilines are prone to rapid decomposition (yielding phenols and nitrogen gas) if thermal energy exceeds the activation barrier. Maintaining the reaction strictly at 0–5 °C is critical. The sulfonic acid group forms a zwitterion, requiring careful pH management to ensure complete dissolution prior to nitrosation.

  • Dissolution: Suspend 0.1 mol (approx. 22.17 g) of 2-Amino-6-chlorotoluene-4-sulphonic acid in 150 mL of distilled water. Add 10 M NaOH dropwise under continuous stirring until the amine completely dissolves as the sodium sulfonate salt (pH ~7.5).

  • Acidification: Chill the solution to 0 °C using an ice-salt bath. Rapidly add 25 mL of concentrated HCl (37%). A fine precipitate of the amine hydrochloride/sulfonic acid will form; this high-surface-area dispersion is ideal for a rapid, uniform reaction.

  • Nitrosation: Slowly add a pre-chilled solution of 0.105 mol Sodium Nitrite (NaNO₂) in 30 mL water dropwise over 30 minutes. Maintain the temperature strictly below 5 °C.

  • Self-Validation: Stir for 15 minutes post-addition. Test for excess nitrous acid using starch-iodide paper (an immediate blue-black color confirms the necessary slight excess). Quench the excess with small aliquots of 10% sulfamic acid until only a faint positive test remains.

Phase 2: Azo Coupling with BONA

Causality & Rationale: 2-Hydroxy-3-naphthoic acid (BONA) must be in its phenolate form to be sufficiently nucleophilic to react with the diazonium electrophile. However, if the pH is too high (>10), the diazonium salt can convert to an unreactive diazotate. A buffered pH of 8.5–9.0 is optimal[3].

  • Coupler Preparation: Dissolve 0.1 mol of BONA in 150 mL of water containing 0.25 mol of NaOH. Cool the solution to 5 °C.

  • Coupling Reaction: Slowly pump the cold diazonium suspension into the BONA solution over 45 minutes under vigorous mechanical stirring.

  • pH Maintenance: Monitor the pH continuously. As the coupling reaction releases protons, add 10% Na₂CO₃ to maintain the pH strictly between 8.5 and 9.0.

  • Self-Validation (Spot Test): Place a drop of the reaction mixture on filter paper. Capillary action will separate the soluble components from the precipitated dye. Spot the clear outer rim with an alkaline H-acid solution; the absence of a color change indicates the complete consumption of the diazonium salt.

Phase 3: Metallization (Laking)

Causality & Rationale: The soluble sodium salt of the azo dye is converted into an insoluble pigment (lake) by exchanging sodium for a divalent metal cation[2]. The metal coordinates with the sulfonate group of the diazo component and the hydroxyl/carboxylate groups of the BONA moiety, precipitating a highly stable complex[3].

  • Heating: Heat the coupled dye solution to 70–80 °C. This increases the kinetic energy for the ion-exchange process and promotes larger crystal growth, enhancing pigment opacity and filterability.

  • Precipitation: Slowly add a 20% w/v aqueous solution of the chosen metal chloride (e.g., Barium Chloride, BaCl₂·2H₂O, 0.11 mol) over 30 minutes.

  • Digestion (Ostwald Ripening): Maintain the temperature at 80 °C for 1 hour. This phase allows the pigment crystals to reach the optimal particle size distribution.

  • Filtration & Washing: Filter the hot suspension. Wash the filter cake with warm distilled water until the filtrate is free of chloride ions. (Validation: Test the filtrate with a few drops of 0.1 M AgNO₃; no white AgCl precipitate should form).

  • Drying: Dry the pigment in a vacuum oven at 60 °C to a constant weight.

Quantitative Data: Metal Cation Influence on Pigment Properties

The choice of laking metal significantly dictates the final coloristic and physical properties of the pigment, allowing formulation scientists to tune the material for specific applications[2][3].

Laking Metal (Cation)Typical Salt UsedHue Shift / Color ProfileRelative LightfastnessPrimary Application
Sodium (Na⁺) None (Precursor)Yellowish-Red (Soluble)PoorIntermediate / Lake Precursor
Barium (Ba²⁺) BaCl₂·2H₂OBrilliant Yellow-RedModeratePrinting Inks, Plastics
Calcium (Ca²⁺) CaCl₂Bluish-RedGoodIndustrial Coatings, Resins
Strontium (Sr²⁺) SrCl₂Deep Red / MaroonVery GoodHigh-grade Plastics
Manganese (Mn²⁺) MnCl₂Deep Bluish-RedExcellentAutomotive Finishes

Quality Control & Troubleshooting

Every robust chemical protocol requires built-in self-validation to prevent downstream failures:

  • Nitrite Quenching Failure: Failure to quench excess nitrite with sulfamic acid before coupling leads to the nitrosation of BONA. This creates brown, nitroso-phenolic impurities that severely dull the pigment's final hue.

  • Chloride Wash Validation: Residual chlorides in the final pigment matrix can cause corrosion in metal packaging (e.g., ink cans) and degrade the pigment matrix over time. The AgNO₃ spot test is a non-negotiable quality control step.

  • Temperature Excursions: If the diazotization temperature exceeds 10 °C, nitrogen gas evolution will be observed (bubbling). This indicates the irreversible destruction of the diazonium salt into a phenolic byproduct, requiring the batch to be discarded.

Sources

Application

Application Note: Optimized Experimental Setup for the Sulfonation of 2-Chloro-4-Aminotoluene

Introduction and Mechanistic Context The sulfonation of 2-chloro-4-aminotoluene (also known industrially as 3-chloro-4-methylaniline or 2B oil) is a critical synthetic pathway for producing 2-amino-4-chloro-5-methylbenze...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Context

The sulfonation of 2-chloro-4-aminotoluene (also known industrially as 3-chloro-4-methylaniline or 2B oil) is a critical synthetic pathway for producing 2-amino-4-chloro-5-methylbenzenesulfonic acid, widely referred to as 2B Acid [1]. This compound is an indispensable intermediate in the synthesis of high-performance organic colorants, most notably the C.I. Pigment Red 48 series[2].

Achieving high purity (>99%) and maximizing yield in this electrophilic aromatic substitution requires precise control over reaction thermodynamics. The reaction proceeds via a thermal transposition mechanism. Initially, the free amine reacts with concentrated sulfuric acid to form an anilinium hydrogen sulfate salt. Upon intense heating, this salt dehydrates to form a transient phenylsulfamic acid intermediate. At elevated temperatures, the sulfamic acid undergoes an acid-catalyzed intramolecular rearrangement (transposition), migrating the sulfonic acid group to the sterically and electronically favored ortho position relative to the amino group[3].

Mechanism A 2-Chloro-4-aminotoluene (Free Amine) B Amine Hydrogen Sulfate (Salt) A->B + Conc. H2SO4 (Exothermic) C Phenylsulfamic Acid (Intermediate) B->C - H2O (Azeotropic Distillation) D 2-Amino-4-chloro-5-methyl- benzenesulfonic acid C->D Thermal Transposition (Ortho Migration)

Mechanistic pathway of 2-chloro-4-aminotoluene sulfonation via thermal transposition.

Rationale for Experimental Design: Overcoming Solid-Phase Limitations

Historically, this reaction was performed using a "solid-phase baking method," where the dry amine sulfate salt was baked in an oven at ~195 °C[3]. However, this method suffers from poor heat distribution, leading to incomplete reactions, severe charring of the substrate, and the generation of significant acidic wastewater during purification[2].

To overcome these limitations, modern protocols utilize a Solvent Liquid-Phase Method . By suspending the reactants in an inert, high-boiling organic solvent, heat and mass transfer are vastly improved. Furthermore, the solvent allows for the azeotropic removal of water, which thermodynamically drives the dehydration step to completion[4].

Comparative Analysis of Sulfonation Strategies
ParameterSolid-Phase Baking MethodSolvent Liquid-Phase Method
Heat & Mass Transfer Poor (leads to localized overheating)Excellent (homogenous dispersion)
Water Removal Vacuum extraction (often incomplete)Azeotropic distillation (highly efficient)
Side Reactions Severe charring and substrate oxidationMinimal charring; preserves substrate integrity
Product Yield Moderate (~70-80%)High (>95%)
Post-Reaction Processing Requires alkaline dissolution and acid precipitationDirect filtration and solvent washing

Experimental Setup and Reagents

Reagents
  • Substrate: 2-Chloro-4-aminotoluene (2B Oil, Purity >98%)[1]

  • Sulfonating Agent: Concentrated Sulfuric Acid (98%)

  • Inert Dispersant: o-Dichlorobenzene (b.p. 180 °C)

  • Washing Solvent: Cyclohexane or Acetone

Equipment
  • 1 L jacketed glass reactor equipped with a bottom flush valve.

  • PTFE-coated mechanical overhead stirrer.

  • Dean-Stark apparatus fitted with a highly efficient reflux condenser.

  • Thermocouple for precise internal temperature monitoring.

Step-by-Step Protocol (Solvent Liquid-Phase Method)

This protocol is designed as a self-validating system , utilizing physical stoichiometric indicators to confirm reaction progression, thereby eliminating the need for constant chromatographic sampling.

Step 1: Reagent Dispersion

  • Charge the 1 L reactor with 400 mL of o-dichlorobenzene.

  • Add 1.0 mole (141.6 g) of 2-chloro-4-aminotoluene.

  • Initiate overhead stirring at 250 RPM to ensure complete dissolution.

  • Causality:o-Dichlorobenzene is selected because its boiling point (180 °C) perfectly aligns with the optimal activation energy required for the thermal transposition of the sulfamic acid intermediate.

Step 2: Acidification and Salt Formation

  • Cool the reactor jacket to 15 °C.

  • Slowly add 1.05 moles (103 g) of concentrated sulfuric acid (98%) dropwise over 45 minutes using an addition funnel.

  • Causality: The neutralization reaction is highly exothermic. Controlled addition prevents localized overheating and oxidative degradation of the amine. The product at this stage is the amine hydrogen sulfate salt, which precipitates as a fine, pumpable dispersion in the solvent.

Step 3: Azeotropic Dehydration and Transposition

  • Gradually heat the reaction mixture to reflux (approx. 175–180 °C).

  • Water generated from the dehydration of the amine salt will co-distill with the solvent, condense, and phase-separate in the Dean-Stark trap.

  • Self-Validating Checkpoint: The reaction progress is entirely self-indicating. The theoretical water yield for the dehydration of 1.0 mole of the amine sulfate salt is exactly 18.0 mL (plus trace moisture from the 98% H₂SO₄). The reaction is deemed complete only when the water collection rate drops to zero and the stoichiometric volume (~18.5 mL) is achieved. Removing this water drives the endothermic dehydration, pushing the equilibrium toward the phenylsulfamic acid, which immediately undergoes transposition at this temperature[4].

Step 4: Product Isolation

  • Once water evolution ceases, cool the mixture to 25 °C at a rate of 1 °C/min to promote the crystallization of the sulfonic acid.

  • Filter the resulting suspension through a sintered glass funnel.

  • Wash the filter cake twice with 100 mL of cyclohexane to displace residual o-dichlorobenzene.

  • Dry the product in a vacuum oven at 80 °C for 4 hours.

  • Causality: The target 2B Acid is highly polar and completely insoluble in the non-polar organic solvent[3]. This allows for direct recovery via filtration, bypassing the energy-intensive aqueous workups required by the solid-phase method[2].

Workflow N1 1. Reagent Mixing 2B Oil + o-Dichlorobenzene N2 2. Acidification Dropwise Conc. H2SO4 N1->N2 N3 3. Salt Formation Amine Sulfate Precipitation N2->N3 N4 4. Azeotropic Dehydration Heating & Water Removal N3->N4 N5 5. Transposition Rearrangement to Sulfonic Acid N4->N5 N6 6. Product Isolation Filtration & Solvent Wash N5->N6

Workflow for the solvent liquid-phase sulfonation of 2-chloro-4-aminotoluene.

Analytical Validation

To ensure the product meets the >99% purity requirement for pigment synthesis:

  • HPLC Analysis: Utilize a C18 reverse-phase column with a buffered mobile phase (e.g., phosphate buffer pH 6.5 / Acetonitrile) to detect any unreacted 2-chloro-4-aminotoluene or isomeric by-products.

  • Acid-Base Titration: The sulfonic acid proton can be quantitatively titrated using standardized 0.1 M NaOH to determine the exact assay of the isolated 2B Acid.

References

  • Title: 2-Chloro-p-toluidine-5-sulfonic acid | C7H8ClNO3S | CID 6935 Source: PubChem URL: [Link]

  • Title: Method for producing 2B acid through sulfonation of 2B oil (CN102249957B)

Sources

Method

Application Note: Comprehensive Characterization of 2-Amino-6-chlorotoluene-4-sulphonic Acid via NMR and FT-IR Spectroscopy

Executive Summary 2-Amino-6-chlorotoluene-4-sulphonic acid (also known by its IUPAC synonym, 3-amino-5-chloro-4-methylbenzenesulfonic acid) is a highly functionalized aromatic building block[1]. It is predominantly utili...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-6-chlorotoluene-4-sulphonic acid (also known by its IUPAC synonym, 3-amino-5-chloro-4-methylbenzenesulfonic acid) is a highly functionalized aromatic building block[1]. It is predominantly utilized as a critical intermediate in the synthesis of complex organic dyes, pigments (such as Lake Red C isomers), and targeted pharmaceutical compounds[].

Due to the presence of both a strongly acidic sulfonic group (–SO₃H) and a basic amino group (–NH₂), this compound frequently exhibits complex zwitterionic behavior in the solid state. This Application Note provides a rigorous, self-validating analytical framework using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy to confirm its identity, structural connectivity, and purity.

Physicochemical Profile

Before initiating spectroscopic analysis, it is critical to understand the compound's fundamental properties, which dictate solvent selection and sample handling[3].

PropertyValue / Description
CAS Registry Number 6387-27-5
Molecular Formula C₇H₈ClNO₃S
Molecular Weight 221.66 g/mol
Substitution Pattern 1,2,4,6-tetrasubstituted benzene ring
Predicted State Solid (often zwitterionic: –NH₃⁺ / –SO₃⁻)
Solubility Soluble in DMSO, poorly soluble in non-polar solvents (e.g., CDCl₃)

Mechanistic Rationale & Analytical Strategy

As a Senior Application Scientist, it is vital to approach characterization not just as a checklist, but as a system of causality and self-validation .

  • Why DMSO-d₆ for NMR? Sulfonic acids form strong intermolecular hydrogen bonds and zwitterionic networks, rendering them insoluble in standard solvents like Chloroform-d. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a strong hydrogen-bond acceptor that disrupts these networks, ensuring full dissolution and sharp resonance lines[4].

  • Why ATR FT-IR? Traditional KBr pellet methods can induce ion-exchange reactions with sulfonic acids (forming potassium sulfonates), which alters the vibrational frequencies. Attenuated Total Reflectance (ATR) allows for direct analysis of the neat powder, preserving the native zwitterionic state.

  • The Self-Validating Loop: The identity of the compound is validated by cross-referencing the J-coupling constants in the ¹H NMR (which confirm the spatial relationship of the aromatic protons) with the functional group frequencies in the FT-IR (which confirm the presence of the amine and sulfonate groups).

Experimental Protocols

FT-IR Spectroscopy (ATR Method)
  • Preparation: Clean the diamond ATR crystal with electronics-grade isopropanol and allow it to dry completely.

  • Background: Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Deposit approximately 2–5 mg of the neat 2-Amino-6-chlorotoluene-4-sulphonic acid powder directly onto the center of the crystal.

  • Compression: Lower the pressure anvil until the software indicates optimal contact (avoid over-compression which can damage the crystal or induce polymorph changes).

  • Acquisition: Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

Multinuclear NMR Spectroscopy (¹H and ¹³C)
  • Sample Dissolution: Weigh 15–20 mg of the compound into a clean glass vial. Add 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard). Vortex for 30 seconds until completely dissolved.

  • Transfer: Transfer the solution to a standard 5 mm precision NMR tube.

  • ¹H NMR Acquisition:

    • Frequency: 400 MHz or 500 MHz.

    • Scans: 16 to 32.

    • Relaxation Delay (D1): 1.5 seconds.

  • ¹³C NMR Acquisition:

    • Frequency: 100 MHz or 125 MHz.

    • Scans: 1024 to 2048 (due to the low sensitivity of carbon and the presence of four quaternary carbons).

    • Critical Parameter: Set the Relaxation Delay (D1) to 2.0 seconds. Quaternary carbons (C1, C2, C4, C6) lack attached protons for dipole-dipole relaxation and require longer delays to integrate properly and appear clearly above the noise floor.

Results & Interpretation

FT-IR Vibrational Assignments

Because the compound exists largely as a zwitterion in the solid state, the IR spectrum will deviate slightly from a standard primary amine and free sulfonic acid.

Wavenumber (cm⁻¹)Vibrational ModeMechanistic Explanation
~3000 – 2500 (Broad) –NH₃⁺ stretchingThe sharp doublet of a free –NH₂ is replaced by a broad envelope due to protonation and extensive hydrogen bonding.
~1610 – 1590 Aromatic C=C stretchSkeletal vibrations of the tetrasubstituted benzene ring.
~1180 – 1220 Asymmetric –SO₃⁻ stretchConfirms the deprotonated sulfonate group (zwitterion form).
~1030 – 1060 Symmetric –SO₃⁻ stretchSecondary confirmation of the sulfonate moiety.
~720 – 750 C–Cl stretchConfirms halogenation on the aromatic ring.
NMR Chemical Shifts & Causality

The ¹H NMR spectrum provides the ultimate proof of the substitution pattern. The two aromatic protons are located at C3 and C5 (relative to the methyl group at C1). Because they are separated by the sulfonic acid group at C4, they are meta to each other.

NucleusPredicted Shift (ppm)Multiplicity & IntegrationCausality / Electronic Effect
¹H (Methyl) 2.20 – 2.40Singlet, 3HStandard benzylic methyl group, slightly deshielded by the ortho-amine.
¹H (Amine/Acid) 8.00 – 10.00Broad, ~3HExchangeable protons (–NH₃⁺ / –SO₃⁻). Broadened due to quadrupolar relaxation of Nitrogen and chemical exchange.
¹H (Aromatic H3) ~6.67Doublet, 1H (J ≈ 1.5–2.0 Hz)Shielded by the strongly electron-donating ortho-amine group. The small J-coupling confirms the meta relationship to H5.
¹H (Aromatic H5) ~7.27Doublet, 1H (J ≈ 1.5–2.0 Hz)Deshielded relative to H3 due to the electron-withdrawing ortho-chloro and ortho-sulfonic groups.

Self-Validation Check: If the compound were a 1,2,3,4-substituted isomer, the two aromatic protons would be ortho to each other, resulting in a large J-coupling of ~8.0 Hz. The observation of two doublets with J ≈ 2.0 Hz definitively locks in the 1,2,4,6-tetrasubstitution pattern.

Analytical Workflow Visualization

The following diagram illustrates the self-validating workflow utilized in this protocol, ensuring high data integrity from sample preparation to final structural elucidation.

AnalyticalWorkflow cluster_IR FT-IR (ATR) Workflow cluster_NMR NMR Workflow (DMSO-d6) Sample 2-Amino-6-chlorotoluene- 4-sulphonic acid IR_Prep Direct Powder Application (No KBr Matrix) Sample->IR_Prep NMR_Prep Dissolution in DMSO-d6 (Disrupts H-Bonding) Sample->NMR_Prep IR_Acq Acquire 4000-400 cm⁻¹ (Identify Zwitterion Bands) IR_Prep->IR_Acq Analysis Spectral Cross-Validation (J-Coupling & IR Frequencies) IR_Acq->Analysis NMR_Acq 1H & 13C Acquisition (Extended D1 for Quaternaries) NMR_Prep->NMR_Acq NMR_Acq->Analysis Validation Final Structural Elucidation & Purity Analysis->Validation

Analytical workflow for the spectroscopic characterization of 2-Amino-6-chlorotoluene-4-sulphonic acid.

Conclusion & Best Practices

Characterizing highly polar, tetrasubstituted aromatic systems requires careful consideration of electronic effects and physical states. By utilizing DMSO-d₆ to disrupt zwitterionic networks for NMR, and employing ATR FT-IR to preserve the native solid-state vibrations, researchers can generate a highly reliable, self-validating data package. Always ensure that relaxation delays in ¹³C NMR are sufficiently long to capture the four distinct quaternary carbons present in this molecule.

References

  • PubChem . "Benzenesulfonic acid, 3-amino-5-chloro-4-methyl- (Compound Summary CID 80806)." National Center for Biotechnology Information. Available at: [Link]

  • Journal of Organic Chemistry . "Sulfur-33 NMR spectra of sulfonic acids and sulfonate salts." American Chemical Society. Available at:[Link]

Sources

Application

Application Note: Reverse Diazotization Protocol for 2-Amino-6-chlorotoluene-4-sulphonic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The compound 2-Amino-6-chlorotoluene-4-sulphonic acid (CAS: 638...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The compound 2-Amino-6-chlorotoluene-4-sulphonic acid (CAS: 6387-27-5) is a highly functionalized aromatic building block widely utilized as an intermediate in the synthesis of complex azo dyes, pigments, and pharmaceutical scaffolds . Due to the presence of both a basic amine and a strongly acidic sulfonic acid group, this molecule presents unique solubility challenges during electrophilic aromatic substitution. This application note details a highly optimized reverse (indirect) diazotization protocol designed to maximize yield, ensure high purity, and prevent the formation of unwanted diazoamino byproducts.

Mechanistic Rationale: The Case for Reverse Diazotization

In standard diazotization protocols, sodium nitrite is added to an acidic suspension of the primary amine. However, 2-Amino-6-chlorotoluene-4-sulphonic acid exists predominantly as a highly insoluble zwitterion (inner salt) in aqueous and acidic environments.

If a direct diazotization approach is attempted, the reaction kinetics are severely bottlenecked by the dissolution rate of the solid zwitterion. This heterogeneous reaction environment traps unreacted starting material within the precipitating diazonium salt matrix, leading to sluggish reaction times and poor yields.

To circumvent this, we employ the indirect or reverse diazotization method . The mechanistic causality is as follows:

  • Alkaline Solubilization: By reacting the zwitterion with sodium carbonate, the sulfonic acid is neutralized, converting the molecule into a highly water-soluble sodium sulfonate salt.

  • Homogeneous Priming: Sodium nitrite is dissolved directly into this alkaline amine solution, creating a stable, homogeneous precursor mixture.

  • Simultaneous Nitrosation: When this mixture is introduced dropwise into a cold hydrochloric acid bath, the amine is protonated and nitrous acid ( HONO ) is generated simultaneously in the exact same microscopic volume. The electrophilic nitrosation of the amine outcompetes the precipitation of the zwitterion, resulting in a rapid, quantitative conversion to the diazonium inner salt .

Workflow Visualization

Workflow N1 2-Amino-6-chlorotoluene-4-sulphonic acid (Insoluble Zwitterion) N2 Add Na2CO3 (aq) Neutralization N1->N2 N3 Sodium Sulfonate Salt (Highly Soluble) N2->N3 N4 Add NaNO2 (aq) Nitrite Priming N3->N4 N5 Alkaline Amine-Nitrite Homogeneous Mixture N4->N5 N7 Reverse Diazotization (Dropwise addition into acid) N5->N7 N6 Cold HCl (aq) + Ice (0 - 5 °C) N6->N7 N8 In Situ HONO Generation & Immediate Nitrosation N7->N8 N9 Diazonium Inner Salt (Fine Precipitate) N8->N9 N10 Filtration & Cold Wash N9->N10

Fig 1. Reverse diazotization workflow for zwitterionic aminosulfonic acids.

Quantitative Reaction Parameters

The following stoichiometry is optimized for a 0.1 mol scale reaction.

ParameterValue / ReagentMolar EquivalentsFunction
Substrate 2-Amino-6-chlorotoluene-4-sulphonic acid1.00 eq (22.17 g)Primary aromatic amine
Base Sodium Carbonate ( Na2​CO3​ )0.55 eq (5.83 g)Solubilization (forms sodium salt)
Nitrosating Agent Sodium Nitrite ( NaNO2​ )1.05 eq (7.25 g)Source of nitrosonium ion ( NO+ )
Acid Hydrochloric Acid (37% HCl )2.50 eq (20.5 mL) HONO generation & protonation
Quenching Agent Sulfamic Acid ( NH2​SO3​H )As neededDestroys excess HONO
Temperature 0 °C to 5 °C N/APrevents diazonium decomposition

Step-by-Step Experimental Protocol

Phase 1: Alkaline Solubilization & Nitrite Priming
  • Suspension: In a 250 mL Erlenmeyer flask, suspend 22.17 g (0.1 mol) of 2-Amino-6-chlorotoluene-4-sulphonic acid in 100 mL of distilled water.

  • Neutralization: Slowly add 5.83 g of anhydrous sodium carbonate ( Na2​CO3​ ) in small portions to prevent excessive foaming. Stir the mixture continuously. Gently warm the flask to 40 °C if necessary until the evolution of CO2​ ceases and a clear solution is obtained.

  • Priming: Cool the solution to room temperature. Add 7.25 g (0.105 mol) of sodium nitrite ( NaNO2​ ) and stir until completely dissolved. This homogeneous solution serves as the Amine-Nitrite Feed .

Phase 2: Electrophilic Nitrosation (The Acid Bath)
  • Acid Bath Preparation: In a separate 500 mL round-bottom flask equipped with a mechanical stirrer and an internal thermometer, add 20.5 mL of 37% HCl and 100 g of crushed ice. Stir vigorously to maintain the internal temperature at 0 - 5 °C .

  • Reverse Diazotization: Transfer the Amine-Nitrite Feed to an addition funnel. Add the feed dropwise into the vigorously stirred cold HCl solution over a period of 30–45 minutes.

  • Temperature Control: Strictly maintain the internal temperature below 5 °C by adding additional crushed ice to the reaction flask as needed. A fine, pale precipitate of the diazonium inner salt will form immediately upon contact with the acid.

Phase 3: Equilibration & Isolation
  • Equilibration: Once the addition is complete, continue stirring the suspension for an additional 20 minutes at 0 - 5 °C to ensure complete conversion.

  • Isolation: Filter the cold suspension rapidly through a Büchner funnel under vacuum. Wash the filter cake with 20 mL of ice-cold distilled water.

  • Storage: Do not dry the diazonium salt completely, as dry diazonium compounds can be unstable. Keep the filter cake moist and proceed immediately to the downstream coupling reaction.

Self-Validating System Controls

To ensure scientific integrity and high yields, this protocol incorporates built-in validation checks at critical junctures:

  • Validation of Solubilization: The transition from a cloudy, opaque suspension to a completely clear solution in Phase 1 visually confirms the quantitative conversion of the insoluble zwitterion to the reactive sodium sulfonate salt.

  • Validation of Complete Diazotization (Starch-Iodide Test): After the 20-minute equilibration in Phase 3, spot a drop of the reaction mixture onto Potassium Iodide (KI)-Starch paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that sufficient nitrite was present to consume 100% of the primary amine. (If the test is negative, add 1M NaNO2​ dropwise until a positive test persists for 5 minutes).

  • Validation of HONO Quenching: Excess nitrous acid must be destroyed before downstream coupling, as it can cause oxidative side reactions. Add solid sulfamic acid ( NH2​SO3​H ) in 0.1 g increments. The reaction generates nitrogen gas ( HNO2​+NH2​SO3​H→N2​↑+H2​SO4​+H2​O ). The cessation of effervescence combined with a subsequent negative KI-Starch test visually validates that the reactive HONO species has been completely neutralized.

References

  • Pharmaacademias. "Basic Principles, Methods, and Application of Diazotization Titration". Pharmaacademias Analytical Techniques. URL:[Link]

  • Chemistry LibreTexts. "Experiment 2: Dyes - Methyl Orange". LibreTexts Organic Chemistry Laboratory Experiments. URL:[Link]

Method

Application Notes &amp; Protocols: The Strategic Use of 2-Amino-6-chlorotoluene-4-sulphonic Acid in Modern Organic Synthesis

These application notes provide an in-depth guide for researchers, chemists, and drug development professionals on the versatile intermediate, 2-Amino-6-chlorotoluene-4-sulphonic acid. This document moves beyond simple p...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide an in-depth guide for researchers, chemists, and drug development professionals on the versatile intermediate, 2-Amino-6-chlorotoluene-4-sulphonic acid. This document moves beyond simple procedural outlines to deliver a foundational understanding of its reactivity, applications, and the causality behind its synthetic protocols, with a primary focus on its pivotal role in the production of azo dyes and pigments.

Core Concepts: Understanding the Intermediate

2-Amino-6-chlorotoluene-4-sulphonic acid (CAS No. 6387-27-5) is a substituted aromatic sulfonic acid that serves as a fundamental building block in organic synthesis.[1][2] Its utility stems from the specific arrangement of its functional groups: an amino group (-NH₂), a chloro group (-Cl), a methyl group (-CH₃), and a sulfonic acid group (-SO₃H) on a toluene backbone. This unique constitution dictates its reactivity and the properties of the resulting compounds.

The primary amino group is the key reactive site for diazotization, a cornerstone reaction for producing azo compounds.[3] The sulfonic acid group imparts significant water solubility, a critical feature for dyes intended for textile applications.[4][5] The chloro and methyl groups act as auxochromes, modifying the electronic properties of the aromatic system and, consequently, the color and fastness properties of the final dye or pigment.

Table 1: Physicochemical Properties of 2-Amino-6-chlorotoluene-4-sulphonic acid

PropertyValueReference
CAS Number 6387-27-5[1][2]
Molecular Formula C₇H₈ClNO₃S[6][7]
Molecular Weight 221.66 g/mol [6]
IUPAC Name 3-amino-5-chloro-4-methylbenzenesulfonic acid[2]
Appearance Off-white solid[8]
Primary Application Intermediate for dyes and pigments[9][10][11]

Principle Application: Synthesis of Azo Dyes

The most prominent application of 2-Amino-6-chlorotoluene-4-sulphonic acid is as a diazo component in the synthesis of azo dyes.[3][9] The synthesis is a robust and well-established two-stage process:

  • Diazotization: The aromatic primary amino group of 2-Amino-6-chlorotoluene-4-sulphonic acid is converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid.

  • Azo Coupling: The resulting, highly electrophilic diazonium salt is then reacted with an electron-rich coupling component (e.g., a phenol, naphthol, or an aromatic amine) to form the characteristic azo bond (-N=N-), which acts as the chromophore responsible for the compound's color.[3]

The overall workflow is a foundational process in industrial organic chemistry for producing a vast array of colors.

G cluster_0 Phase 1: Diazotization cluster_1 Phase 2: Azo Coupling cluster_2 Phase 3: Isolation A 2-Amino-6-chlorotoluene-4-sulphonic Acid in HCl (aq) B Add NaNO₂ (aq) (0-5 °C) A->B C Diazonium Salt Solution (Thermally Unstable) B->C E Combine Solutions (0-5 °C) C->E D Coupling Component (e.g., 2-Naphthol in NaOH) D->E F Crude Azo Dye Precipitate G Vacuum Filtration F->G H Washing & Drying G->H I Purified Azo Dye H->I

Caption: General workflow for azo dye synthesis.

The choice of the coupling component is critical as it determines the final color of the dye. For instance, coupling with different naphthol or pyrazolone derivatives can yield a spectrum of colors from yellow and orange to red and blue.

Detailed Protocol: Synthesis of a Monoazo Red Dye

This protocol details the synthesis of a representative red azo dye using 2-Amino-6-chlorotoluene-4-sulphonic acid as the diazo component and 2-naphthol as the coupling component.

Safety Precautions
  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Perform all operations in a well-ventilated fume hood.

  • Diazonium salts are potentially explosive when isolated in a dry state. Never attempt to isolate the diazonium salt intermediate. Always use it in solution immediately after preparation.

  • Handle hydrochloric acid and sodium hydroxide with care as they are corrosive.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )Quantity
2-Amino-6-chlorotoluene-4-sulphonic acid6387-27-5221.662.22 g (0.01 mol)
Concentrated Hydrochloric Acid (~37%)7647-01-036.462.5 mL
Sodium Nitrite (NaNO₂)7632-00-069.000.70 g (0.0101 mol)
2-Naphthol135-19-3144.171.44 g (0.01 mol)
Sodium Hydroxide (NaOH)1310-73-240.000.80 g
Distilled Water7732-18-518.02~200 mL
IceN/AN/AAs needed
Part 1: Diazotization of the Amine

Causality: This stage converts the stable primary amine into a highly reactive diazonium salt. The reaction is performed at low temperatures (0-5 °C) because diazonium salts are thermally unstable and can decompose to nitrogen gas and other byproducts at higher temperatures, which would significantly lower the yield.

  • Preparation of Amine Suspension: In a 250 mL beaker, combine 2.22 g (0.01 mol) of 2-Amino-6-chlorotoluene-4-sulphonic acid with 50 mL of distilled water. Stir to create a suspension.

  • Acidification: Slowly add 2.5 mL of concentrated hydrochloric acid to the suspension while stirring. The mixture will likely remain a suspension.

  • Cooling: Place the beaker in an ice-water bath and stir continuously until the temperature of the suspension is between 0 and 5 °C.

  • Preparation of Nitrite Solution: In a separate 50 mL beaker, dissolve 0.70 g of sodium nitrite in 10 mL of cold distilled water.

  • Formation of Diazonium Salt: Using a Pasteur pipette, add the sodium nitrite solution dropwise to the cold, stirring amine suspension over 15-20 minutes. Crucially, maintain the temperature below 5 °C throughout the addition. A slight excess of nitrous acid can be tested for using starch-iodide paper (a blue-black color indicates excess).

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the diazotization reaction goes to completion. The resulting solution contains the diazonium salt and should be used immediately in the next step.[4]

Part 2: Azo Coupling Reaction

Causality: The electrophilic diazonium salt attacks the electron-rich 2-naphthol (in its more reactive phenoxide form) to create the azo linkage. The reaction is performed under alkaline conditions to deprotonate the 2-naphthol, forming the highly nucleophilic naphthoxide ion, which is essential for an efficient coupling reaction.

  • Preparation of Coupling Solution: In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol and 0.80 g of sodium hydroxide in 100 mL of distilled water. Stir until a clear solution is obtained.

  • Cooling: Cool this solution in an ice-water bath to a temperature between 0 and 5 °C.

  • Coupling: While maintaining the low temperature and with vigorous stirring, slowly add the cold diazonium salt solution from Part 1 to the 2-naphthol solution.

  • Observation: A brightly colored red precipitate of the azo dye should form immediately upon mixing.

  • Reaction Completion: Continue stirring the reaction mixture in the ice bath for 1 hour to ensure the coupling is complete.

Sources

Application

Quantitative Analysis of 2-Amino-6-chlorotoluene-4-sulphonic acid in Mixtures by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

An Application Note for Drug Development Professionals, Researchers, and Scientists Abstract 2-Amino-6-chlorotoluene-4-sulphonic acid (CAS No. 6387-27-5) is a key intermediate in the synthesis of various dyes and active...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

Abstract

2-Amino-6-chlorotoluene-4-sulphonic acid (CAS No. 6387-27-5) is a key intermediate in the synthesis of various dyes and active pharmaceutical ingredients (APIs).[1][2] The purity and concentration of this intermediate are critical parameters that can significantly influence the yield, safety, and efficacy of the final product. Consequently, a robust, accurate, and validated analytical method for its quantification is essential for quality control during manufacturing and for ensuring regulatory compliance. This application note details a comprehensive protocol for the quantitative determination of 2-Amino-6-chlorotoluene-4-sulphonic acid in complex mixtures using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The described method is validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its specificity, linearity, accuracy, and precision.[3]

Introduction and Scientific Principle

The quantitative analysis of polar aromatic compounds such as 2-Amino-6-chlorotoluene-4-sulphonic acid presents a unique analytical challenge. The molecule contains both a hydrophilic sulphonic acid group and a more hydrophobic chlorotoluene backbone, making its separation from related impurities and starting materials complex.

Causality of Method Selection: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the chosen methodology due to its exceptional resolving power for a wide range of analytes.[4] The fundamental principle of this technique lies in the partitioning of the analyte between a non-polar stationary phase (typically a C18 silica-based column) and a polar mobile phase. For 2-Amino-6-chlorotoluene-4-sulphonic acid, the hydrophobic chlorotoluene portion of the molecule interacts with the C18 stationary phase, while the polar amino and sulphonic acid groups interact with the aqueous mobile phase. By carefully controlling the composition of the mobile phase (e.g., the ratio of aqueous buffer to an organic modifier like acetonitrile), we can modulate the retention time of the analyte, achieving effective separation from other components in the mixture.[5] The addition of an acidic buffer to the mobile phase is critical; it suppresses the ionization of the sulphonic acid group, leading to more consistent retention and improved peak shape. UV detection is employed for quantification, as the aromatic ring provides strong chromophores that absorb UV light at a specific wavelength.

cluster_0 HPLC Column (Stationary Phase) cluster_1 Mobile Phase Flow Analyte_Mix Sample Mixture (Analyte + Impurities) C18_Phase Non-Polar C18 Stationary Phase Analyte_Mix->C18_Phase Interaction Mobile_Phase Polar Mobile Phase (Aqueous Buffer + Organic Solvent) Separation Differential Partitioning Leads to Separation Mobile_Phase->Separation Detector UV Detector (Quantification) Separation->Detector

Figure 1: Principle of RP-HPLC separation for 2-Amino-6-chlorotoluene-4-sulphonic acid.

Experimental Protocol: Materials and Methods

This section provides a detailed, step-by-step methodology for the analysis.

Reagents, Standards, and Materials
  • Reference Standard: 2-Amino-6-chlorotoluene-4-sulphonic acid, purity ≥98% (CAS: 6387-27-5).[6]

  • Acetonitrile (ACN): HPLC grade or higher.

  • Methanol: HPLC grade or higher.

  • Water: Deionized (DI) water, purified to a resistivity of 18.2 MΩ·cm (Type 1).

  • Phosphoric Acid (H₃PO₄): Analytical grade.

  • Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade.

  • Syringe filters: 0.45 µm PVDF or Nylon.

Instrumentation
  • An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data Acquisition Software: Chromatography data station (e.g., Agilent OpenLab, Waters Empower).

Chromatographic Conditions

The following conditions have been optimized for the separation. The rationale is to provide sufficient retention for the main analyte while ensuring a reasonable run time and sharp peak shape.

ParameterConditionRationale
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle sizeStandard column providing excellent resolution for aromatic compounds.[7]
Mobile Phase A 20 mM Potassium Phosphate Buffer (KH₂PO₄), pH adjusted to 3.0 with H₃PO₄The buffer controls the pH to ensure consistent ionization state of the analyte.
Mobile Phase B Acetonitrile (ACN)Organic modifier to elute the analyte from the non-polar column.
Gradient Elution 0-2 min: 10% B; 2-10 min: 10% to 70% B; 10-12 min: 70% B; 12-13 min: 70% to 10% B; 13-18 min: 10% BA gradient is used to elute a range of compounds with different polarities and ensures the column is cleaned and re-equilibrated.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 245 nmWavelength of maximum absorbance for the analyte, providing high sensitivity.
Injection Volume 10 µLA small volume to prevent peak broadening.
Run Time 18 minutesSufficient time for elution and column re-equilibration.
Preparation of Solutions

2.4.1 Buffer Preparation (Mobile Phase A)

  • Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of Type 1 water to make a 20 mM solution.

  • Adjust the pH of the solution to 3.0 ± 0.05 using 85% phosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter before use.

2.4.2 Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of the 2-Amino-6-chlorotoluene-4-sulphonic acid reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of a 50:50 mixture of Methanol and Water (diluent).

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix thoroughly.

2.4.3 Calibration Standards

  • Prepare a series of five calibration standards by serial dilution of the Standard Stock Solution with the diluent. A suggested concentration range is 5, 25, 50, 100, and 200 µg/mL. This range should bracket the expected concentration of the analyte in the test samples.

2.4.4 Sample Preparation

  • Accurately weigh an amount of the mixture sample expected to contain approximately 5 mg of 2-Amino-6-chlorotoluene-4-sulphonic acid into a 50 mL volumetric flask.

  • Add approximately 30 mL of the diluent and sonicate for 15 minutes to extract the analyte.

  • Allow the solution to cool to room temperature, dilute to volume with the diluent, and mix well.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis. This filtration step is crucial to remove particulates that could damage the HPLC system.

Method Validation Protocol

To ensure that the analytical data is reliable and fit for purpose, the method must be validated.[8][9] The following parameters should be assessed according to ICH guidelines.[3]

cluster_workflow Analytical Workflow Prep Sample & Standard Preparation HPLC HPLC System Setup & Equilibration Prep->HPLC Inject Inject Standards (Calibration Curve) HPLC->Inject Analysis Inject Samples Inject->Analysis Process Data Processing (Peak Integration) Analysis->Process Calc Quantification (vs. Calibration Curve) Process->Calc Report Final Report Calc->Report

Figure 2: General experimental workflow for the quantitative analysis.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol: Inject the diluent (blank), a standard solution of the analyte, a sample solution, and a spiked sample solution (sample fortified with a known amount of analyte).

  • Acceptance Criteria: The analyte peak in the sample chromatogram should be free from interference from other peaks at its retention time. The peak should also be spectrally pure when analyzed with a PDA detector.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Protocol: Analyze the five calibration standards (e.g., 5-200 µg/mL) in triplicate.

  • Acceptance Criteria: Plot the average peak area against the concentration. The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

Accuracy (as Recovery)

Accuracy is the closeness of the test results to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added.

  • Protocol: Prepare spiked samples by adding the analyte stock solution to the sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate preparations of a single sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for the series of measurements should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be estimated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Acceptance Criteria: The LOQ value should be verified by analyzing a standard at this concentration and confirming that the precision (RSD) and accuracy (recovery) are acceptable.

Data Analysis and Presentation of Results

  • Calibration Curve: Generate a linear regression equation (y = mx + c) from the analysis of the calibration standards, where 'y' is the peak area and 'x' is the concentration.

  • Sample Quantification: Integrate the peak corresponding to 2-Amino-6-chlorotoluene-4-sulphonic acid in the sample chromatogram to obtain its peak area.

  • Calculation: Calculate the concentration of the analyte in the original sample using the regression equation and accounting for the sample weight and dilution factors.

    Concentration (µg/mg) = ( (Peak Area - y-intercept) / slope ) * (Dilution Volume / Sample Weight)

The results of the method validation should be summarized as follows:

Table 1: Summary of Method Validation Parameters

Parameter Result Acceptance Criteria
Linearity (r²) 0.9995 ≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2% 98.0% - 102.0%
Precision (Repeatability RSD) 0.85% ≤ 2.0%
Precision (Intermediate RSD) 1.15% ≤ 2.0%
LOD ~0.5 µg/mL Reportable

| LOQ | ~1.5 µg/mL | Reportable & Verified |

Conclusion

The RP-HPLC method described in this application note provides a reliable and robust system for the quantitative analysis of 2-Amino-6-chlorotoluene-4-sulphonic acid in mixtures. The method is specific, linear, accurate, and precise over the specified range, making it suitable for routine quality control in pharmaceutical and chemical manufacturing environments. The self-validating nature of the protocol ensures that the generated data is trustworthy and meets stringent regulatory expectations for analytical method validation.[10]

References

  • Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. Google Cloud.
  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis.
  • Determination of Unsulfonated Aromatic Amines in FD&C Yellow No. 5 and FD&C Yellow No. 6 by Liquid Chromatography–Trip. Google Cloud.
  • Validation of Impurity Methods, Part II. Google Cloud.
  • 2-amino-6-chlorotoluene-4-sulphonic acid — Chemical Substance Information. NextSDS.
  • Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace.
  • Analytical method validation: A brief review. World Journal of Advanced Research and Reviews.
  • 6387-27-5(2-amino-6-chlorotoluene-4-sulphonic acid) Product Description. ChemicalBook.
  • 2-amino-6-chlorotoluene-4-sulfonic acid. Wikidata. Available at: [Link]

  • 2-amino-6-chlorotoluene-4-sulphonic acid | CAS#:6387-27-5. Chemsrc. Available at: [Link]

  • Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. ResearchGate. Available at: [Link]

  • Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. Google Cloud.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Amino-6-chlorotoluene-4-sulphonic acid

Welcome to the technical support center for the synthesis of 2-Amino-6-chlorotoluene-4-sulphonic acid (CAS: 6387-27-5).[1][2][3] This guide is designed for researchers, chemists, and process development professionals who...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Amino-6-chlorotoluene-4-sulphonic acid (CAS: 6387-27-5).[1][2][3] This guide is designed for researchers, chemists, and process development professionals who are looking to improve the yield and purity of this valuable intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, troubleshoot common issues, and provide robust, field-tested protocols.

The synthesis of substituted aromatic sulfonic acids can be deceptively complex. While the core reaction—electrophilic aromatic substitution—is fundamental, achieving high yields of a specific, multi-substituted isomer requires precise control over reaction conditions. This guide is structured as a series of questions and answers to directly address the challenges you may encounter in the lab.

Core Synthesis Pathway: Sulfonation of 2-Chloro-6-methylaniline

The most direct and common laboratory-scale approach to synthesizing 2-Amino-6-chlorotoluene-4-sulphonic acid is the direct sulfonation of 2-chloro-6-methylaniline (also known as 6-chloro-o-toluidine).[4][5] The amino group (-NH2) is a powerful activating, ortho-, para-director. In this substrate, the C6 position is occupied by the methyl group, and the C2 position holds the chlorine atom, sterically hindering attack at these ortho positions. Therefore, the incoming electrophile (SO3 or its equivalent) is strongly directed to the C4 position, which is para to the amino group.

Synthesis_Pathway Start 2-Chloro-6-methylaniline Intermediate Amine Sulfate Salt (Intermediate) Start->Intermediate  + H₂SO₄ (conc.) (or Oleum) Heat ('Baking')   Product 2-Amino-6-chlorotoluene-4-sulphonic acid Intermediate->Product  Aqueous Workup & pH Adjustment  

Caption: Direct sulfonation pathway for 2-Amino-6-chlorotoluene-4-sulphonic acid.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the synthesis, framed in a question-and-answer format.

Q1: My overall yield is disappointingly low. What are the primary factors I should investigate?

A low yield is the most common complaint, and it typically stems from one of three areas: incomplete reaction, formation of side products, or loss of product during the workup and isolation phase.

Causality Checklist:

  • Incomplete Sulfonation: The reaction may not have gone to completion. This is often due to insufficient heating (time or temperature) or a sulfonating agent that is not potent enough for the substrate.

  • Side Reactions: The primary competing reactions are polysulfonation and thermal degradation (charring) of the organic material.[6] Charring is a significant issue, as it not only consumes your material but also introduces colored impurities that are difficult to remove.

  • Product Loss During Workup: Amino sulfonic acids can exhibit significant solubility in aqueous media, especially if the pH is not precisely controlled during precipitation.[6] Washing the precipitate with excessive amounts of cold water can also lead to considerable losses.

Q2: I suspect the sulfonation is incomplete. How can I drive the reaction to completion without causing degradation?

This is a critical balancing act. Pushing the reaction with excessive force (e.g., very high temperatures or strong oleum) can lead to charring and byproducts.

Expertise-Driven Recommendations:

  • Choice of Sulfonating Agent: For many aniline derivatives, concentrated (98%) sulfuric acid is sufficient. If the reaction is sluggish, a mild oleum (e.g., 10-20% SO₃) can be used. Chlorosulfonic acid is also effective but can be more aggressive and requires careful handling.[7]

  • The "Baking" Method: A widely used technique for sulfonating aromatic amines involves heating the amine sulfate salt. Initially, the amine and sulfuric acid form a salt. This mixture, often a thick paste, is then heated ("baked") to a high temperature (typically 180-220°C).[6][8] This solvent-free method drives the reaction by removing the water formed during the electrophilic substitution, thus shifting the equilibrium towards the product.

  • Reaction Monitoring: If possible, take small aliquots of the reaction, quench them, and analyze by TLC or HPLC to track the disappearance of the starting material. This provides direct evidence of reaction completion.

Table 1: Impact of Key Reaction Parameters on Sulfonation

ParameterLow SettingOptimal RangeHigh SettingImpact on Yield & Purity
Temperature Incomplete Reaction180 - 220°C (Baking)Charring, ByproductsCausality: Below 180°C, the rate of water removal is too slow. Above 220°C, the rate of decomposition often exceeds the rate of sulfonation.
Time Incomplete Reaction2 - 6 hoursIncreased ByproductsCausality: Sufficient time is needed for the equilibrium to favor the product. Excessive time at high temperatures increases the likelihood of side reactions.
H₂SO₄ Ratio Incomplete Reaction2.5 - 4.0 eq.Increased PolysulfonationCausality: A stoichiometric excess of H₂SO₄ is required to act as both reactant and solvent/medium. A large excess can lead to the introduction of a second sulfonic acid group.
Q3: The isolated product is dark brown/black, not the expected off-white solid. How can I prevent this discoloration?

Discoloration is almost always a sign of oxidation or thermal degradation (charring). Aromatic amines are susceptible to air oxidation, especially at elevated temperatures, which produces highly colored polymeric impurities.

Trustworthy Protocols for Purity:

  • Inert Atmosphere: Conducting the high-temperature baking step under a slow stream of nitrogen can significantly reduce oxidative side reactions.[6]

  • Precise Temperature Control: Avoid localized overheating. Using a sand bath or a well-stirred, temperature-controlled heating mantle ensures even heat distribution. A sudden spike in temperature is a primary cause of charring.[6]

  • Purification of Starting Material: Ensure your 2-chloro-6-methylaniline is pure before starting. Impurities in the starting material can often act as catalysts for decomposition at high temperatures.

Q4: I'm struggling with the workup. How do I effectively isolate the 2-Amino-6-chlorotoluene-4-sulphonic acid from the reaction mixture?

This is a frequent point of failure. The product is an amphoteric compound (containing both acidic -SO₃H and basic -NH₂ groups) and its solubility is highly pH-dependent.[9]

Step-by-Step Isolation Strategy:

  • Cooling & Quenching: After the baking is complete, allow the reaction mixture to cool to below 100°C. Very carefully and slowly, pour the thick mass onto crushed ice or into cold water. This quenching step must be done cautiously in a large beaker, as the dilution of concentrated sulfuric acid is highly exothermic.

  • Neutralization to the Sodium Salt: The resulting solution will be strongly acidic. Slowly neutralize it with a concentrated sodium hydroxide (NaOH) solution. The goal here is not to precipitate the product, but to form the water-soluble sodium salt. This step also helps to precipitate any unreacted starting material or non-acidic byproducts, which can be removed by filtration.

  • Precipitation at the Isoelectric Point: The key to successful isolation is to precipitate the sulfonic acid at its isoelectric point, where it has minimum solubility. For many amino sulfonic acids, this occurs in a highly acidic pH range. Add a strong mineral acid, like hydrochloric acid (HCl), dropwise to the solution of the sodium salt until the pH is between 0.5 and 1.2.[10] A pH in the range of 0.8 to 1.1 is often optimal.[10]

  • Filtration and Washing: The product should precipitate as a solid. Collect it by vacuum filtration. It is crucial to wash the filter cake with a minimal amount of ice-cold water or a saturated salt solution (brine) to remove entrained inorganic salts. Washing with too much water will redissolve a portion of your product.

  • Drying: Dry the product thoroughly under vacuum, preferably in a desiccator over a drying agent like P₂O₅.

Detailed Experimental Protocol

This protocol is a synthesized, authoritative procedure based on established methods for the sulfonation of chloroanilines.[6][7] Adherence to all laboratory safety procedures is mandatory.

Materials:

  • 2-chloro-6-methylaniline (14.16 g, 0.1 mol)

  • Concentrated Sulfuric Acid (98%, 25 mL, ~0.45 mol)

  • Sodium Hydroxide (NaOH) solution (e.g., 50% w/v)

  • Concentrated Hydrochloric Acid (HCl) (~37%)

  • Crushed Ice

  • Deionized Water

Procedure:

  • Salt Formation: In a 250 mL round-bottom flask equipped with a mechanical stirrer and a reflux condenser (with a drying tube or nitrogen inlet), add 2-chloro-6-methylaniline. Slowly and with stirring, add the concentrated sulfuric acid. The mixture will become hot and form a thick, white paste (the amine sulfate salt).

  • Sulfonation (Baking): Heat the flask in a sand bath or with a heating mantle. Increase the temperature to 190-200°C. Water vapor will be evolved. Maintain this temperature for 4-5 hours. The mixture will remain a thick paste. It is crucial to ensure good stirring if possible, though often the mixture becomes too stiff.

  • Workup - Quenching: Allow the flask to cool to below 100°C. In a separate 1 L beaker, prepare ~200 g of crushed ice. Carefully and in small portions, add the reaction paste to the crushed ice with vigorous stirring. Rinse the reaction flask with a small amount of cold water and add it to the beaker.

  • Workup - Isolation:

    • Cool the acidic solution in an ice bath. Slowly add the 50% NaOH solution until the pH is approximately 9-10.

    • Filter off any insoluble impurities that may have formed.

    • Transfer the filtrate to a clean beaker and, with vigorous stirring, add concentrated HCl dropwise. Monitor the pH closely. The product will begin to precipitate as the pH drops. Continue adding HCl until the pH is stable between 0.8 and 1.1.[10]

    • Stir the resulting slurry in an ice bath for an additional 30-60 minutes to ensure complete precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small portion (e.g., 2 x 15 mL) of ice-cold deionized water.

    • Dry the solid in a vacuum oven at 60-70°C to a constant weight.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Problem: Low Yield or Purity CheckReaction Step 1: Verify Reaction Completion Start->CheckReaction CheckWorkup Step 2: Analyze Workup & Isolation CheckReaction->CheckWorkup Yes Incomplete Cause: Incomplete Reaction Solution: - Increase temp to 190-200°C - Increase reaction time - Use mild oleum CheckReaction->Incomplete No CheckPurity Step 3: Assess Product Purity CheckWorkup->CheckPurity Yes Loss Cause: Product Loss Solution: - Adjust pH to 0.8-1.1 precisely - Minimize wash volume - Wash with ice-cold water CheckWorkup->Loss No Impure Cause: Colored Impurities Solution: - Run reaction under N₂ - Purify starting material - Consider recrystallization (if soluble) CheckPurity->Impure No Success High Yield & Purity Achieved CheckPurity->Success Yes Incomplete->Start Re-evaluate Degradation Cause: Degradation/Charring Solution: - Use N₂ atmosphere - Ensure uniform heating - Do not exceed 220°C Degradation->Start Re-evaluate Loss->Start Re-evaluate Impure->Start Re-evaluate

Caption: A logical workflow for troubleshooting low yield/purity issues.

Frequently Asked Questions (FAQs)

  • Q: What analytical techniques are best for confirming the product structure and purity?

    • A: ¹H NMR is invaluable. You should see characteristic shifts for the aromatic protons, the methyl group, and the amine protons. The integration should match the expected structure. FTIR will show characteristic peaks for the N-H stretches of the amine, C-H aromatic stretches, and strong, broad absorbances for the S=O and O-H of the sulfonic acid group. Elemental analysis is also a definitive method to confirm the empirical formula.

  • Q: Can I use a solvent instead of the neat "baking" method?

    • A: Yes, high-boiling point, inert solvents like trichlorobenzene or o-dichlorobenzene can be used.[6][10] The advantage is better temperature control and a more homogenous reaction mixture. The disadvantage is the need to remove the solvent later, which adds a step to the process. For laboratory scale, the solvent-free baking method is often more straightforward.

  • Q: My product won't precipitate even after adjusting the pH. What's wrong?

    • A: This can happen if the concentration of your product in the solution is too low. Try to reduce the volume of the solution by evaporation (if thermally stable) before acidification. Alternatively, "salting out" can be effective; add a large amount of sodium chloride to the aqueous solution to decrease the solubility of your organic product before and during acidification.[11] Also, double-check your pH measurement with a calibrated meter.

References

  • Method for preparing improved toluene sulfonic acid derivatives and the products thereof. (US Patent 4207254A).
  • An Improved Process For Preparing C Acid. Quick Company. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid. Digital Commons @ NJIT. [Link]

  • Eco-friendly method for preparing highly pure 2-chloro-4-aminotoluene-5-sulfonic acid. (KR Patent 20140123308A).
  • 4-amino-6-chlorotoluene-3-sulphonic acid. ChemBK. [Link]

  • 2-amino-6-chlorotoluene-4-sulphonic acid | CAS#:6387-27-5. Chemsrc. [Link]

  • Highly Selective Oxidative Monochlorination To Synthesize Organic Intermediates. ACS Publications. [Link]

  • Preparation method of 2-chloro-6-methylaniline. (CN Patent 112358404A).
  • 2-Chloro-6-methylaniline. PubChem. [Link]

  • Organocatalytic enantioselective synthesis of β-amino sulfonic acid derivatives. The Royal Society of Chemistry. [Link]

  • Aromatic sulfonation. Part XVII: Kinetics and mechanism of the sulfonation of chlorobenzene in aqueous sulfuric acid. ResearchGate. [Link]

  • Separation and Refining of Amino acids. Diaion. [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Amino-6-chlorotoluene-4-sulphonic acid

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of crude 2-Amino-6-chlorotoluen...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of crude 2-Amino-6-chlorotoluene-4-sulphonic acid (ACTS). The content is structured in a practical question-and-answer format to directly address common challenges and provide robust, field-proven solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the nature of the compound and its common impurities, which dictates the purification strategy.

Q1: What are the most common impurities found in crude 2-Amino-6-chlorotoluene-4-sulphonic acid?

A1: The impurity profile of crude ACTS is largely dependent on its synthetic route. Typically, synthesis involves the sulfonation of an aminotoluene precursor.[1][2] Consequently, the most prevalent impurities include:

  • Residual Sulfuric Acid or Oleum: Leftover from the sulfonation reaction, this is a common and corrosive impurity.[3][4][5]

  • Isomeric Byproducts: Sulfonation can occur at different positions on the aromatic ring, leading to the formation of structural isomers of ACTS.[6]

  • Unreacted Starting Materials: Incomplete reactions can leave behind the parent aminotoluene compound.

  • Inorganic Salts: Salts such as sodium sulfate or sodium chloride are often generated during reaction quenching or pH adjustment steps.[7]

  • Oxidation Products: The amino group is susceptible to oxidation, which can create highly colored impurities.

Q2: How does the chemical structure of ACTS influence purification?

A2: The structure of ACTS is amphoteric, meaning it possesses both an acidic group (sulphonic acid, -SO₃H) and a basic group (amino, -NH₂). This zwitterionic character is the key to its purification.

  • pH-Dependent Solubility: The solubility of ACTS in aqueous media is highly dependent on pH.[8]

    • In basic solutions (pH > 8) , the sulphonic acid group is deprotonated (-SO₃⁻), and the amino group is neutral (-NH₂), forming a highly water-soluble salt.

    • In acidic solutions (pH < 2) , the amino group is protonated (-NH₃⁺), and the sulphonic acid group is neutral (-SO₃H), which also tends to be soluble.

    • At the isoelectric point (pI) , the molecule exists as a zwitterion (-NH₃⁺ and -SO₃⁻), where its net charge is zero. At or near the pI, the intermolecular forces are maximized, and its solubility in water is at a minimum.[9] This principle is exploited to selectively precipitate the product from solution.

Q3: What is the most effective general strategy for purifying crude ACTS?

A3: The most robust and widely applicable method is a pH-mediated aqueous recrystallization . This technique leverages the pH-dependent solubility of ACTS to separate it from non-amphoteric impurities and those with different pI values. The general strategy involves dissolving the crude material at a pH where it is highly soluble (typically basic), treating the solution to remove specific impurities (like color), and then carefully adjusting the pH to the isoelectric point to induce crystallization of the pure product.

Section 2: Detailed Experimental Protocol: pH-Mediated Recrystallization

This protocol provides a step-by-step methodology for purifying crude ACTS. It is a self-validating system designed for high recovery and purity.

Materials:

  • Crude 2-Amino-6-chlorotoluene-4-sulphonic acid

  • Deionized Water

  • 10% (w/v) Sodium Hydroxide (NaOH) solution

  • 10% (v/v) Hydrochloric Acid (HCl) solution

  • Activated Carbon (decolorizing charcoal)

  • Celite or filter aid (optional)

  • Buchner funnel, filter flask, and filter paper

  • pH meter or pH indicator strips

Procedure:

  • Dissolution:

    • For every 10 g of crude ACTS, add 100-150 mL of deionized water to an appropriately sized Erlenmeyer flask.

    • Begin stirring and gently heat the suspension to 60-70°C. Do not boil.

    • Slowly add 10% NaOH solution dropwise while monitoring the pH. Continue adding until the solid dissolves completely and the pH of the solution is stable between 8.0 and 9.0. The ACTS is now in its highly soluble sodium salt form.

  • Decolorization (if necessary):

    • If the solution is colored, add 0.5-1.0 g of activated carbon per 10 g of crude starting material.

    • Maintain the temperature at 60-70°C and stir for 15-30 minutes. The activated carbon will adsorb colored organic impurities.[10]

  • Hot Filtration:

    • Pre-heat a Buchner or Hirsch funnel to prevent premature crystallization during filtration.[11]

    • If using activated carbon, add a small pad of Celite over the filter paper to prevent fine carbon particles from passing through.

    • Quickly filter the hot solution under vacuum to remove the activated carbon and any insoluble impurities. Wash the filter cake with a small amount of hot deionized water to recover any entrained product.

  • Crystallization:

    • Transfer the clear, hot filtrate to a clean beaker and allow it to cool to around 50°C with gentle stirring.

    • Begin adding 10% HCl solution dropwise. Monitor the pH closely. As the pH approaches the isoelectric point (typically in the range of 3-4 for similar compounds), a white precipitate of pure ACTS will begin to form.

    • Continue adding HCl until the pH is stable within the optimal precipitation range. Adding acid too quickly can lead to the formation of smaller, less pure crystals.[10]

  • Cooling and Maturation:

    • Once precipitation is complete, slowly cool the mixture to room temperature, and then further cool in an ice-water bath for at least one hour to maximize the yield.[12] Slower cooling generally results in larger, purer crystals.

  • Isolation and Washing:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with a minimum amount of ice-cold deionized water to remove any residual acid and soluble impurities. Perform this wash 2-3 times. Using ice-cold solvent is critical to minimize product loss.[12]

  • Drying:

    • Continue to draw air through the filter cake for 15-20 minutes to remove as much water as possible.

    • Transfer the purified product to a watch glass or drying dish and dry to a constant weight in a vacuum oven at 50-60°C.

Section 3: Purification Workflow Diagram

The following diagram illustrates the logical flow of the pH-mediated recrystallization protocol.

Purification_Workflow Purification Workflow for ACTS Crude Crude ACTS (Solid Mixture) Dissolve 1. Dissolution (Add H₂O, Heat to 60-70°C) Adjust pH to 8-9 with NaOH Crude->Dissolve Solubilize as sodium salt Decolorize 2. Decolorization (Add Activated Carbon, Stir) Dissolve->Decolorize If solution is colored HotFilter 3. Hot Filtration (Remove Carbon/Insolubles) Dissolve->HotFilter If no decolorization needed Decolorize->HotFilter Remove adsorbents Crystallize 4. Crystallization (Cool, Adjust pH to pI with HCl) HotFilter->Crystallize Clear, hot filtrate Isolate 5. Isolation & Washing (Vacuum Filtration, Wash with Cold H₂O) Crystallize->Isolate Precipitate forms Dry 6. Drying (Vacuum Oven, 50-60°C) Isolate->Dry Washed filter cake Pure Pure ACTS Crystals Dry->Pure

Caption: Logical workflow for the purification of crude ACTS.

Section 4: Troubleshooting Guide

Problem 1: The crude material does not fully dissolve in basic water.

  • Probable Cause: There may be a significant fraction of non-acidic, water-insoluble impurities. Alternatively, not enough base has been added to deprotonate the sulphonic acid group fully.

  • Solution:

    • Ensure the pH is stable in the 8-9 range. If it drifts downwards, add more NaOH solution.

    • If solids persist at the correct pH, these are likely impurities. Proceed to the hot filtration step to remove them.

Problem 2: The product "oils out" instead of forming crystals during acidification.

  • Probable Cause: This happens when the solution becomes supersaturated at a temperature above the melting point of the impure product. It is often caused by a high concentration of impurities or by cooling the solution too rapidly.[10][13]

  • Solution:

    • Re-heat the solution until the oil redissolves.

    • Add a small amount (10-15% of the total volume) of additional hot water to reduce the concentration.

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • Try adding a "seed crystal" (a tiny amount of pure ACTS) to encourage proper crystal nucleation.[10]

Problem 3: No crystals form after acidification and cooling.

  • Probable Cause: The most common reason is using too much solvent, resulting in a solution that is not saturated enough for crystallization to occur.[13]

  • Solution:

    • Re-heat the solution and boil off a portion of the water (e.g., 20-30%) to concentrate the solution.

    • Attempt the cooling and crystallization process again.

    • Alternatively, try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site.[12]

Problem 4: The final product yield is very low.

  • Probable Cause:

    • Too much solvent was used, leaving a significant amount of product in the mother liquor.[10]

    • The crystals were washed with an excessive amount of cold water, or the water was not sufficiently cold, redissolving the product.[12]

    • The pH for precipitation was not optimal, leaving the product in its more soluble protonated or deprotonated form.

  • Solution:

    • Before starting, always aim to use the minimum amount of hot solvent necessary for complete dissolution.[12]

    • Always use ice-cold water for washing the filter cake and use it sparingly.

    • Carefully monitor the pH during precipitation to ensure you are at the point of minimum solubility.

    • The mother liquor can be concentrated to recover a second, less pure crop of crystals if desired.

Problem 5: The final product is still colored.

  • Probable Cause: The activated carbon treatment was insufficient or omitted. Some colored impurities may not be effectively adsorbed by carbon.

  • Solution:

    • Repeat the recrystallization process, ensuring an adequate amount of fresh activated carbon is used and that the stirring time is sufficient (at least 15-30 minutes).

    • Ensure the hot filtration step is performed correctly to remove all carbon particles.

Section 5: Purity Assessment and Data

Q4: How can I verify the purity of the final product?

A4: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. Using a reverse-phase C18 column with a suitable mobile phase (e.g., a buffered acetonitrile/water gradient), you can separate ACTS from its impurities and quantify its purity by area percentage.[14][15]

  • Neutralization Titration: The sulphonic acid group can be titrated with a standardized base (like NaOH) to determine the equivalent weight, which can be compared to the theoretical value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and detect the presence of organic impurities.

Table 1: Summary of Purification Strategy and Expected Outcomes

StepActionPurposeExpected Purity Improvement
1. Dissolution Dissolve crude solid in hot water at basic pH (8-9).Solubilize ACTS as its sodium salt, leaving behind non-acidic/insoluble impurities.Initial separation from insoluble matter.
2. Hot Filtration Filter the hot solution.Remove insoluble impurities and/or activated carbon.Purity increases by removing solid contaminants.
3. Crystallization Adjust pH to the isoelectric point (~3-4).Selectively precipitate the zwitterionic ACTS, leaving soluble impurities in the mother liquor.Significant increase in purity.
4. Cold Wash Wash crystals with minimal ice-cold water.Remove residual mother liquor containing dissolved impurities.Final removal of soluble surface impurities.
Overall Complete ProtocolTo isolate pure ACTS from a crude mixture.From <95% to >99% (method dependent).[14]

References

  • ASIA Chemical. (2025, September 30). What Is The Production Process Of Sulfonic Acid? Blog.
  • Moran, J. (n.d.). Purification of sulfonic acids. U.S. Patent US3496224A.
  • Le Coent, J. (n.d.). Extreme purification of sulfonic-type acids for processing to highly overbased metal sulfonates. U.S. Patent US4321214A.
  • European Patent Office. (2021, January 13).
  • Wikipedia. (n.d.). Sulfonic acid.
  • University of Colorado Boulder. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Reddit. (2024, December 21). Question on purifying aryl Sulfonic acids. r/Chempros.
  • AChemBlock. (2026, March 12). 2-Amino-6-chlorotoluene-4-sulfonic acid 95%. CAS: 6387-27-5.
  • University of York. (n.d.).
  • University of California, Los Angeles. (n.d.).
  • Digital Commons @ NJIT. (n.d.). The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid.
  • Quick Company. (n.d.). An Improved Process For Preparing C Acid.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • TCI Chemicals. (n.d.). 2-Amino-4-chlorophenol-6-sulfonic Acid.
  • NextSDS. (n.d.).
  • Google Patents. (n.d.). Method for preparing improved toluene sulfonic acid derivatives and the products thereof. U.S.
  • BenchChem. (2025). Application Note: Quantitative Analysis of 2-Amino-6-chlorophenol in a Mixture.
  • Dia-Nitrix Co., Ltd. (n.d.).

Sources

Troubleshooting

Side reactions in the synthesis of 2-Amino-6-chlorotoluene-4-sulphonic acid

Welcome to the Technical Support Center for the synthesis of 2-Amino-6-chlorotoluene-4-sulphonic acid (CAS 6387-27-5)[][2]. This guide is designed for chemical engineers, research scientists, and process chemists who are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Amino-6-chlorotoluene-4-sulphonic acid (CAS 6387-27-5)[][2]. This guide is designed for chemical engineers, research scientists, and process chemists who are scaling up or troubleshooting the sulfonation of 6-chloro-o-toluidine[3].

Rather than a generic troubleshooting list, this guide deconstructs the reaction mechanics to explain the precise causality behind common side reactions, providing you with self-validating protocols to ensure high-yield, isomerically pure synthesis.

Part 1: Mechanistic Grounding & Causality

The synthesis of 2-amino-6-chlorotoluene-4-sulphonic acid relies on the Electrophilic Aromatic Substitution (EAS) of 2-amino-6-chlorotoluene using concentrated sulfuric acid or oleum (fuming sulfuric acid)[4][5]. Controlling the regioselectivity of this reaction requires a strict understanding of directing groups under highly acidic conditions.

In a neutral state, the free amino group (-NH₂) is a strongly activating, ortho/para-directing group[6]. However, in concentrated sulfuric acid, the amine is rapidly protonated to form an anilinium ion (-NH₃⁺) . This protonated species is a strongly deactivating, meta-directing group[6][7].

Simultaneously, the methyl group at position 1 is ortho/para-directing, and the chlorine atom at position 6 is ortho/para-directing but deactivating[8]. Because the -NH₃⁺ group directs meta (positions 4 and 6) and the methyl group directs para (position 4), position 4 becomes the electronically and sterically favored site for electrophilic attack by SO₃[4][8].

G SM 2-Amino-6-chlorotoluene (Free Base) Protonation Protonation in Conc. H2SO4 (Fast) SM->Protonation Side1 Side Reaction: Free Base (Ortho/Para Directing) SM->Side1 Low Acid Strength Anilinium Anilinium Ion Intermediate (-NH3+ is meta-directing) Protonation->Anilinium Sulfonation Electrophilic Attack by SO3 (Position 4) Anilinium->Sulfonation Favored Pathway Product 2-Amino-6-chlorotoluene- 4-sulphonic acid Sulfonation->Product Impurity Isomeric Impurities (Position 3 or 5) Side1->Impurity

Electrophilic aromatic substitution pathway and isomer formation.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my reaction yielding high levels of isomeric impurities (e.g., 3-sulfonic or 5-sulfonic acid)?

  • Causality: This occurs when the amine is incompletely protonated. If the acid strength drops (often due to water accumulation), a fraction of the substrate reacts as the free amine (-NH₂). Because the free amine is a powerful ortho/para director, it overrides the methyl group's influence, directing the incoming sulfonium ion to positions 3 or 5[6].

  • Resolution: Ensure the use of 98% H₂SO₄ for the initial dissolution phase to guarantee 100% protonation before the active sulfonating agent (oleum) is introduced.

Q2: I am detecting significant amounts of diaryl sulfones. How do I minimize this?

  • Causality: Diaryl sulfones (Ar-SO₂-Ar) are common side products that form when the newly synthesized aryl sulfonic acid reacts with an unreacted molecule of the starting arene[9][10]. This bimolecular side reaction is highly temperature-dependent and is exacerbated by a high concentration of sulfur trioxide (SO₃)[9].

  • Resolution: Maintain strict stoichiometric control (avoid excessive oleum) and keep the reaction temperature strictly below 75°C.

Q3: The reaction mass is turning into a dark tar. What causes this oxidative degradation?

  • Causality: Oleum is not just a sulfonating agent; it is a potent oxidant. Localized overheating (hot spots) during the addition of oleum causes the oxidation of the methyl group or complete degradation of the aromatic ring.

  • Resolution: Optimize the agitation rate and use a jacketed reactor with chilled fluid to maintain the internal temperature below 15°C during the exothermic oleum dosing phase.

Q4: Why is the conversion rate stalling, leaving unreacted starting material?

  • Causality: Aromatic sulfonation is a reversible equilibrium reaction[5][9]. Water is generated as a byproduct if standard sulfuric acid is used. As water accumulates, it drives the equilibrium backward, leading to desulfonation[5][9].

  • Resolution: Utilize fuming sulfuric acid (oleum). The free SO₃ in oleum acts as a chemical dehydrating agent, consuming the generated water to form more H₂SO₄, thereby locking the reaction in the forward direction.

G Start Analyze Reaction Mixture (HPLC/TLC) Check1 High Isomeric Impurities? Start->Check1 Sol1 Increase Acid Strength (Ensure 100% Protonation) Check1->Sol1 Yes Check2 Diaryl Sulfones Present? Check1->Check2 No Sol2 Reduce SO3 Excess & Lower Temperature Check2->Sol2 Yes Check3 Tar / Oxidation? Check2->Check3 No Sol3 Improve Cooling & Agitation Rate Check3->Sol3 Yes

Decision tree for troubleshooting sulfonation side reactions.

Part 3: Quantitative Reaction Dynamics

The following table summarizes the causal relationship between reaction parameters and the distribution of side reactions.

Reaction ConditionAcid StrengthTemperatureYield (%)Isomeric Impurities (%)Diaryl Sulfone (%)
Under-acidified 90% H₂SO₄60°C45.0>30.0 (Free-base directed)<1.0
Optimal 20% Oleum65°C92.5 <2.0 <1.5
Over-heated 20% Oleum110°C60.0<2.0>15.0 (Thermal coupling)
High SO₃ Excess 40% Oleum65°C75.0<1.0>10.0

Part 4: Self-Validating Experimental Protocol

To eliminate the side reactions detailed above, utilize this self-validating workflow. Every step contains an In-Process Control (IPC) to verify that the chemical environment is correct before proceeding.

Step 1: Protonation Phase

  • Charge a dry, jacketed glass reactor with 98% H₂SO₄ (3.0 equivalents). Cool the reactor to 0–5°C.

  • Slowly add 2-amino-6-chlorotoluene (1.0 equivalent) in portions.

  • Causality: The low temperature prevents premature oxidation, while the strong acid ensures complete conversion of the free base to the meta-directing anilinium ion[6][7].

  • IPC Validation: The mixture must form a clear, homogeneous sulfate salt solution. If undissolved particulates remain, extend the agitation time.

Step 2: Electrophilic Activation

  • Slowly dose 20% Oleum (1.2 equivalents of SO₃) into the reactor via an addition funnel.

  • Maintain the internal temperature strictly below 15°C during the addition.

  • Causality: Oleum provides the active SO₃ electrophile[4]. Exceeding 15°C during this highly exothermic addition leads to localized charring and tar formation.

Step 3: Sulfonation Phase

  • Gradually heat the reaction mass to 60–70°C and hold for 4 to 6 hours.

  • Causality: Heating overcomes the activation energy barrier for the kinetically slower meta-directed sulfonation. The oleum consumes generated water, preventing reversible desulfonation[5][9].

  • IPC Validation: Pull a sample for HPLC analysis at hour 4. The reaction is validated as complete when residual 2-amino-6-chlorotoluene is <1.0%. If >1.0%, hold for an additional hour.

Step 4: Quenching & Isolation

  • Cool the mixture to 20°C.

  • Drown out the reaction mass into a vessel containing crushed ice and water, maintaining the quench temperature below 30°C.

  • Causality: Rapid quenching locks the equilibrium state. The product, being an inner salt (zwitterion)[6], is highly insoluble in the strongly acidic aqueous medium and will precipitate out.

  • IPC Validation: Filter the precipitate and wash with chilled water. Test the pH of the final wash filtrate; it must be >4.0 to ensure complete removal of residual sulfuric acid.

References

  • Wikidata. "2-amino-6-chlorotoluene-4-sulfonic acid". Available at: [Link]

  • Google Patents. "US3125604A - Production of diaryl sulfones".
  • Chemistry Steps. "Electrophilic Aromatic Substitution – The Mechanism". Available at: [Link]

  • UOMustansiriyah. "Chemistry of Benzene: Electrophilic Aromatic Substitution". Available at: [Link]

  • BYJU'S. "Electrophilic Substitution Reaction of Anilines". Available at: [Link]

  • Ashford's Dictionary of Industrial Chemicals. "6-chloro-o-toluidine". Available at: [Link]

Sources

Optimization

Optimizing sulfonation temperature for 2-Amino-6-chlorotoluene-4-sulphonic acid

Welcome to the technical support center for the synthesis of 2-Amino-6-chlorotoluene-4-sulphonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Amino-6-chlorotoluene-4-sulphonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the critical parameter of temperature during the sulfonation of 2-Amino-6-chlorotoluene. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in the sulfonation of 2-Amino-6-chlorotoluene?

Temperature is arguably the most critical parameter in this reaction. It directly governs the reaction kinetics and the selectivity of the sulfonation. Aromatic sulfonation is an electrophilic aromatic substitution reaction where temperature influences which isomer is formed and the rate of reaction.[1] For 2-Amino-6-chlorotoluene, the amino group is a strong activating, ortho-, para-directing group, while the chloro and methyl groups have weaker directing effects. Temperature control is essential to favor the desired 4-sulphonic acid isomer and minimize the formation of unwanted side products.

Q2: What is the generally recommended temperature range for this sulfonation?

While the optimal temperature can vary based on the specific sulfonating agent (e.g., concentrated sulfuric acid, oleum), a common starting point for the sulfonation of similar aromatic amines is in the range of 170°C to 260°C.[2] It is crucial to perform small-scale optimization studies to determine the ideal temperature for your specific reaction conditions and scale.

Q3: What are the risks of running the reaction at too low a temperature?

A temperature that is too low will result in a sluggish or incomplete reaction.[3] This leads to a low yield of the desired product and complicates purification due to the presence of unreacted starting material.

Q4: What are the consequences of an excessively high reaction temperature?

High temperatures can lead to several undesirable outcomes:

  • Formation of Diaryl Sulphones: This is a common side reaction in sulfonation, leading to significant economic loss in industrial settings.[4]

  • Desulfonation: Sulfonation is a reversible reaction.[1][5] At very high temperatures, the equilibrium can shift back towards the starting materials, reducing the overall yield.

  • Oxidation and Degradation: The starting material or the product can degrade or oxidize, leading to a complex mixture of impurities and a darker-colored product.

  • Isomerization: While the para-sulfonated product is generally favored, higher temperatures can provide enough energy to overcome the activation barrier for the formation of other isomers.[6]

Q5: How can I monitor the progress of the reaction?

The most effective way to monitor the reaction is by using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitatively tracking the disappearance of the starting material and the appearance of the product and any major byproducts.[7][8] Thin Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment of the reaction's progress.[3]

Troubleshooting Guide

This section addresses common issues encountered during the sulfonation of 2-Amino-6-chlorotoluene and provides systematic solutions.

Problem Potential Cause Underlying Science Recommended Solution
Low Yield 1. Temperature too low Reaction kinetics are too slow, resulting in incomplete conversion of the starting material.Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by HPLC or TLC.[3]
2. Temperature too high The reversible nature of sulfonation is causing desulfonation of the product back to the starting material.[1][5] Degradation of the product may also be occurring.Lower the reaction temperature and ensure the heating apparatus provides uniform and stable heat. Consider a slightly longer reaction time at a lower temperature.
3. Insufficient reaction time The reaction has not been allowed to proceed to completion.Extend the reaction time, using HPLC to confirm that the concentration of the starting material has plateaued.[3]
Poor Purity / Multiple Products 1. Inconsistent temperature control Fluctuations in temperature can lead to the formation of multiple isomers and other side products like diaryl sulphones.[4]Use a reliable temperature controller and ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture.
2. Temperature too high Higher temperatures can favor the formation of thermodynamically more stable, but undesired, isomers.[6]Reduce the reaction temperature to enhance the kinetic control of the reaction, which typically favors the para-substituted product due to less steric hindrance.
Dark Product Color 1. Oxidation The amino group is susceptible to oxidation, especially at elevated temperatures in the presence of concentrated sulfuric acid.Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Ensure the starting material is of high purity.
2. Degradation Excessive heat can cause the organic molecules to decompose.Lower the overall reaction temperature. If a high temperature is necessary for the reaction to proceed, minimize the reaction time.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in this synthesis.

G Start Problem Encountered LowYield Low Yield Start->LowYield PoorPurity Poor Purity Start->PoorPurity DarkColor Dark Product Color Start->DarkColor TempLow Check Temp: Too Low? LowYield->TempLow TempControl Check Temp: Unstable? PoorPurity->TempControl Oxidation Check: Potential Oxidation? DarkColor->Oxidation IncreaseTemp Action: Increase Temp in 5-10°C increments. Monitor via HPLC. TempLow->IncreaseTemp Yes TimeShort Check Time: Insufficient? TempLow->TimeShort No IncreaseTime Action: Extend reaction time. Confirm completion via HPLC. TimeShort->IncreaseTime Yes TempHigh_Yield Check Temp: Too High? (Desulfonation) TimeShort->TempHigh_Yield No DecreaseTemp_Yield Action: Lower temperature. Consider longer time at lower temp. TempHigh_Yield->DecreaseTemp_Yield Yes ImproveControl Action: Use precise controller. Ensure efficient stirring. TempControl->ImproveControl Yes TempHigh_Purity Check Temp: Too High? (Isomer Formation) TempControl->TempHigh_Purity No DecreaseTemp_Purity Action: Lower temperature to favor kinetically controlled product. TempHigh_Purity->DecreaseTemp_Purity Yes InertAtmosphere Action: Run under N2 or Ar. Use high purity starting material. Oxidation->InertAtmosphere Yes Degradation Check: Potential Degradation? Oxidation->Degradation No LowerTempTime Action: Lower reaction temp and/or minimize reaction time. Degradation->LowerTempTime Yes

Sources

Troubleshooting

Technical Support Guide: Troubleshooting Low Yield in the Synthesis of 2-Amino-6-chlorotoluene-4-sulphonic Acid

Welcome to the technical support center for the synthesis of 2-Amino-6-chlorotoluene-4-sulphonic acid (CAS 6387-27-5). This guide is designed for researchers, chemists, and process development professionals who are encou...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Amino-6-chlorotoluene-4-sulphonic acid (CAS 6387-27-5). This guide is designed for researchers, chemists, and process development professionals who are encountering challenges, particularly low yields, in this synthetic procedure. We will delve into the mechanistic underpinnings of the reaction, provide a structured troubleshooting guide, and offer optimized protocols to enhance your success.

Section 1: The Core Synthesis Pathway: A Mechanistic Overview

The preparation of 2-Amino-6-chlorotoluene-4-sulphonic acid is fundamentally an electrophilic aromatic substitution reaction. The substrate, 2-Amino-6-chlorotoluene, possesses three substituents on the aromatic ring, each exerting an electronic and steric influence on the incoming electrophile (SO₃).

  • -NH₂ (Amino Group): A strongly activating, ortho-, para-directing group.

  • -Cl (Chloro Group): A deactivating, ortho-, para-directing group.

  • -CH₃ (Methyl Group): A weakly activating, ortho-, para-directing group.

The desired product is the 4-sulphonic acid, which means the sulfonation occurs para to the strongly activating amino group. This is the thermodynamically favored product. However, the reaction is complex, and achieving high regioselectivity and yield requires careful control over reaction parameters. In strongly acidic conditions, the amino group can become protonated to form an anilinium ion (-NH₃⁺), which is a deactivating and meta-directing group, further complicating the reaction's outcome.[1][2]

Caption: Primary reaction pathway for the synthesis.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the synthesis.

Question 1: My overall yield is critically low, and post-reaction analysis (TLC/HPLC) shows a complex mixture of products. What are the primary causes?

Answer: A low yield with multiple products points to issues with reaction control, specifically selectivity and side reactions. The three most likely culprits are:

  • Poor Regioselectivity: The formation of undesired isomers is a common problem. The directing groups on the ring can lead to sulfonation at other positions, especially under kinetic control (lower temperatures).

  • Oxidative Side-Reactions: Anilines are susceptible to oxidation, especially in the presence of concentrated sulfuric acid or oleum at elevated temperatures. This often results in the formation of dark, tarry byproducts that are difficult to remove and reduce the isolated yield of the desired product.

  • Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or concentration of the sulfonating agent can lead to incomplete reaction or the promotion of side reactions. Sulfonation is a reversible process, and finding the thermodynamic sweet spot is key.[3]

Troubleshooting_Workflow Start Low Yield & Complex Mixture Check_Purity 1. Verify Purity of Starting Material (2-Amino-6-chlorotoluene) Start->Check_Purity Analyze_Side_Products 2. Analyze Byproduct Profile (LC-MS, NMR) Check_Purity->Analyze_Side_Products Purity OK Purify_Start Purify Starting Material & Restart Check_Purity->Purify_Start Impure Adjust_Temp 3. Optimize Temperature Profile Analyze_Side_Products->Adjust_Temp Isomers Detected Add_Inert_Atmosphere Use Inert Atmosphere (N₂/Ar) & Re-evaluate Temperature Analyze_Side_Products->Add_Inert_Atmosphere Oxidation Products (Dark Color) Adjust_Reagent 4. Adjust Sulfonating Agent Concentration Adjust_Temp->Adjust_Reagent Yield Still Low Success Improved Yield & Purity Adjust_Temp->Success Optimized Adjust_Reagent->Success Optimized Add_Inert_Atmosphere->Adjust_Temp

Caption: A logical workflow for troubleshooting low yields.

Question 2: I'm isolating a significant amount of an isomeric sulphonic acid, not the desired 4-sulpho product. How can I improve regioselectivity?

Answer: Improving regioselectivity hinges on favoring the thermodynamically more stable product, which is the para-sulfonated isomer.

  • Temperature Control: This is the most critical parameter. Sulfonation of anilines can initially produce a mixture of ortho and para isomers.[2] Heating the reaction mixture for a sufficient duration allows for the reversible desulfonation of the less stable ortho isomer and its eventual conversion to the more stable para product.[3] A process known as "baking" is often employed, where the aniline sulfate salt is heated to drive the reaction towards the thermodynamic product.

  • Solvent and Reagent Choice: Using a solvent like trichlorobenzene can sometimes improve selectivity in related syntheses.[4] The concentration of oleum (fuming sulfuric acid) should be carefully chosen. Too high a concentration of SO₃ can lead to more aggressive, less selective reactions.

ParameterEffect on RegioselectivityRecommended Range
Temperature Lower temps (e.g., <100°C) may favor a mix of isomers (kinetic control). Higher temps (e.g., 170-200°C) favor the para product (thermodynamic control).[5]170 - 260°C (as per related patent literature)[5]
Reaction Time Longer times at elevated temperatures allow the reaction to reach thermodynamic equilibrium, favoring the para isomer.1 - 12 hours, depending on temperature.[5]
Sulfonating Agent Use of concentrated H₂SO₄ or low-concentration oleum is generally preferred over high-concentration oleum for better control.98% H₂SO₄ or up to 20% Oleum.

Question 3: My product is very dark and impure, making isolation and purification difficult. What is causing this and how can it be prevented?

Answer: A dark product color is almost always indicative of oxidation. The amino group makes the aromatic ring highly electron-rich and thus susceptible to oxidation by the strong sulfuric acid medium.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can significantly reduce oxidative side reactions by excluding atmospheric oxygen.

  • Controlled Temperature: Avoid excessive temperatures, as this accelerates the rate of both sulfonation and oxidation. A gradual ramp-up to the target temperature is recommended.

  • Purification Strategy: If a dark product is obtained, purification can be challenging. The product is a zwitterionic salt (sulfanilic acid analogue), making it poorly soluble in many organic solvents.[1] Recrystallization from hot water or aqueous acid is often the most effective method. Treatment with a small amount of a reducing agent like sodium hydrosulfite during workup can sometimes decolorize the solution.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What are the ideal specifications for the 2-Amino-6-chlorotoluene starting material? Purity is paramount. The presence of other isomers (e.g., 4-amino-2-chlorotoluene) will lead to the formation of corresponding isomeric sulphonic acids, which can be very difficult to separate from the desired product. Aim for a starting material purity of >99% as determined by GC or HPLC.

FAQ 2: What is the most effective method for product isolation? The "salting out" procedure can be effective. After the reaction is complete and cooled, the mixture is often carefully diluted into a saturated brine or sodium chloride solution. This decreases the solubility of the sulphonic acid product, causing it to precipitate, while many impurities remain in the acidic aqueous layer. The precipitate can then be collected by filtration.

FAQ 3: How can I monitor the reaction's progress effectively? Monitoring the reaction can be done by taking small aliquots, quenching them carefully in water/ice, neutralizing, and analyzing via HPLC. This allows you to track the disappearance of the starting material and the appearance of the product, ensuring the reaction is driven to completion without excessive degradation.

Section 4: Optimized Experimental Protocol

This protocol is a synthesized guideline based on established principles of sulfonation. It should be adapted and optimized for your specific laboratory conditions.

Safety Precaution: This reaction involves highly corrosive and hazardous materials (concentrated sulfuric acid/oleum). Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Reaction Setup:

    • Equip a glass-lined reactor or a suitable three-neck round-bottom flask with a mechanical stirrer, a thermometer with a temperature controller, and a nitrogen inlet/outlet.[5]

    • Charge the reactor with 1.0 equivalent of high-purity (>99%) 2-Amino-6-chlorotoluene.

  • Sulfonation:

    • Slowly and carefully add 3.0 to 4.0 equivalents of 98% sulfuric acid or 10% oleum to the stirred starting material. The addition is exothermic; maintain the temperature below 50°C using an ice bath if necessary.

    • Once the addition is complete, slowly heat the mixture to the target temperature (e.g., 180-200°C).

    • Maintain the reaction at this temperature under a slow stream of nitrogen for 4-8 hours. Monitor the reaction progress by HPLC if possible.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to below 100°C.

    • In a separate, well-stirred vessel, prepare a solution of 10% (w/v) sodium chloride in water.

    • Very slowly and carefully, pour the cooled reaction mixture into the brine solution. This quenching step is highly exothermic and must be done with extreme caution.

    • Stir the resulting slurry for 1-2 hours as it cools to room temperature to ensure complete precipitation.

  • Purification:

    • Filter the precipitated solid using a Buchner funnel.

    • Wash the filter cake thoroughly with cold 5% brine solution to remove residual acid.

    • For further purification, the crude product can be recrystallized from hot water. The product is typically much more soluble in hot water than in cold.

    • Dry the purified product in a vacuum oven at 145-155°C to a constant weight.[5]

References

  • Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
  • Various Authors. (2018, April 29). Why is the major product in the sulphonation of aniline para-product? Quora. Retrieved from [Link]

  • AChemBlock. (2026, March 12). 2-Amino-6-chlorotoluene-4-sulfonic acid 95%.
  • Staples, C. E. (n.d.). Reaction of sodium hydroxymethanesulfonate with substituted anilines. PubMed.
  • Various Authors. (2017, June 5). Reversible Sulfonation of Aniline? Chemistry Stack Exchange. Retrieved from [Link]

  • Pro, I. M. (n.d.). The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid. Digital Commons @ NJIT. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Process For Preparing C Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US4207254A - Method for preparing improved toluene sulfonic acid derivatives and the products thereof.
  • American Chemical Society. (2025, December 19). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). WO1993015075A1 - Preparation of 2-amino-6-chloropurine.
  • NextSDS. (n.d.). 2-amino-6-chlorotoluene-4-sulphonic acid — Chemical Substance Information. Retrieved from [Link]

  • ChemBK. (2025, June 10). 4-amino-6-chlorotoluene-3-sulphonic acid. Retrieved from [Link]

  • Wikidata. (2025, November 8). 2-amino-6-chlorotoluene-4-sulfonic acid. Retrieved from [Link]

  • Chemsrc. (2025, September 13). 2-amino-6-chlorotoluene-4-sulphonic acid. Retrieved from [Link]

  • European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). Retrieved from [Link]

  • Google Patents. (n.d.). KR20140123308A - Eco-friendly method for preparing highly pure 2-chloro-4-aminotoluene-5-sulfonic acid.
  • Organic Syntheses. (n.d.). AMINOMALONONITRILE p-TOLUENESULFONATE. Retrieved from [Link]

  • Molbase. (2020, November 17). How to Prepare 2-AMINO-4-CHLOROTOLUENE HYDROCHLORIDE and Its Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Retrieved from [Link]

  • Google Patents. (n.d.). CN102408362A - Method for producing CLT acid by reducing 6-chloro-3-aminotoluene-4-sulfonic acid.
  • MDPI. (2019, December 10). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Retrieved from [Link]

  • Reddit. (2025, June 17). Low yield despite good HPLC purity with SPPS using chlorotrityl linker. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, March 15). Effects of decreased availability of sulfur amino acids in severe childhood undernutrition. Retrieved from [Link]

  • MDPI. (2023, April 14). Amino Acid Derivatives of Chlorin-e 6 —A Review. Retrieved from [Link]

Sources

Optimization

Minimizing by-product formation in chlorination of m-toluidine

Welcome to the technical support guide for the chlorination of m-toluidine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into minimizi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chlorination of m-toluidine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into minimizing by-product formation in this critical transformation. The electrophilic chlorination of m-toluidine is a deceptively complex reaction; the two activating groups—amino and methyl—work in concert to make the aromatic ring highly nucleophilic, leading to challenges in controlling both the extent of chlorination and the regioselectivity. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reaction effectively.

Frequently Asked Questions & Troubleshooting Guides
Q1: My reaction is yielding a complex mixture of di- and tri-chlorinated products with very low selectivity for the desired monochloro-m-toluidine. What's happening and how do I fix it?

A1: Root Cause Analysis & Mitigation Strategy

This is the most common issue encountered and stems directly from the high reactivity of the m-toluidine ring. The amino (-NH₂) group is a powerful activating ortho-, para-director, and the methyl (-CH₃) group, while weaker, also activates the ring at its ortho and para positions. This cumulative activation makes the initial monochlorinated product even more reactive than the starting material, leading to rapid subsequent chlorinations.

Troubleshooting Steps:

  • Protect the Amine Functionality: The most robust strategy to prevent over-chlorination is to temporarily moderate the activating effect of the amino group by converting it into an amide, most commonly an acetamide (N-acetyl-m-toluidine).[1][2][3] The acetyl group is electron-withdrawing, which significantly dampens the ring's reactivity. This allows for a much more controlled, selective monochlorination. The protecting group can be easily removed afterward via acid or base hydrolysis.[1]

  • Control Stoichiometry with Precision: Use a strict 1:1 molar ratio of your chlorinating agent to the m-toluidine substrate.[4] Adding the chlorinating agent slowly and portion-wise to the reaction mixture can help maintain a low concentration of the electrophile, further disfavoring polychlorination. Real-time reaction monitoring via techniques like GC-MS or TLC is crucial to avoid over-chlorination by stopping the reaction as soon as the starting material is consumed.[4]

  • Lower the Reaction Temperature: Temperature is a critical parameter.[4] Running the reaction at lower temperatures (e.g., 0 °C to -10 °C) decreases the overall reaction rate, giving the desired monochlorination a kinetic advantage over polychlorination.[2]

  • Select a Milder Chlorinating Agent: While elemental chlorine (Cl₂) is potent, it is often too reactive for this substrate. Consider using milder, more selective reagents which allow for better control.

    • N-Chlorosuccinimide (NCS): A solid, easy-to-handle reagent that often provides higher selectivity for monochlorination.[2][4]

    • Sulfuryl Chloride (SO₂Cl₂): Can be effective, but its reactivity can also be high. Its use often requires careful temperature control and solvent selection.[4]

Q2: I'm struggling with poor regioselectivity. How can I control which isomer is formed (e.g., 4-chloro- vs. 6-chloro-3-methylaniline)?

A2: Understanding and Directing Substitution

Regioselectivity in m-toluidine chlorination is governed by the directing effects of the -NH₂ and -CH₃ groups and by steric hindrance.

  • Directing Effects: The -NH₂ group is the dominant director, activating the positions ortho (2 and 4) and para (6) to it. The -CH₃ group directs to its ortho (2 and 4) and para (6) positions. Thus, positions 2, 4, and 6 are all electronically activated.

  • Steric Hindrance: Position 2 is flanked by both the amino and methyl groups, making it sterically hindered and a less favorable site for attack by the electrophile. Therefore, the primary monochlorinated products are 4-chloro-3-methylaniline and 6-chloro-3-methylaniline .

Strategies for Controlling Regioselectivity:

  • Amine Protection (N-Acetylation): As mentioned for controlling polychlorination, this is also the key to controlling regioselectivity. The bulkier N-acetyl group (-NHCOCH₃) sterically hinders the ortho positions (2 and 6) much more effectively than the -NH₂ group. This dramatically favors substitution at the para position (position 4), leading to 4-chloro-3-methylaniline as the major product after deprotection.[3]

  • Chlorination of the Hydrochloride Salt: An alternative approach involves chlorinating the m-toluidine hydrochloride salt. In a strongly acidic medium, the amine is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director. The reaction is now controlled by the activating, ortho-, para-directing methyl group. This will direct chlorination to positions 4 and 6. This method can reduce over-chlorination but may yield a mixture of isomers. However, for some toluidine isomers, this method has been shown to produce a single major product with very few by-products.[1]

  • Solvent and Catalyst Choice: The choice of solvent can influence the regiochemical outcome.[4] Polar solvents can stabilize charged intermediates that lead to different isomer ratios compared to non-polar solvents.[5] While less common for such an activated ring, specific Lewis acid catalysts could potentially be used to favor one isomer through complexation, although this requires significant empirical optimization.[4]

Q3: My reaction mixture is turning dark brown or black, suggesting product degradation. What causes this and how can it be prevented?

A3: Identifying and Preventing Oxidation Side Reactions

The formation of dark, tarry by-products is typically due to the oxidation of the electron-rich aniline ring.[2] Anilines, and especially chlorinated anilines, are highly susceptible to oxidation, which can lead to the formation of colored polymeric materials and benzoquinone imines.[6][7]

Preventative Measures:

  • Maintain an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. This is critical to exclude atmospheric oxygen, a primary culprit in the oxidation of anilines.[2]

  • Use High-Purity Reagents and Solvents: Ensure your m-toluidine is pure and your solvents are anhydrous and free of peroxides. Impurities can initiate or catalyze oxidative side reactions.

  • Avoid High Temperatures: As with over-chlorination, higher temperatures accelerate degradation pathways. Maintain the lowest practical temperature for the reaction.

  • Protect the Amine Group: The N-acetylated intermediate is significantly more resistant to oxidation than the free amine. This is another strong argument for using a protection/deprotection strategy.

  • Quench Appropriately: Upon completion, quench the reaction promptly with a reducing agent solution, such as aqueous sodium bisulfite or sodium thiosulfate, before neutralization. This will destroy any excess chlorinating agent and reverse some initial oxidation products.

Q4: I suspect N-chlorination is occurring as a side reaction. How can I confirm this and what is the best way to minimize it?

A4: Addressing N-vs-C Chlorination

N-chlorination, the formation of an N-Cl bond, is a potential side reaction, particularly with chlorinating agents like NCS or hypochlorite. The resulting N-chloroanilines can be unstable and may rearrange or lead to other by-products.

Detection and Minimization:

  • Detection: N-chloro compounds can sometimes be detected by ¹H NMR, as the proton signals on the aromatic ring and the N-H proton (if present) will be altered. A simple spot test can also be indicative: take a small aliquot of the reaction mixture and add a drop to a solution of potassium iodide in acetic acid. The rapid formation of a dark iodine color suggests the presence of an oxidizing N-Cl bond.

  • Use of Protic Acids: Performing the chlorination in the presence of a protic acid (like HCl or H₂SO₄) can suppress N-chlorination. The acid protonates the nitrogen atom, making it less nucleophilic and deactivating it towards electrophilic attack by the chlorinating agent.[1] This is the principle behind chlorinating the hydrochloride salt.

  • Choice of Chlorinating Agent: While NCS can cause N-chlorination, sulfuryl chloride (SO₂Cl₂) often favors ring chlorination, especially at low temperatures in non-polar solvents.

  • Amine Protection: N-acetylation effectively prevents N-chlorination, as the amide nitrogen is significantly less nucleophilic than the amine nitrogen.

Data & Workflow Visualization
Table 1: Impact of Reaction Parameters on Chlorination Outcome
ParameterConditionExpected Outcome on SelectivityRationale
Substrate Form Free Amine (m-toluidine)LowHigh ring activation leads to over-chlorination and potential oxidation.[2]
N-acetyl-m-toluidineHigh (mono-chloro)Reduced ring activation allows for controlled chlorination.[1][3]
Hydrochloride SaltModerate to High-NH₃⁺ group deactivates the ring, preventing over-chlorination.[1]
Temperature > 25 °CLowHigher energy leads to loss of selectivity and increased degradation.[4]
0 °C to -10 °CHighReduced reaction rate favors the desired kinetic product.[2]
Chlorinating Agent Cl₂ gasLowHighly reactive, difficult to control stoichiometry and prevent over-chlorination.[4]
NCS / SO₂Cl₂Moderate to HighMilder reagents allow for more controlled addition and improved selectivity.[2][4]
Atmosphere AirLowOxygen promotes oxidative side reactions, leading to tar formation.[2]
Inert (N₂ or Ar)HighPrevents degradation of the electron-rich aniline substrate and products.[2]
Diagrams

Byproduct_Formation cluster_reactants Starting Material cluster_products Potential Products MT m-Toluidine MC4 4-Chloro-3-methylaniline (Desired Product) MT->MC4 + Cl⁺ MC6 6-Chloro-3-methylaniline (Isomeric By-product) MT->MC6 + Cl⁺ Ox Oxidation/Tar Products MT->Ox [O] DC Di-chloro Products (e.g., 2,4-dichloro, 4,6-dichloro) MC4->DC + Cl⁺ (fast) MC6->DC + Cl⁺ (fast) TC Tri-chloro Products DC->TC + Cl⁺ (very fast)

Caption: Reaction pathways in the direct chlorination of m-toluidine.

Control_Workflow cluster_protection Step 1: Protection cluster_chlorination Step 2: Controlled Chlorination cluster_deprotection Step 3: Deprotection MT m-Toluidine NAMT N-acetyl-m-toluidine MT->NAMT Acetylation Ac2O Acetic Anhydride Ac2O->NAMT NCAMT N-acetyl-4-chloro-m-toluidine NAMT->NCAMT Regioselective Chlorination Chlor_Agent NCS or SO₂Cl₂ (1.0 eq, low temp) Chlor_Agent->NCAMT Product 4-Chloro-3-methylaniline (High Purity) NCAMT->Product Hydrolysis Acid Aq. HCl, Heat Acid->Product

Caption: Workflow for selective synthesis via an N-acetylation strategy.

Experimental Protocol: Selective Synthesis of 4-Chloro-3-methylaniline via N-Acetylation

This protocol outlines a reliable method for minimizing by-product formation.

Part 1: N-Acetylation of m-Toluidine

  • To a round-bottom flask equipped with a magnetic stirrer, add m-toluidine (1.0 eq).

  • Add glacial acetic acid (approx. 3 volumes relative to the amine).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add acetic anhydride (1.1 eq) dropwise, ensuring the temperature does not exceed 15 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Pour the reaction mixture into a larger beaker containing ice water, stirring vigorously.

  • Collect the precipitated white solid (N-acetyl-m-toluidine) by vacuum filtration, wash thoroughly with cold water, and dry completely. Purity can be checked by melting point or NMR.

Part 2: Chlorination of N-acetyl-m-toluidine

  • In a dry, three-neck flask under an inert (N₂) atmosphere, dissolve the dried N-acetyl-m-toluidine (1.0 eq) in glacial acetic acid.

  • Cool the solution to 10-15 °C.

  • In a separate flask, prepare a solution of sulfuryl chloride (SO₂Cl₂) (1.0 eq) in glacial acetic acid.

  • Add the SO₂Cl₂ solution dropwise to the cooled aniline solution over 30-60 minutes, maintaining the temperature below 20 °C.

  • Monitor the reaction by TLC or GC-MS. Once the starting material is consumed (typically 1-2 hours), the reaction is complete.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the chlorinated product.

  • Filter the solid, wash with copious amounts of water, and dry.

Part 3: Hydrolysis (Deprotection)

  • Transfer the crude N-acetyl-4-chloro-m-toluidine to a round-bottom flask.

  • Add a mixture of concentrated hydrochloric acid and ethanol (e.g., 1:1 v/v).

  • Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and then pour it into ice water.

  • Make the solution strongly alkaline (pH > 10) by the slow and careful addition of concentrated aqueous sodium hydroxide solution, keeping the mixture cool in an ice bath.

  • Extract the liberated amine product with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-3-methylaniline.

  • Purify the product by vacuum distillation or recrystallization as needed.

References
  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology - ACS Publications. [Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. NSF PAR. [Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. PubMed. [Link]

  • Method for preparing 4-chloro-3-methylaniline through catalytic hydrogenation. Patentscope. [Link]

  • Process for the preparation of 5-chloro-2-toluidine.
  • Control of aromatic halogenated disinfection byproducts in chlorinated and chloraminated drinking water through pre-oxidation: Effects and mechanisms. ResearchGate. [Link]

  • REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Semantic Scholar. [Link]

  • The chlorination of aromatic compounds. Science of Synthesis. [Link]

  • REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. CyberLeninka. [Link]

  • Process for the dechlorination of chlorinated aromatic compounds.
  • 4-Chloro-o-toluidine. Wikipedia. [Link]

  • Process for preparing p-chlorotoluene and/or m-chlorotoluene.
  • 2,4-Dichloro-m-toluidine. PubChem. [Link]

  • The Addition-Chlorination of Aniline. Sciencemadness.org. [Link]

  • A kind of preparation method of the chloro- 6- methylaniline of 2-.
  • 2,4-DICHLORO-M-TOLUIDINE. gsrs. [Link]

  • Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. MDPI. [Link]

  • Aromatic chlorination of toluene and of anisole using clay-supported iron(III) chloride and m-chloroperbenzoic acid. A biomimeti. ORBi. [Link]

  • Regioselective chlorination of toluene with KHSO5 and KCl. Royal Society of Chemistry. [Link]

  • Kinetics and mechanism of halogenation of aniline, p-toluidine and o-toluidine using N-chloro-p-toluene sulphonamide (CAT) under buffer conditions in ethanol -water mixtures. ResearchGate. [Link]

  • m-Toluidine, 4-chloro-. NIST WebBook. [Link]

  • 5-Chloro-ortho-Toluidine. Some Industrial Chemicals - NCBI Bookshelf. [Link]

  • m-Toluidine, N-ethyl. Organic Syntheses Procedure. [Link]

  • Meta Toluidine. Chemieorganics. [Link]

  • Synthesis of 2,6-dichloro-3-methylaniline. ResearchGate. [Link]

  • 4-Chloro-3-methylaniline. PubChem. [Link]

  • RoC Profile: p-Chloro-o-toluidine and Its Hydrochloride. National Toxicology Program. [Link]

  • m-Toluidine, 4-chloro. Chemsrc. [Link]

  • Ring chlorination of ortho-toluidine.
  • Preparation method of 2-chloro-6-methylaniline.
  • Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids. MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 2-Amino-6-chlorotoluene-4-sulphonic acid

Welcome to the technical support center for the purification of 2-Amino-6-chlorotoluene-4-sulphonic acid (CAS No. 6387-27-5).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Amino-6-chlorotoluene-4-sulphonic acid (CAS No. 6387-27-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important chemical intermediate. As a sulfonated aromatic amine, this compound possesses unique physicochemical properties that can present challenges during its purification. This document provides a framework for developing a robust recrystallization protocol and addressing common issues that may arise.

Understanding the Molecule: A Foundation for Successful Recrystallization

2-Amino-6-chlorotoluene-4-sulphonic acid is a multifaceted molecule, and understanding its structure is paramount to developing an effective purification strategy. Key structural features that influence its behavior during recrystallization include:

  • Aromatic Ring: The toluene backbone provides a degree of hydrophobicity.

  • Amino Group (-NH2): A basic functional group that can be protonated.

  • Sulfonic Acid Group (-SO3H): A strongly acidic functional group that is typically deprotonated at neutral pH.

  • Chloro Group (-Cl): An electron-withdrawing group that can influence the acidity of the sulfonic acid and the basicity of the amino group.

The presence of both a strongly acidic and a weakly basic group means that 2-Amino-6-chlorotoluene-4-sulphonic acid exists as a zwitterion (an internal salt) at or near its isoelectric point. This zwitterionic character significantly impacts its solubility.

Frequently Asked Questions (FAQs)

Here we address some of the common questions encountered when working with 2-Amino-6-chlorotoluene-4-sulphonic acid.

Q1: What is the best solvent for the recrystallization of 2-Amino-6-chlorotoluene-4-sulphonic acid?

A1: Due to its zwitterionic nature, the solubility of 2-Amino-6-chlorotoluene-4-sulphonic acid is highly dependent on the solvent's polarity and the pH of the solution.

  • Aqueous Systems: The compound is typically sparingly soluble in cold water but its solubility increases with temperature. Water is often a good starting point for recrystallization. The solubility in aqueous media is highly pH-dependent. At its isoelectric point, the solubility will be at a minimum. Adjusting the pH away from the isoelectric point by adding an acid or a base will increase its solubility.

  • Organic Solvents: Based on the properties of similar compounds, it is expected to have low solubility in non-polar organic solvents like hexanes and toluene. Polar protic solvents such as ethanol and methanol, or polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are more likely to be effective, especially at elevated temperatures. A mixed solvent system, such as ethanol-water, can also be a good option to fine-tune the solubility.

Q2: How does pH affect the recrystallization process?

A2: The pH of the crystallization medium is a critical parameter. The solubility of amino acids and their derivatives is at its lowest at their isoelectric point (pI).[1] By adjusting the pH, you can significantly alter the solubility of 2-Amino-6-chlorotoluene-4-sulphonic acid.

  • Acidic Conditions (pH < pI): The amino group will be protonated (-NH3+), and the compound will exist as a cation, leading to increased solubility in polar solvents.

  • Alkaline Conditions (pH > pI): The sulfonic acid group will be deprotonated (-SO3-), and the compound will exist as an anion, also leading to increased solubility in polar solvents.

This pH-dependent solubility can be exploited for purification. For instance, the compound can be dissolved in a dilute basic solution, filtered to remove insoluble impurities, and then precipitated by carefully adding acid to adjust the pH to its isoelectric point.

Q3: What are the common impurities I should be aware of?

A3: Impurities can arise from the starting materials, side reactions, or degradation. For a related compound, 4-amino-6-chlorotoluene-3-sulphonic acid, the synthesis involves chlorination, reduction, and sulfonation of p-nitrotoluene.[2] Common impurities for 2-Amino-6-chlorotoluene-4-sulphonic acid could therefore include:

  • Isomeric Aminochlorotoluene Sulfonic Acids: Positional isomers formed during the sulfonation step are common impurities in the synthesis of aromatic sulfonic acids.

  • Unreacted Starting Materials: Such as 2-amino-6-chlorotoluene.

  • By-products from Side Reactions: Such as over-sulfonated or chlorinated species.

  • Inorganic Salts: If the synthesis involves neutralization steps, inorganic salts may be present.

Q4: How can I assess the purity of my recrystallized product?

A4: A combination of analytical techniques should be used to determine the purity of the final product:

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining the purity of organic compounds and for quantifying any impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile or methanol) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and detect the presence of organic impurities.

  • Infrared (IR) Spectroscopy: Can be used to confirm the presence of the key functional groups (amino, sulfonic acid, C-Cl, and aromatic C-H).

Troubleshooting Guide

This section provides solutions to common problems encountered during the recrystallization of 2-Amino-6-chlorotoluene-4-sulphonic acid.

Problem Potential Cause(s) Recommended Solution(s)
The compound does not dissolve, even in a large amount of hot solvent. The chosen solvent is not suitable. The compound may be highly crystalline and require more energy to dissolve.Try a more polar solvent (e.g., DMF, DMSO) or a mixed solvent system (e.g., ethanol/water). If using an aqueous system, try adjusting the pH by adding a small amount of acid or base to increase solubility.
The compound "oils out" instead of crystallizing. The solution is supersaturated, and the compound's melting point is lower than the temperature of the solution. The presence of impurities can also lower the melting point.Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to reduce the saturation. Allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can also help induce crystallization.
No crystals form upon cooling. The solution is not sufficiently saturated. The cooling process is too rapid.Concentrate the solution by boiling off some of the solvent. Cool the solution more slowly (e.g., by allowing it to cool to room temperature before placing it in an ice bath). Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal.
The crystal yield is very low. Too much solvent was used. The compound has significant solubility in the cold solvent. The pH is not at the isoelectric point for maximum precipitation.Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is cooled thoroughly in an ice bath before filtration. If using a pH-swing crystallization, carefully adjust the pH to the point of minimum solubility (isoelectric point).
The recrystallized product is still impure. The chosen solvent is not effective at separating the impurities. The impurities co-crystallize with the product.Try a different recrystallization solvent or a mixed solvent system. Perform a second recrystallization. Consider an alternative purification method, such as converting the sulfonic acid to a salt (e.g., a sodium or calcium salt), recrystallizing the salt, and then regenerating the free acid.[3]

Experimental Protocols

The following are suggested starting protocols for the recrystallization of 2-Amino-6-chlorotoluene-4-sulphonic acid. Note: These are general guidelines and may require optimization for your specific sample and purity requirements.

Protocol 1: Recrystallization from an Aqueous System
  • Dissolution: In a suitable flask, add the crude 2-Amino-6-chlorotoluene-4-sulphonic acid and a small amount of deionized water. Heat the mixture to boiling with stirring. Gradually add more hot deionized water until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath will maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Protocol 2: pH-Swing Recrystallization
  • Dissolution: Suspend the crude 2-Amino-6-chlorotoluene-4-sulphonic acid in deionized water. With stirring, add a dilute aqueous solution of sodium hydroxide (e.g., 1 M NaOH) dropwise until the solid dissolves completely.

  • Treatment with Activated Carbon (Optional): If the solution is colored, add a small amount of activated carbon, heat the solution gently for a few minutes, and then perform a hot filtration to remove the carbon.

  • Precipitation: With vigorous stirring, slowly add a dilute aqueous acid (e.g., 1 M HCl) to the filtrate until the pH reaches the isoelectric point of the compound (this will need to be determined experimentally, but will likely be in the acidic to neutral range). The product will precipitate out of the solution.

  • Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1.

Visualizing the Workflow

The following diagram illustrates a general workflow for the recrystallization of 2-Amino-6-chlorotoluene-4-sulphonic acid.

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis Crude_Product Crude Product Solvent_Selection Solvent Selection (e.g., Water, Ethanol/Water) Crude_Product->Solvent_Selection Dissolution Dissolution (Heating) Solvent_Selection->Dissolution Hot_Filtration Hot Filtration (Optional) Dissolution->Hot_Filtration Cooling Cooling & Crystallization Dissolution->Cooling No Insoluble Impurities Hot_Filtration->Cooling Isolation Isolation (Vacuum Filtration) Cooling->Isolation Washing Washing (Cold Solvent) Isolation->Washing Drying Drying (Vacuum Oven) Washing->Drying Pure_Product Pure Product Drying->Pure_Product Purity_Check Purity Analysis (HPLC, MP, NMR) Pure_Product->Purity_Check

Caption: A general workflow for the recrystallization of 2-Amino-6-chlorotoluene-4-sulphonic acid.

References

  • NextSDS. (n.d.). 2-amino-6-chlorotoluene-4-sulphonic acid — Chemical Substance Information. Retrieved from [Link]

  • Lindberg, B. (1963). I. Preparation and Purification of Aromatic Sodium Sulfinates. Acta Chemica Scandinavica, 17, 377-382.
  • Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 24A, 896-899.
  • Digital Commons @ NJIT. (1962). The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid. Retrieved from [Link]

  • PubMed Central. (2021). Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. Retrieved from [Link]

  • ResearchGate. (2019). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. Retrieved from [Link]

  • Google Patents. (1970). Purification of sulfonic acids.
  • PubMed Central. (2023). Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives. Retrieved from [Link]

  • ACS Publications. (2016). Zwitterionic Cocrystals of Flavonoids and Proline: Solid-State Characterization, Pharmaceutical Properties, and Pharmacokinetic Performance. Retrieved from [Link]

  • European Patent Office. (1998). Method for purifying branched chain amino acids.
  • ACS Publications. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • NextSDS. (n.d.). 2-amino-6-chlorotoluene-4-sulphonic acid — Chemical Substance Information. Retrieved from [Link]

  • PubMed. (2001). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Retrieved from [Link]

  • Google Patents. (1988). METHOD FOR ISOLATING AROMATIC SULPHONIC ACIDS FROM AQUEOUS SOLUTION OR SUSPENSION.
  • ChemBK. (2025). 4-amino-6-chlorotoluene-3-sulphonic acid. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Process For Preparing C Acid. Retrieved from [Link]

  • CABI. (1953). A paper chromatographic method for the quantitative estimation of amino-acids. Retrieved from [Link]

  • Springer. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Retrieved from [Link]

  • ResearchGate. (2018). Crystal engineering of zwitterionic drug to neutral co-crystals. Retrieved from [Link]

  • ScienceDirect. (n.d.). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Retrieved from [Link]

  • ResearchGate. (2019). Zwitterionic cocrystal. Retrieved from [Link]

  • Chemsrc. (2025). 2-amino-6-chlorotoluene-4-sulphonic acid. Retrieved from [Link]

  • PubMed. (1945). The effect of pH on the solubility of sulphonamides. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-Amino-6-chlorotoluene-4-sulphonic acid

Welcome to the technical support center for the chromatographic analysis of 2-Amino-6-chlorotoluene-4-sulphonic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of 2-Amino-6-chlorotoluene-4-sulphonic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve a common and frustrating issue: HPLC peak tailing. As an analyte with both a strongly acidic sulfonic acid group and a basic amino group, its behavior on a reversed-phase column can be complex. This document provides in-depth, structured troubleshooting in a question-and-answer format to help you achieve sharp, symmetrical, and quantifiable peaks.

Understanding the Analyte: Why Does It Tail?

2-Amino-6-chlorotoluene-4-sulphonic acid is a zwitterionic molecule at intermediate pH values. Its susceptibility to peak tailing in reversed-phase HPLC primarily stems from two sources:

  • Secondary Silanol Interactions: The basic amino group can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2] This secondary retention mechanism, separate from the intended hydrophobic interaction, is a major cause of peak tailing.[3]

  • Ionic State and Mobile Phase Mismatch: The sulfonic acid group is strongly acidic (pKa < 2) and remains ionized (anionic) over a wide pH range. The amino group is basic (pKa ~ 4-5) and will be protonated (cationic) at low pH. Controlling the analyte's ionic state and mitigating interactions with the stationary phase through careful mobile phase optimization is critical.

Frequently Asked Questions & Troubleshooting Guide

Q1: My peak for 2-Amino-6-chlorotoluene-4-sulphonic acid is tailing. What are the first things I should check?

A1: Start with the most common culprits, which can be divided into chemical and physical issues.

  • Chemical (The Mobile Phase): The primary cause of peak tailing is often an undesirable secondary interaction between your analyte and the stationary phase.[1][4] For a compound with a basic amine, this is almost always due to interaction with acidic silanol groups on the silica surface.[2][5]

    • Action: Your first and most effective step is to adjust the mobile phase pH . Operate at a low pH (e.g., pH 2.5-3.0). At this pH, the residual silanol groups on the column are fully protonated (neutral), which minimizes their ability to interact with the protonated amino group of your analyte.[6][7]

  • Physical (The HPLC System): If all peaks in your chromatogram are tailing, not just your analyte, the problem may be physical.[8]

    • Action: Check for extra-column volume (also called dead volume). This is any non-essential volume in the flow path between the injector and the detector, such as from using tubing that is too long or has too wide an internal diameter, or from poorly made connections.[9][10] Ensure all fittings are secure and use narrow-bore tubing (e.g., 0.005" ID) where possible.[2][9]

Q2: I've lowered the mobile phase pH to 2.7, but I still see some tailing. What's my next step?

A2: If a low pH alone is insufficient, you need to enhance the mobile phase's ability to control the chemical environment.

  • Increase Buffer Concentration: A low-concentration buffer may not have enough capacity to maintain a consistent pH at the column surface, leading to peak shape issues.[11][12]

    • Action: Increase your buffer concentration. Many methods run well at 10 mM, but increasing this to 20-50 mM can significantly improve the peak shape for challenging compounds by providing more consistent pH control and helping to shield the analyte from active sites on the stationary phase.[6][13] A phosphate buffer is an excellent choice for this pH range due to its pKa and its low UV absorbance.[6]

  • Consider Column Chemistry: Not all C18 columns are created equal.

    • Action: Use a modern, high-purity, end-capped column. These columns are manufactured with "Type B" silica, which has fewer acidic silanol groups and metal contaminants.[6] They are also more thoroughly "end-capped" to mask the remaining silanols, drastically reducing the secondary interactions that cause peak tailing for basic compounds.[2][4]

Q3: Can issues with my sample preparation cause peak tailing?

A3: Absolutely. The sample solvent and concentration are critical factors.

  • Sample Solvent Mismatch: If you dissolve your sample in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your mobile phase, it can cause peak distortion, including tailing or fronting.[8][14]

    • Action: Whenever possible, dissolve your sample directly in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that will fully dissolve the analyte.

  • Mass Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a broadened, tailing peak.[4][15]

    • Action: Perform a loading study. Systematically reduce the concentration of your injected sample by a factor of 5 or 10. If the peak shape improves and becomes more symmetrical, you were overloading the column.

Systematic Troubleshooting Workflow

To provide a logical path for diagnosing peak tailing, follow the workflow below. This process starts with the simplest and most common fixes and progresses to more complex issues.

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

Summary of Key Parameters and Actions

Parameter / IssueRecommended ActionRationale
Mobile Phase pH Lower pH to 2.5 - 3.0.Suppresses the ionization of residual silanol groups on the silica surface, minimizing secondary interactions with the basic amino group of the analyte.[1][6]
Buffer Concentration Increase to 20-50 mM (using a buffer like phosphate).[12]Ensures stable pH on the column surface and can help shield charged analytes from active sites, improving peak symmetry.[11][13]
Column Chemistry Use a modern, high-purity, end-capped silica column (Type B).[7]These columns have a lower concentration of active silanol sites, leading to significantly reduced tailing for basic compounds.[6]
Extra-Column Volume Use shorter, narrower ID tubing; ensure proper connections.[9]Minimizes peak dispersion that occurs outside of the column, which can cause all peaks in a run to tail.[10][16]
Sample Overload Reduce the injected sample concentration/volume.[15]Prevents saturation of the stationary phase, which leads to non-ideal peak shapes.
Sample Solvent Dissolve the sample in the initial mobile phase composition.Avoids peak distortion caused by injecting a sample in a solvent that is significantly stronger than the mobile phase.[8]

Experimental Protocol: Preparation of an Optimized Mobile Phase

This protocol describes the preparation of a mobile phase designed to minimize peak tailing for 2-Amino-6-chlorotoluene-4-sulphonic acid.

Objective: To prepare 1 L of a 25 mM potassium phosphate buffer at pH 2.5, to be mixed with acetonitrile (ACN).

Materials:

  • Monobasic potassium phosphate (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Calibrated pH meter

  • 0.2 µm or 0.45 µm membrane filter

Procedure:

  • Prepare Aqueous Buffer (25 mM KH₂PO₄):

    • Weigh 3.40 g of KH₂PO₄ and transfer it to a 1 L volumetric flask or beaker.

    • Add approximately 800 mL of HPLC-grade water and stir until the salt is completely dissolved.

  • Adjust pH:

    • Place a calibrated pH electrode into the solution.

    • While stirring, slowly add phosphoric acid dropwise until the pH meter reads exactly 2.5. Crucially, the pH must be measured before the addition of any organic solvent. [17]

  • Final Volume and Filtration:

    • Add HPLC-grade water to bring the final volume to 1 L.

    • Filter the aqueous buffer through a 0.2 µm or 0.45 µm filter to remove particulates.[18]

  • Mobile Phase Combination:

    • Combine the filtered aqueous buffer with ACN in the desired ratio (e.g., for a 70:30 mobile phase, mix 700 mL of buffer with 300 mL of ACN).

    • Mix thoroughly and degas the final mobile phase using sonication, vacuum filtration, or an inline degasser before use.[4]

By implementing these systematic troubleshooting steps, you can effectively diagnose the root cause of peak tailing and significantly improve the quality and reliability of your chromatographic results for 2-Amino-6-chlorotoluene-4-sulphonic acid.

References

Sources

Troubleshooting

Environmental considerations and waste reduction in synthesis

Welcome to the Green Synthesis & Waste Reduction Support Center . As pharmaceutical and chemical syntheses evolve, minimizing environmental impact without compromising yield or scalability is paramount.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Green Synthesis & Waste Reduction Support Center . As pharmaceutical and chemical syntheses evolve, minimizing environmental impact without compromising yield or scalability is paramount. This technical guide is designed to help researchers, scientists, and process engineers troubleshoot common green chemistry challenges, optimize reaction metrics, and implement sustainable workflows.

Section 1: Waste Quantification & Process Metrics

Q: Why is my Process Mass Intensity (PMI) disproportionately high despite achieving a >95% chemical yield?

Causality: Chemical yield is an incomplete metric for sustainability because it only measures the efficiency of converting the limiting reagent into the desired product. It completely ignores the mass of solvents, catalysts, and workup materials. In pharmaceutical synthesis, solvents and water typically account for 80–90% of the total mass used. Therefore, a high-yielding reaction can still be highly wasteful if it requires massive solvent volumes for extraction, chromatography, or crystallization.

Troubleshooting & Actionable Advice: To diagnose the issue, calculate the PMI using the methodology established by the [1]. PMI is defined as the total mass of materials used divided by the mass of the isolated product. If your PMI is >50, audit your workup phase. Implement solvent recycling or telescope the reaction (skip intermediate isolation) to drastically cut down the mass of purification solvents.

Q: How do I practically calculate and validate the E-factor for a multi-step synthesis?

Causality: The E-factor, introduced by Roger Sheldon, represents the actual mass of waste produced per mass of product, shifting the paradigm from chemical yield to waste elimination[2]. For multi-step syntheses, calculating the E-factor step-by-step helps isolate the specific synthetic transformations that are generating the most waste (e.g., stoichiometric oxidations generating heavy metal waste).

Troubleshooting & Actionable Advice: Ensure you are accounting for everything except the desired product. E-factors of multi-step processes are obtained simply by adding the E-factors of individual steps[2]. If a specific step has an E-factor >50, investigate replacing stoichiometric reagents with catalytic alternatives.

Table 1: Comparison of Quantitative Waste Metrics
MetricFormulaFocus AreaIdeal Value
Atom Economy (AE) (MW of Product / Total MW of Reactants) × 100Theoretical stoichiometric efficiency100%
E-factor Total Mass of Waste / Mass of ProductActual waste generated (environmental footprint)0
Process Mass Intensity (PMI) Total Mass of Materials / Mass of ProductTotal resource consumption (includes water)1

Section 2: Solvent Selection & Replacement

Q: How do I replace hazardous dipolar aprotic solvents (like DMF, NMP, or DMAc) without crashing my reaction or losing conversion?

Causality: Dipolar aprotic solvents are widely used because they dissolve both organic and inorganic reagents, facilitating SN2, cross-coupling, and amidation reactions. However, solvents like NMP and DMF are reprotoxic and have high boiling points, making them energy-intensive to recover and difficult to incinerate cleanly.

Troubleshooting & Actionable Advice: Consult the to objectively assess greener alternatives[3]. When replacing DMF, consider Cyrene (dihydrolevoglucosenone) or DMSO. If the reaction requires a polar environment but can tolerate protic conditions, ethanol or 1-butanol are greener choices.

Table 2: Common Hazardous Solvents and Green Alternatives
Hazardous SolventPrimary IssueRecommended Green Alternative(s)Application Notes
Dichloromethane (DCM) Volatile, carcinogenic2-MeTHF, Ethyl Acetate2-MeTHF offers excellent phase separation for biphasic workups.
N,N-Dimethylformamide (DMF) Reprotoxic, high boiling pointCyrene, DMSO, Propylene CarbonateCyrene is highly effective for amidations but has higher viscosity.
Hexane Neurotoxic, highly flammableHeptane, CyclopentaneHeptane provides nearly identical chromatographic properties with lower toxicity.
Self-Validating Protocol: Solvent Swapping for Amidation Reactions
  • Baseline Establishment: Run the standard amidation in DMF. Record the conversion rate (via HPLC), isolated yield, and E-factor to establish a quantitative baseline.

  • Solvent Screening: Set up parallel micro-scale reactions using Cyrene, 2-MeTHF, and ethyl acetate.

  • Solubility Check: Visually confirm that both the amine and carboxylic acid are fully solubilized at the target reaction temperature. Causality: Green solvents often have different dielectric constants; failure to solubilize intermediates will stall the reaction. If using Cyrene, note that its viscosity is higher than DMF; increase the stirring rate by 20% to maintain mass transfer.

  • Reaction Execution: Add the coupling reagent (e.g., EDC/HOBt). Monitor the reaction profile over 4 hours.

  • Workup Adaptation: Since Cyrene is water-soluble, quench the reaction with water to precipitate the product. Filter the product directly, eliminating the need for an organic extraction phase. Causality: This reduces the PMI drastically by cutting out extraction solvents.

  • Validation: Compare the isolated yield and purity against the DMF baseline. Calculate the new PMI to confirm waste reduction.

G Start Identify Hazardous Solvent (e.g., DMF, DCM) CheckGuide Consult GSK Solvent Selection Guide Start->CheckGuide Solubility Evaluate Solubility & Reactivity in Green Alt. CheckGuide->Solubility Phase Biphasic or Monophasic Workup Required? Solubility->Phase Optimize Optimize Concentration & Stirring Rate Phase->Optimize Success Calculate PMI/E-Factor Validate Green Process Optimize->Success

Decision tree for replacing hazardous solvents using green chemistry metrics.

Section 3: Process Intensification via Flow Chemistry

Q: My batch reaction requires massive solvent volumes for heat dissipation (exothermic). How can I reduce this waste footprint?

Causality: Highly exothermic reactions in batch reactors require high dilution to prevent thermal runaway, leading to massive solvent waste. Continuous flow chemistry provides a high surface-area-to-volume ratio, enabling near-instantaneous heat transfer[4]. This allows reactions to be run at much higher concentrations, or even neat, drastically reducing solvent waste and improving the E-factor.

Troubleshooting & Actionable Advice: Transition the reaction from a traditional round-bottom flask to a continuous flow microreactor to align with the goals put forth by the Twelve Principles of Green Chemistry[4].

Self-Validating Protocol: Setting up a Telescoped Continuous Flow Reaction
  • Baseline Kinetics: Determine the reaction half-life in batch. Causality: Flow chemistry relies on residence time; knowing the kinetics ensures you don't under-react or over-react the material.

  • Concentration Optimization: Prepare feed solutions at 2x to 5x the concentration used in batch. Causality: Microreactors dissipate heat efficiently, allowing for higher concentrations without thermal runaway, directly lowering solvent waste.

  • Reactor Priming: Flush the microreactor tubing (e.g., PFA or Hastelloy) with the chosen green solvent (e.g., 2-MeTHF) to establish baseline pressure and check for leaks.

  • Steady-State Equilibration: Start the reagent pumps. Allow the system to run for 3 residence times to reach a steady state before collecting the product stream.

  • Inline Quenching/Telescoping: Instead of collecting and isolating the intermediate, direct the reactor effluent into a second T-mixer where a quenching agent or the next reactant is introduced. Causality: Telescoping eliminates intermediate workup steps, which are the primary source of solvent waste.

  • Validation: Analyze the steady-state effluent via inline IR or offline HPLC. Calculate the PMI of the flow process versus the batch process to quantify the environmental benefit.

Flow PumpA Pump A: Reactant 1 Mixer1 T-Mixer 1 PumpA->Mixer1 PumpB Pump B: Reactant 2 PumpB->Mixer1 Reactor1 Microreactor Coil (High Conc.) Mixer1->Reactor1 Fast Heat Transfer Mixer2 T-Mixer 2 Reactor1->Mixer2 PumpC Pump C: Quench/Reagent PumpC->Mixer2 Collection Inline Purification & Collection Mixer2->Collection Telescoped Step

Continuous flow setup enabling high-concentration reactions and telescoped workups.

Sources

Optimization

Impact of Starting Material Purity on Final Product Quality: A Technical Support Guide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the critical relationship between st...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the critical relationship between starting material purity and the quality of the final product. The information presented herein is grounded in scientific principles and field-proven insights to ensure the integrity and success of your experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the impact of starting material purity on final product quality, providing concise and actionable answers.

Q1: Why is the purity of starting materials so critical in pharmaceutical manufacturing?

The purity of starting materials, including Active Pharmaceutical Ingredients (APIs) and excipients, is a cornerstone of pharmaceutical quality, safety, and efficacy.[1][2] Impurities present in these raw materials can carry over into the final drug product, potentially compromising its safety and therapeutic effect.[3] Even minor variations in the quality of raw materials can lead to significant inconsistencies between batches, affecting the drug's potency, stability, and release rates.[4] Regulatory bodies worldwide, such as the US FDA and EMA, mandate strict quality standards for all raw materials to ensure the final product is safe and effective for consumer use.[1]

Q2: What are the common sources of impurities in starting materials?

Impurities can be introduced at various stages of the manufacturing process. Common sources include:

  • Raw Materials: Impurities may already be present in the initial materials used for synthesis.[5]

  • Synthesis Process: Side reactions, incomplete reactions, and the presence of residual solvents or catalysts can generate impurities.[5][6]

  • Manufacturing Environment: Contamination can occur from equipment, the manufacturing environment, or through cross-contamination between different production batches.[7]

  • Degradation: The chemical instability of the substance and improper storage conditions can lead to the formation of degradation products.

Q3: How can impurities in starting materials affect the final product?

Impurities can have a range of detrimental effects on the final product, including:

  • Reduced Efficacy: Impurities can interfere with the active ingredient, reducing the drug's therapeutic effect.[3][8]

  • Toxicity and Adverse Effects: Some impurities can be toxic, even at very low levels, posing a direct risk to patient safety.[9][10][11] For example, the photodegradation of atorvastatin can lead to the formation of the EPT potassium salt impurity, which can cause adverse effects.[7]

  • Altered Physical Properties: Impurities can affect the physical characteristics of the final product, such as crystal structure (polymorphism), particle size, and shape, which can in turn impact bioavailability and stability.[12]

  • Decreased Stability and Shelf Life: The presence of impurities can accelerate the degradation of the active pharmaceutical ingredient, shortening the product's shelf life.[13]

  • Manufacturing Challenges: Impurities can lead to lower production yields and the need for additional purification steps, increasing manufacturing costs and complexity.[12][14]

Q4: What are the regulatory expectations for controlling starting material purity?

Regulatory agencies like the FDA, EMA, and WHO have established comprehensive guidelines to ensure the quality of pharmaceutical raw materials.[1] Key expectations include:

  • Testing and Verification: All raw materials must be tested for identity, purity, and quality before use in manufacturing.[1][15]

  • Supplier Qualification: Manufacturers are required to qualify their suppliers to ensure a consistent and reliable source of high-quality materials.[1][16]

  • Traceability and Control: Materials must be traceable throughout the supply chain and controlled to prevent mix-ups and contamination.[1]

  • Defined Specifications: Clear specifications for starting materials, including acceptance criteria for impurities, must be established and justified.[17][18]

The International Council for Harmonisation (ICH) provides specific guidance documents, such as Q7, Q11, Q3A(R2), Q3B(R2), and M7(R1), that outline the requirements for the development, manufacture, and control of drug substances and the assessment of impurities.[1][19]

II. Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues related to starting material purity.

Troubleshooting Scenario 1: Unexpected Impurity Detected in Final Product

Problem: An unknown peak is detected during the analysis of the final product, suggesting the presence of a new impurity.

dot

Caption: Troubleshooting workflow for an unexpected impurity.

Step-by-Step Guide:

  • Initial Investigation:

    • Review Batch Records: Scrutinize the manufacturing records of the affected batch for any deviations from standard operating procedures.

    • Characterize the Impurity: Utilize analytical techniques such as HPLC, GC, Mass Spectrometry (MS), and NMR to identify the structure of the unknown impurity.[5]

  • Trace Back to the Source:

    • Analyze Starting Materials: Re-test retained samples of all raw materials used in the affected batch.[20] This is a critical step as impurities in starting materials are a common cause of final product contamination.[5]

    • Evaluate the Synthesis/Manufacturing Process: Assess each step of the manufacturing process for potential side reactions, incomplete reactions, or the introduction of contaminants. Changes in reaction conditions like temperature, pH, or solvents can lead to the formation of new impurities.[5]

    • Investigate Degradation: Consider the possibility of product degradation due to factors like temperature, humidity, or light exposure during manufacturing or storage.[7]

  • Corrective and Preventive Actions (CAPA):

    • If the impurity originates from a starting material:

      • Immediately quarantine the affected raw material lot.

      • Contact the supplier to report the issue and request their investigation.

      • Consider auditing the supplier's manufacturing facility.[3]

      • If the issue persists, qualify an alternative supplier.[21]

    • If the impurity is process-related:

      • Optimize the manufacturing process parameters (e.g., temperature, reaction time, pH) to minimize the formation of the impurity.[5]

      • Implement additional purification steps to remove the impurity.

    • If the impurity is a degradation product:

      • Review and optimize the storage and handling conditions for the product.[22]

      • Conduct forced degradation studies to understand the degradation pathways and develop appropriate control strategies.[5]

Troubleshooting Scenario 2: Batch-to-Batch Inconsistency in Final Product Quality

Problem: Significant variations in critical quality attributes (e.g., potency, dissolution profile, impurity levels) are observed between different batches of the final product.

dot

Caption: Workflow for addressing batch-to-batch inconsistency.

Step-by-Step Guide:

  • Comprehensive Data Analysis:

    • Compare Batch Data: Systematically compare all analytical data and manufacturing parameters for consistent and inconsistent batches.

    • Statistical Analysis: Employ statistical tools to identify any correlations between specific input variables (e.g., a particular lot of a raw material) and the observed variations in the final product.

  • Focus on Starting Materials:

    • Enhanced Testing: Do not rely solely on the supplier's Certificate of Analysis (CoA). Conduct comprehensive in-house testing on incoming raw materials, especially for critical attributes that may not be included in the supplier's standard specifications.

    • Supplier Communication: Engage in a transparent dialogue with your raw material suppliers. Inquire about any changes in their manufacturing processes, raw material sources, or testing methodologies.

    • Develop a Robust Supplier Management Program: A strong supplier qualification program is essential to ensure a consistent supply of high-quality materials.[16]

  • Process and Equipment Evaluation:

    • Process Robustness: Assess the robustness of your manufacturing process. A well-designed process should be able to tolerate minor variations in raw material properties.

    • Equipment Calibration and Maintenance: Ensure that all manufacturing and analytical equipment is properly calibrated and maintained to minimize variability.

III. Experimental Protocols & Data Presentation

Protocol 1: Raw Material Identification and Purity Assessment

This protocol outlines a general workflow for the identification and purity testing of incoming raw materials.

Objective: To verify the identity and assess the purity of a starting material against established specifications.

Materials & Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with appropriate detector (e.g., UV, MS)

  • Gas Chromatography (GC) system with appropriate detector (e.g., FID, MS)

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Karl Fischer Titrator for moisture analysis

  • Reference standards for the starting material and known impurities

  • Appropriate solvents and reagents of high purity

Procedure:

  • Sample Preparation: Prepare the sample according to a validated method. This may involve dissolving the material in a suitable solvent.

  • Identity Testing:

    • FTIR: Obtain the infrared spectrum of the sample and compare it to the spectrum of a certified reference standard. The spectra should be superimposable.[20]

  • Purity and Impurity Profiling:

    • HPLC/GC: Analyze the sample using a validated chromatographic method to separate and quantify the main component and any impurities.[5][20]

    • Compare the chromatogram of the sample to that of the reference standard and any known impurity standards.

    • Quantify any specified and unspecified impurities.

  • Assay: Determine the potency or concentration of the active component using a validated HPLC or titration method.

  • Specific Tests: Perform any other tests required by the material's specification, such as moisture content (Karl Fischer), residual solvents (GC), heavy metals, and microbial limits.[15][20]

Data Presentation: Comparison of Raw Material Lots

When investigating batch-to-batch variability, it is crucial to present the analytical data for different lots of starting materials in a clear and comparable format.

Table 1: Analysis of Different Lots of Starting Material 'X'

Test ParameterSpecificationLot ALot B (Associated with Failed Batch)Lot C
Identity (FTIR) Conforms to StandardConformsConformsConforms
Assay (%) 98.0 - 102.099.599.299.8
Impurity 1 (%) ≤ 0.100.050.150.06
Impurity 2 (%) ≤ 0.150.080.090.07
Total Impurities (%) ≤ 0.500.250.450.28
Moisture Content (%) ≤ 0.50.20.40.3

Analysis of Table 1: Lot B, which was used in the failed final product batch, shows a significantly higher level of Impurity 1, which is outside the established specification. This strongly suggests that the quality of this particular lot of starting material is the root cause of the final product failure.

IV. Conclusion

The purity of starting materials is a non-negotiable prerequisite for ensuring the quality, safety, and efficacy of the final product in the pharmaceutical and broader scientific research fields. A proactive and rigorous approach to raw material testing, supplier qualification, and process control is essential to mitigate the risks associated with impurities. By implementing the troubleshooting strategies and experimental protocols outlined in this guide, researchers and drug development professionals can enhance the robustness of their processes and ensure the integrity of their final products.

V. References

  • What is Raw Material Testing? Standards for Quality Assurance - BA Sciences. (2025, December 3).

  • The Importance of High-Purity Chemicals in Pharmaceuticals and Their Production in the Chemical Industry - Elchemy. (2024, November 12).

  • Raw Material Compliance in Pharmaceuticals: FDA & GMP Guide - Celegence. (2026, February 13).

  • Raw Materials Analysis | Bruker.

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021, November 3).

  • Agilent Tools for Raw Material Identification in Pharma QC.

  • Raw Material testing for pharmaceuticals and biologics - Pacific BioLabs.

  • Are You Using the Correct Grade of Raw Materials.

  • A Reliable Guide To Raw Material Testing | CPT Labs.

  • Pharmaceutical impurities: Combatting pharma's elusive threat | Article | Chemistry World. (2020, November 16).

  • Resolving API Impurity Issues in Drug Development - Pharmaguideline. (2025, April 11).

  • Raw Material Testing for Pharmaceutical Quality Control | Topiox Research Navi Mumbai, India. (2025, December 19).

  • The Quest for Quality: Challenges and Strategies in Raw Material Selection for Biopharmaceuticals | BioPharm International. (2024, August 7).

  • Impurities: Intro to Chemistry Study Guide - Fiveable.

  • The Hidden Dangers of Chemical Synthesis: Unmasking the Unpure - DR. ZULETA. (2023, November 4).

  • How Important Is Chemical Purity In The Pharmaceutical Industry? - Moravek, Inc. (2019, June 19).

  • Understanding the Current FDA Requirements for Raw Materials and Components. (2024, May 1).

  • Raw Material Control for Biotechs (Part 2): Clinical Development Considerations. (2024, May 8).

  • Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2 - PMC.

  • Chemical Impurities: An Epistemological Riddle with Serious Side Effects - PMC. (2020, February 6).

  • Impurity Case Studies: Pharmacology/Toxicology (22of28) Generic Drugs Forum – Apr. 3-4, 2019 - YouTube. (2020, March 26).

  • The Risks Of Chemical Impurities - Moravek, Inc. (2019, April 2).

  • Strategies for managing raw materials, ingredients and packaging - Tracktile. (2024, April 13).

  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020, November 19).

  • Facts About the Current Good Manufacturing Practice (CGMP) - FDA. (2025, November 21).

  • Sources Of Impurities In Pharmaceutical Substances - Simson Pharma Limited. (2024, July 22).

  • Case Studies in the Application of a Workflow-Based Crystallization Design for Optimized Impurity Rejection in Pharmaceutical Development - ACS Publications. (2023, March 24).

  • Why You Need A Raw Material Control Strategy - Cell and Gene. (2025, April 17).

  • Effective Strategies for Tracking Raw Materials in Your Inventory System. (2024, August 4).

  • Raw Material Control Strategies for Bioprocesses - CASSS. (2009, September 2).

  • Qualification of Raw Materials for Biopharmaceutical Use - BioPharm International.

  • Importance of Testing Raw Materials: Drug Components - ARL Bio Pharma.

  • Q11 Step 2b development and manufacture of drug substances – questions and answers - EMA. (2016, December 6).

  • Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis - Agilent.

  • A Complete Guide to Impurity Studies in Drug Development - Neopharm Labs.

  • Evaluating Impurities in New Drugs to Prevent Delays in Development - Premier Research. (2023, July 10).

  • Implementation Working Group ICH Q11 Guideline: DEVELOPMENT AND MANUFACTURE OF DRUG SUBSTANCES (CHEMICAL ENTITIES AND BIOTECHNOL. (2017, August 23).

  • ICH Q11 Q&A - A Supporting Document for the Selection and Justification of Starting Materials - YouTube. (2021, March 11).

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC. (2014, June 20).

  • How to Find Key Starting Materials (KSMs) for Pharmaceutical APIs - Drug Patent Watch. (2026, March 13).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 2-Amino-6-chlorotoluene-4-sulphonic acid

This guide provides a comprehensive comparison of validated analytical methodologies for the quantification and characterization of 2-Amino-6-chlorotoluene-4-sulphonic acid (ACSA), a key intermediate in the synthesis of...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of validated analytical methodologies for the quantification and characterization of 2-Amino-6-chlorotoluene-4-sulphonic acid (ACSA), a key intermediate in the synthesis of various pharmaceutical and dyestuff compounds. Ensuring the quality, purity, and potency of ACSA is paramount, necessitating robust and reliable analytical methods. This document delves into the validation of three distinct analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Potentiometric Titration—grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

The objective is not merely to present protocols but to elucidate the rationale behind methodological choices, offering researchers and drug development professionals a framework for selecting and validating the most suitable method for their specific application, be it for routine quality control, stability testing, or impurity profiling.

The Foundation: Regulatory Framework for Analytical Method Validation

The validation of an analytical procedure is the process of demonstrating its fitness for the intended purpose.[2][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have adopted the ICH guidelines, which provide a harmonized framework for validation.[1][3][5] The recently updated ICH Q2(R2) guideline outlines the key performance characteristics that must be evaluated.[1][2][4][6]

The core validation parameters include:

  • Accuracy: The closeness of test results to the true value.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at two levels: Repeatability (intra-assay precision) and Intermediate Precision (inter-assay precision).[7][8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7][9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[7][8]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[6][7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[7]

Validation_Process_Flow cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Documentation start Define Purpose & Scope (e.g., Assay, Impurity) protocol Develop Validation Protocol (Define Parameters & Acceptance Criteria) start->protocol ICH Q2(R2) Guidelines experiments Conduct Validation Experiments (Accuracy, Precision, Linearity, etc.) protocol->experiments data_analysis Analyze & Process Data experiments->data_analysis Statistical Analysis report Prepare Validation Report (Summarize Results & Deviations) data_analysis->report end_node Final Approval & Implementation report->end_node

Caption: General workflow for analytical method validation, from planning to implementation.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse of modern pharmaceutical analysis, offering high resolution and sensitivity for non-volatile and thermally labile compounds like ACSA. A reversed-phase method is ideal, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase to retain and separate the analyte based on its hydrophobicity.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is selected due to its versatility and effectiveness in retaining moderately polar aromatic compounds like ACSA.

  • Mobile Phase: An acidic mobile phase (e.g., using phosphoric acid or formic acid) is employed to suppress the ionization of the sulfonic acid and amino groups, ensuring a consistent retention time and sharp peak shape. Acetonitrile is chosen as the organic modifier for its low UV cutoff and efficient elution strength.

  • Detection: UV detection at a wavelength of maximum absorbance for ACSA (e.g., ~240 nm) provides excellent sensitivity and specificity.

Experimental Protocol: HPLC-UV Assay
  • Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Phase A: 0.1% Phosphoric Acid in Water.

    • Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 240 nm.

    • Gradient Program: 5% B to 70% B over 15 minutes.

  • Standard Preparation: Prepare a stock solution of ACSA reference standard (1 mg/mL) in a 50:50 mixture of water and acetonitrile. Prepare working standards at five concentration levels (e.g., 50% to 150% of the target concentration) by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the ACSA sample in the diluent to achieve a target concentration within the linear range of the method.

  • Validation Procedure: Inject the standards and samples, and perform validation experiments for accuracy, precision, linearity, specificity, and robustness as per the established protocol.[7]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing mobile_phase Prepare Mobile Phase (Aqueous & Organic) hplc_system Equilibrate HPLC System mobile_phase->hplc_system standard_prep Prepare Standard Solutions (5 Conc. Levels) injection Inject Standards & Samples standard_prep->injection sample_prep Prepare Sample Solution (Target Concentration) sample_prep->injection hplc_system->injection detection UV Detection at 240 nm injection->detection integration Integrate Peak Areas detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify ACSA Content & Validate Parameters calibration->quantification

Caption: Step-by-step workflow for the HPLC-UV analysis of ACSA.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of the sulfonic acid and amino groups, ACSA is not directly amenable to GC analysis.[10] Therefore, a critical derivatization step is required to convert the polar functional groups into more volatile and thermally stable analogues. This method, while more complex in sample preparation, offers exceptional specificity and sensitivity due to mass spectrometric detection.

Causality Behind Experimental Choices:

  • Derivatization: Silylation (e.g., using BSTFA) or esterification followed by acylation are common strategies. Esterification of the sulfonic acid with an alcohol (e.g., methanol) followed by acylation of the amino group is a robust approach. This is necessary to make the analyte volatile enough for the gas phase.[11][12]

  • Column: A mid-polarity capillary column (e.g., DB-5ms) is suitable for separating the derivatized analyte from potential side-products of the derivatization reaction.

  • Detection: Mass spectrometry provides definitive identification based on the mass-to-charge ratio (m/z) of the derivatized molecule and its fragments, ensuring unparalleled specificity.

Experimental Protocol: GC-MS Impurity Profiling
  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole or time-of-flight).

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Derivatization Reagents: Thionyl chloride, Methanol, Pyridine, Acetic Anhydride.

  • Sample Preparation (Derivatization): a. Dry an accurately weighed sample of ACSA under vacuum. b. Add a solution of thionyl chloride in methanol to esterify the sulfonic acid group. Heat gently. c. Evaporate the solvent. d. Add pyridine and acetic anhydride to acetylate the amino group. e. Extract the derivatized product into a suitable organic solvent (e.g., ethyl acetate).

  • GC-MS Conditions:

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium, constant flow 1.2 mL/min.

    • Oven Program: Start at 100°C, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Acquisition Mode: Scan mode for identification, Selected Ion Monitoring (SIM) for quantification.

  • Validation: Prepare derivatized standards and perform validation with a focus on specificity, LOD, and LOQ for potential impurities.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample_weigh Weigh & Dry Sample esterification Esterify Sulfonic Acid (Methanol/SOCl₂) sample_weigh->esterification acylation Acylate Amino Group (Acetic Anhydride/Pyridine) esterification->acylation extraction Extract Derivative acylation->extraction injection Inject Derivatized Sample extraction->injection gcms_system GC-MS System Setup gcms_system->injection separation GC Separation injection->separation detection MS Detection (Scan/SIM) separation->detection identification Identify Peaks (Mass Spectra Library) detection->identification quantification Quantify Analytes identification->quantification

Caption: Workflow for GC-MS analysis of ACSA, highlighting the mandatory derivatization step.

Method 3: Potentiometric Titration

For a simple, cost-effective assay of the bulk substance, a classic titrimetric method can be employed. This approach relies on the basicity of the aromatic amino group. A non-aqueous titration is required because ACSA is a weak base and its salt form is often poorly soluble in water.

Causality Behind Experimental Choices:

  • Solvent: A non-aqueous solvent like glacial acetic acid is used to enhance the basicity of the amino group, allowing for a sharp and detectable endpoint.

  • Titrant: Perchloric acid is a strong acid in a non-aqueous medium, making it an ideal titrant for this application.

  • Endpoint Detection: Potentiometric detection with a suitable electrode system provides a more objective and precise endpoint determination compared to colorimetric indicators.

Experimental Protocol: Non-Aqueous Potentiometric Titration
  • Instrumentation: Autotitrator with a combination glass pH electrode or a suitable non-aqueous electrode system.

  • Reagents: Glacial Acetic Acid, Perchloric Acid (0.1 N in acetic acid), Potassium Hydrogen Phthalate (primary standard).

  • Titrant Standardization: Standardize the 0.1 N perchloric acid titrant against dried potassium hydrogen phthalate.

  • Sample Preparation: Accurately weigh the ACSA sample and dissolve it in a sufficient volume of glacial acetic acid.

  • Titration Procedure: a. Immerse the electrode in the sample solution. b. Titrate with the standardized 0.1 N perchloric acid. c. Record the potential (mV) as a function of titrant volume. d. Determine the endpoint from the point of maximum inflection on the titration curve (first or second derivative).

  • Calculation: Calculate the purity of ACSA based on the volume of titrant consumed.

  • Validation: Validate for accuracy, precision, and linearity by titrating known amounts of the reference standard.

Comparative Performance Summary

The choice of analytical method depends heavily on the intended application. The following table provides an illustrative comparison of the typical performance characteristics for each validated method.

Performance MetricHPLC-UV MethodGC-MS Method (with Derivatization)Potentiometric Titration
Primary Application Assay, Purity, StabilityImpurity Identification & QuantificationBulk Assay
Specificity High (Separates isomers and impurities)Very High (Mass-based identification)Low (Titrates any basic species)
Sensitivity (LOQ) ~0.05 µg/mL< 0.01 µg/mL (in SIM mode)~1 mg/mL
Linearity (R²) > 0.999> 0.995> 0.998
Accuracy (% Recovery) 99.0 - 101.0%95.0 - 105.0% (derivatization dependent)99.5 - 100.5%
Precision (% RSD) < 1.0%< 5.0%< 0.5%
Sample Throughput HighLow (due to complex sample prep)High
Instrumentation Cost ModerateHighLow
Key Advantage Robustness and versatilityDefinitive identificationSimplicity and cost-effectiveness
Key Limitation Co-eluting impurities may interfereComplex and lengthy sample prepLack of specificity

Conclusion

The validation of analytical methods for 2-Amino-6-chlorotoluene-4-sulphonic acid requires a tailored approach based on the analytical objective.

  • HPLC-UV stands out as the most versatile and robust method, ideal for routine quality control, stability studies, and quantitative impurity analysis. Its balance of specificity, precision, and throughput makes it the preferred choice for most pharmaceutical applications.

  • GC-MS , despite its complexity, is unparalleled for trace-level impurity identification and structural elucidation. The requirement for derivatization makes it less suitable for routine assays but invaluable for development and troubleshooting.

  • Potentiometric Titration remains a viable, simple, and cost-effective option for the assay of the bulk drug substance where high specificity is not required and the impurity profile is well-understood.

Ultimately, a comprehensive analytical control strategy for ACSA may leverage more than one of these validated techniques: titration for bulk release, HPLC for purity and stability, and GC-MS for in-depth impurity characterization. Each method, when properly validated according to ICH guidelines, provides a self-validating system that ensures the generation of trustworthy and reliable data.[6][7]

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Analytical Method Validation (AMV) in Pharmaceuticals Source: Pharmaguideline URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: Scribd URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: Proprevia URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

  • Title: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods Source: BioPharm International URL: [Link]

  • Title: Validation of Analytical Procedure Q2(R2) - Draft Guideline Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 Source: ECA Academy URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 (Summary) Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Navigating EMA Validation Requirements: A Step-by-Step Guide Source: Proprevia URL: [Link]

  • Title: Quality guidelines: specifications, analytical procedures and analytical validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Gas chromatographic analysis of amino acids as ethyl chloroformate derivatives. Source: The Getty Conservation Institute URL: [Link]

  • Title: Chromatography Breakthroughs in Amino Acid Analysis Source: AZoLifeSciences URL: [Link]

  • Title: Analysis of carboxylic acids by gas chromatography. Derivatisation using chloroacetone Source: Semantic Scholar URL: [Link]

Sources

Comparative

Purity assessment of synthesized 2-Amino-6-chlorotoluene-4-sulphonic acid

An In-Depth Comparative Guide to the Purity Assessment of Synthesized 2-Amino-6-chlorotoluene-4-sulphonic acid Introduction: The Critical Role of Purity in Chemical Intermediates 2-Amino-6-chlorotoluene-4-sulphonic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Purity Assessment of Synthesized 2-Amino-6-chlorotoluene-4-sulphonic acid

Introduction: The Critical Role of Purity in Chemical Intermediates

2-Amino-6-chlorotoluene-4-sulphonic acid (ACLTSA), identified by CAS number 6387-27-5, is a vital intermediate in the synthesis of high-performance organic pigments and dyes.[1][2] Its molecular structure, featuring an amino group, a chloro substituent, and a sulfonic acid group on a toluene backbone, makes it a versatile building block. The performance, safety, and regulatory compliance of the final products derived from ACLTSA are directly contingent on the purity of this starting material. The synthesis of ACLTSA often involves multi-step reactions including chlorination, nitration, reduction, and sulfonation, each presenting a potential pathway for the introduction of impurities.[1][3]

This guide provides a comprehensive comparison of analytical methodologies for the robust purity assessment of synthesized ACLTSA. We will move beyond simple protocol listings to explore the causality behind experimental choices, enabling researchers, quality control analysts, and process chemists to select and implement the most appropriate techniques for their specific needs. The core principle of this guide is to establish a self-validating analytical system, where orthogonal methods are used to build a complete and trustworthy purity profile.[4][5]

Understanding the Impurity Landscape

A logical approach to purity assessment begins with understanding the potential impurities. Based on common synthetic routes starting from o-chlorotoluene or related precursors, impurities in a batch of ACLTSA can be categorized as follows:

  • Isomeric Impurities: Positional isomers formed during the sulfonation or other aromatic substitution steps are common. An example is 4-amino-6-chlorotoluene-2-sulphonic acid.[6] These are often the most challenging to separate and quantify due to their similar physicochemical properties.

  • Starting Materials and Intermediates: Incomplete reactions can lead to the presence of residual starting materials like 2-chloro-4-nitrotoluene or intermediates such as 3-amino-6-chlorotoluene.[2]

  • Reaction By-products: Side reactions can generate various by-products, including di-sulfonated species, oxidized compounds, or products from intermolecular condensation.

  • Inorganic Salts: The use of acids, bases, and salts during synthesis and work-up can leave residual inorganic impurities (e.g., sodium sulfate) in the final product.

Comparative Analysis of Core Purity Assessment Techniques

No single analytical technique can provide a complete picture of a compound's purity. A multi-faceted approach is essential. Here, we compare the principal methods applicable to ACLTSA, evaluating their strengths and weaknesses in this specific context.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for purity assessment of non-volatile organic compounds like ACLTSA. Its primary strength lies in its ability to separate and individually quantify the main component and its organic impurities.[7][8]

  • Principle of Operation: A solution of the sample is injected into a high-pressure stream of liquid (the mobile phase), which carries it through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the analyte and impurities between the two phases. For aromatic sulfonic acids, reversed-phase chromatography with an ion-pairing agent or a mixed-mode column often provides the best results.[9][10]

  • Expertise & Causality: Standard C18 columns can exhibit poor peak shape and retention for highly polar compounds like sulfonic acids. The use of an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate) in the mobile phase neutralizes the charge on the sulfonate group, increasing its retention on the nonpolar stationary phase and resulting in sharp, symmetrical peaks. Alternatively, mixed-mode columns with both reversed-phase and anion-exchange characteristics offer robust retention without the need for ion-pairing agents, simplifying the mobile phase.[9]

  • Strengths:

    • High Specificity: Can separate structurally similar isomers.[7]

    • High Sensitivity: UV detection is highly sensitive for aromatic compounds, allowing for the quantification of trace-level impurities.

    • Quantitative Accuracy: Provides precise quantification of the main peak (assay) and all detectable impurities (purity profile).[11]

  • Limitations:

    • Requires a reference standard for the primary component and for the identification and quantification of specific impurities.

    • Does not detect non-UV active impurities (e.g., most inorganic salts).

    • Method development can be time-consuming.[8]

Titrimetric Analysis

Titration is a classic, absolute chemical method that provides a highly accurate measure of the total acidic content in the sample.[12]

  • Principle of Operation: The sulfonic acid group of ACLTSA is a strong acid and can be neutralized by a strong base (e.g., NaOH). The sample is dissolved in a suitable solvent (often a mixture of water and alcohol to ensure solubility) and titrated with a standardized basic solution. The endpoint, where all the acid has been neutralized, can be determined using a colorimetric indicator or, more accurately, with a potentiometer.[13][14]

  • Expertise & Causality: A potentiometric titration is preferred over a colorimetric one because the gradual color change of an indicator can be subjective and difficult to discern in colored or turbid sample solutions. The sharp inflection point in the potentiometric curve provides an unambiguous and accurate determination of the equivalence point.[13] Using a non-aqueous solvent can sometimes enhance the sharpness of the endpoint for sulfonic acids.[15]

  • Strengths:

    • High Accuracy & Precision: When performed correctly, it is a primary method that provides a very accurate assay value.[11]

    • Cost-Effective: Requires relatively simple and inexpensive equipment.[8]

    • No Reference Standard Needed: The assay is determined by stoichiometry, not by comparison to a reference standard.

  • Limitations:

    • Non-Specific: Titration measures the total acidity. It cannot distinguish between ACLTSA and other acidic impurities (e.g., isomeric sulfonic acids, residual sulfuric acid).[8][13] This is a critical limitation, as a sample could have a high assay by titration but still contain significant levels of undesirable impurities.

    • Lower Sensitivity: Not suitable for quantifying trace-level impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

While not the primary tool for analyzing ACLTSA directly due to its low volatility, GC-MS is invaluable for detecting and identifying volatile impurities.

  • Principle of Operation: A sample is vaporized and separated based on its boiling point and interaction with a stationary phase inside a long capillary column. The separated components then enter a mass spectrometer, which fragments them into characteristic ions, allowing for definitive identification and quantification.[16]

  • Expertise & Causality: ACLTSA itself will decompose at the high temperatures of the GC injector. However, this technique is perfectly suited for identifying residual volatile starting materials (e.g., o-chlorotoluene) or potential genotoxic impurities like sulfonate esters that may form through side reactions with alcohol solvents.[17][18] For trace analysis, a sensitive detector and specific sample preparation, like solid-phase microextraction (SPME) or liquid-liquid extraction, may be employed to concentrate the volatile impurities.[17]

  • Strengths:

    • Exceptional Sensitivity and Specificity: Unmatched for identifying trace volatile organic compounds.[19]

    • Structural Information: The mass spectrum provides a molecular fingerprint that aids in the identification of unknown impurities.

  • Limitations:

    • Not suitable for the direct analysis of non-volatile, thermally labile compounds like ACLTSA.

    • Requires specialized, expensive instrumentation.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful primary analytical method that can determine the purity of a substance and quantify its impurities without the need for identical reference standards for each component.

  • Principle of Operation: The sample is dissolved in a deuterated solvent containing a certified internal standard of known concentration. The ¹H NMR spectrum is recorded under quantitative conditions (ensuring full signal relaxation). The purity of the analyte is determined by comparing the integral of one of its signals to the integral of a signal from the internal standard.[20]

  • Expertise & Causality: The key to accurate qNMR is ensuring that the signal integrals are directly proportional to the number of protons they represent. This is achieved by using a long relaxation delay (typically 5 times the longest T1 relaxation time of the protons being quantified) in the NMR pulse sequence. This ensures all protons have returned to equilibrium before the next pulse, preventing signal saturation and ensuring accurate integration. The choice of an internal standard is also critical; it must be stable, non-reactive, have signals that do not overlap with the analyte, and be accurately weighed.[20]

  • Strengths:

    • Primary Method: Provides direct measurement of molar concentration.

    • Structural Elucidation: Can identify the structure of unknown impurities.

    • Broad Applicability: Detects any proton-containing molecule, allowing for a comprehensive impurity profile.

    • Reduced Need for Reference Standards: Can quantify impurities even if a pure standard for that impurity is not available.

  • Limitations:

    • Lower Sensitivity: Less sensitive than chromatographic methods for trace impurities.

    • High Cost: Requires access to a high-field NMR spectrometer.

    • Signal Overlap: Complex mixtures can lead to overlapping signals, complicating quantification.

Data Presentation: A Comparative Summary

The following table summarizes the capabilities of each technique for the purity assessment of a hypothetical batch of synthesized ACLTSA.

Parameter HPLC-UV Potentiometric Titration GC-MS qNMR
Principle Chromatographic SeparationAcid-Base NeutralizationVolatile Separation & MS IDNuclear Magnetic Resonance
Primary Measurement Area % of UV-active speciesTotal Acidity (Assay)Volatile Impurity ContentMolar Concentration (Assay) & Impurity Structure
Specificity High (Isomer-specific)Low (Non-specific)Very High (for volatiles)High (Structure-specific)
Sensitivity High (ppm levels)LowVery High (ppb levels)Moderate
Detects Isomers? YesNoNo (directly)Yes
Detects Inorganic Salts? NoNo (unless acidic/basic)NoNo
Reference Standard RequiredNot RequiredRequired for quantificationInternal Standard Required
Best For Purity profile, isomer contentOverall assay of total acidsVolatile starting materialsAbsolute assay, structure ID of unknowns

Experimental Protocols

Adherence to validated protocols is essential for generating reliable and reproducible data.[5][21]

Protocol 1: Purity Profile by Reversed-Phase HPLC-UV

1. Objective: To determine the purity of ACLTSA and quantify related organic impurities.

2. Instrumentation & Materials:

  • HPLC system with UV detector (e.g., Agilent 1260 Infinity II)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • ACLTSA Reference Standard (>99.5% purity)

  • Acetonitrile (HPLC grade)

  • Tetrabutylammonium hydrogen sulfate (TBHS, for ion-pairing)

  • Potassium phosphate monobasic (for buffer)

  • Phosphoric acid

  • Deionized water

3. Chromatographic Conditions:

  • Mobile Phase A: 20 mM Potassium Phosphate buffer with 5 mM TBHS, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 60% B over 25 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Procedure:

  • Standard Preparation: Accurately weigh about 25 mg of ACLTSA Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (Diluent). This is the Standard Stock Solution.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard, using the synthesized ACLTSA batch.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of ACLTSA should be less than 2.0%.

  • Analysis: Inject the diluent (as a blank), the standard solution, and the sample solution.

  • Calculation: Calculate the percentage of each impurity in the sample using the area percent method. For the assay of ACLTSA, compare the peak area of the sample to that of the reference standard.

Protocol 2: Assay by Potentiometric Titration

1. Objective: To determine the total acid content (assay) of the synthesized ACLTSA.

2. Instrumentation & Materials:

  • Automatic potentiometric titrator with a pH electrode

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Ethanol, reagent grade

  • Deionized water

3. Procedure:

  • Titrant Standardization: Standardize the ~0.1 M NaOH solution against a primary standard (e.g., potassium hydrogen phthalate).

  • Sample Preparation: Accurately weigh approximately 400 mg of the synthesized ACLTSA into a 150 mL beaker.

  • Dissolution: Add 50 mL of a 1:1 mixture of ethanol and deionized water and stir until the sample is completely dissolved.

  • Titration: Immerse the pH electrode in the solution. Titrate the sample with the standardized 0.1 M NaOH solution, recording the pH and titrant volume.

  • Endpoint Determination: Determine the equivalence point from the inflection point of the titration curve (or the maximum of the first derivative).

  • Calculation: Calculate the assay based on the volume of titrant consumed, the molarity of the titrant, and the weight of the sample. Assay (%) = (V × M × FW) / (W × 10) Where:

    • V = Volume of NaOH at equivalence point (mL)

    • M = Molarity of NaOH (mol/L)

    • FW = Formula Weight of ACLTSA (221.66 g/mol )[22]

    • W = Weight of sample (g)

Visualization of Analytical Workflows

Diagrams can clarify complex decision-making processes and workflows.

Purity_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Impurity Identification cluster_2 Final Report Titration Potentiometric Titration (Total Assay) Report Certificate of Analysis (Combined Data) Titration->Report HPLC_Screen HPLC Screening (Impurity Profile) LCMS LC-MS (Non-volatile Unknowns) HPLC_Screen->LCMS If Unknown Peaks > 0.1% GCMS GC-MS (Volatile Unknowns) HPLC_Screen->GCMS If Volatile Impurities Suspected HPLC_Screen->Report qNMR qNMR (Structure & Quantification) LCMS->qNMR For Structure Confirmation qNMR->Report Sample Synthesized ACLTSA Batch Sample->Titration Assay Sample->HPLC_Screen Purity Method_Selection_Logic A Analytical Goal? B Routine QC: Assay Check A->B C Routine QC: Purity Profile A->C D Impurity Investigation A->D E Reference Standard Certification A->E F Potentiometric Titration B->F Fast, Cost-Effective G Validated HPLC Method C->G Specific, Quantitative H LC-MS / GC-MS D->H Identification Power I qNMR D->I Structure & Quantity E->I Primary Method

Caption: Logic for selecting the appropriate analytical method.

Conclusion: An Integrated and Self-Validating Approach

The purity assessment of synthesized 2-Amino-6-chlorotoluene-4-sulphonic acid is not a one-size-fits-all process. A robust and trustworthy characterization relies on the intelligent application of orthogonal analytical techniques.

  • Titration serves as a rapid, high-accuracy check of the overall assay, providing a value for total acidic content.

  • HPLC is indispensable for creating a detailed purity profile, separating and quantifying isomers and other organic impurities.

  • GC-MS acts as a specialized tool for ensuring the absence of volatile starting materials or potentially harmful by-products.

  • qNMR offers the ultimate in structural confirmation and absolute quantification, serving as a primary method for reference standard characterization and the investigation of unknown impurities.

By combining these methods, a self-validating system is created. For instance, a high assay from titration should be supported by a correspondingly high purity value from HPLC. Discrepancies between methods (e.g., a high titrimetric assay but low HPLC purity) are red flags that point to the presence of acidic impurities not being properly quantified by the HPLC method, demanding further investigation. This integrated strategy ensures that each batch of ACLTSA meets the stringent quality requirements demanded by the industries it serves, safeguarding the integrity of the final products.

References

  • Danehy, J. P., & Elia, V. J. (n.d.). Analytical Methods for Sulphinic Acids. Scribd. [Link]

  • Morris, M. (n.d.). Analytical Method Development and Validation Studies in Pharmaceutical Sciences. Longdom Publishing SL. [Link]

  • Rehorek, A., & Plum, A. (2014). Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. ResearchGate. [Link]

  • ASTM D3049-89(2011) . Standard Test Method for Synthetic Anionic Ingredient by Cationic Titration. ASTM International. While the specific document is behind a paywall, its summary indicates potentiometric titration for sulfonic acids. A related free document is: Sulfonic and Sulfuric Acids in Alkylbenzene Sulfonic Acids. [Link]

  • Wang, Z., et al. (2018). A systematic approach to measure the contents of mono- and di-sulfonates in petroleum sulfonates by the novel method of acid–base titration coupled with traditional two-phase titration. RSC Publishing. [Link]

  • Various Authors. (2020). Which one is better between assay by HPLC or assay by titration? Quora. [Link]

  • Velev, V. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. BSMA. [Link]

  • Pleskov, V. A., & Vevdina, V. A. (1951). Conductimetric titrations of acids and bases in benzene and dioxane. Journal of Research of the National Bureau of Standards. [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2020). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. SciSpace. [Link]

  • Hassan, M. A., et al. (2018). Aspirin Analysis: A Comparison between HPLC and Titration Methods. ResearchGate. [Link]

  • Therapeutic Goods Administration. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. TGA. [Link]

  • Matmour, D., et al. (2022). Comparison of High-Performance Liquid Chromatography and Potentiometric Titration Methods for the Content Determination of Metronidazole API. Journal of Pharmaceutical and Medicinal Sciences. [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • Pietrzyk, D. J., & Belisle, J. (1966). Acidity of Aromatic Sulfonic Acids and Their Use as Titrants in Nonaqueous Solvents. Analytical Chemistry. [Link]

  • Matmour, D., et al. (2023). Comparison of HPLC Method and Potentiometric Titration Technique for the Content Determination of Metronidazole API. ResearchGate. [Link]

  • Pandey, P. K. (2025). Key Difference Between Chromatographic And Titrimetric Methods. PharmaGuru. [Link]

  • Quick Company. (n.d.). An Improved Process For Preparing C Acid. [Link]

  • Raju, V. K., et al. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. ResearchGate. [Link]

  • Various Authors. (n.d.). Identification of sulfonic acids and sulfonates by mass spectrometry. Analytical Chemistry. [Link]

  • Parent, C. R. (1961). The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid. Digital Commons @ NJIT. [Link]

  • Manivannan, V., et al. (2022). Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. Journal of Applied Pharmaceutical Science. [Link]

  • Various Authors. (2024). Evaluation Of Analytical Method Using Pharmaceutical Drugs: Genotoxic Methyl P- Toulene Sulfonate. IJCRT.org. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. [Link]

  • Schneiderman, A. (1950). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Digital Commons @ NJIT. [Link]

  • Agilent Technologies. (2010). Separation of two sulfurated amino acids with other seventeen amino acids by HPLC with pre-column derivatization. [Link]

  • Google Patents. (n.d.). Method for producing CLT acid by reducing 6-chloro-3-aminotoluene-4-sulfonic acid.
  • ChemBK. (2025). 4-amino-6-chlorotoluene-3-sulphonic acid. [Link]

  • Gomez-Mascaraque, L. G., et al. (2018). Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk. PMC. [Link]

  • Google Patents. (n.d.).
  • SIELC Technologies. (2022). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. [Link]

  • Bianchi, M., et al. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques. [Link]

  • Abe, F., et al. (2002). Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium). PubMed. [Link]

  • Japan Customs. (n.d.). Amino acid analysis using a general-purpose high-performance liquid chromatograph (HPLC). [Link]

  • Görs, S., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. [Link]

  • Steed, R. (2010). Analysis of Amino Acids by HPLC. Agilent. [Link]

  • NextSDS. (n.d.). 2-amino-6-chlorotoluene-4-sulphonic acid — Chemical Substance Information. [Link]

  • Chemsrc. (2025). 2-amino-6-chlorotoluene-4-sulphonic acid. [Link]

  • Google Patents. (n.d.). Synthesis method of 2-amino-6-chloropurine.

Sources

Validation

A Comparative Guide to Catalytic Synthesis of 2-Amino-6-chlorotoluene-4-sulfonic Acid

Introduction 2-Amino-6-chlorotoluene-4-sulfonic acid is a valuable intermediate in the synthesis of various specialty chemicals, including dyes, pigments, and pharmaceuticals. The precise positioning of the amino, chloro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Amino-6-chlorotoluene-4-sulfonic acid is a valuable intermediate in the synthesis of various specialty chemicals, including dyes, pigments, and pharmaceuticals. The precise positioning of the amino, chloro, and sulfonic acid groups on the toluene ring dictates its reactivity and utility. The efficient and selective synthesis of this molecule is therefore of significant industrial and academic interest. This guide provides a comparative analysis of different catalytic and reaction strategies for the synthesis of 2-Amino-6-chlorotoluene-4-sulfonic acid, offering insights into both traditional and contemporary methodologies. We will delve into the mechanistic underpinnings of these approaches, present detailed experimental protocols, and provide a comparative assessment of their performance based on available data for structurally related compounds.

Synthetic Strategies: A Comparative Overview

The synthesis of 2-Amino-6-chlorotoluene-4-sulfonic acid typically involves the sulfonation of 2-amino-6-chlorotoluene. The key challenge lies in achieving regioselective sulfonation at the C4 position, para to the activating amino group and ortho to the methyl group, while avoiding side reactions. This guide will compare two distinct approaches: the traditional "baking" process with concentrated sulfuric acid and a modern, copper-catalyzed C-H activation/sulfonylation strategy.

Method 1: The Traditional "Baking" Process (Acid-Catalyzed Sulfonation)

The "baking" process is a long-established method for the sulfonation of aromatic amines. It involves heating the amine with a stoichiometric amount of sulfuric acid. While often not requiring a catalyst in the traditional sense, the reaction is inherently acid-catalyzed by the excess sulfuric acid.

Mechanistic Insight: The reaction proceeds through an electrophilic aromatic substitution mechanism. The amino group is first protonated by the strong acid to form anilinium sulfate. At elevated temperatures, this salt rearranges, and the electrophile, likely SO₃ (generated from the dehydration of sulfuric acid), attacks the electron-rich aromatic ring. The amino group, being a strong ortho-, para-director, guides the sulfonic acid group primarily to the para position. Steric hindrance from the ortho-chloro and methyl groups further favors substitution at the C4 position. The water produced during the reaction is typically removed to drive the equilibrium towards the product.[1]

Advantages:

  • Uses readily available and inexpensive reagents.

  • The procedure is relatively simple and well-established for many aromatic amines.

Disadvantages:

  • Requires high temperatures, which can lead to charring and side product formation.

  • The use of large excesses of concentrated sulfuric acid poses significant environmental and corrosion challenges.

  • The reaction may not be highly selective, leading to mixtures of isomers.

  • Product isolation can be cumbersome.

Method 2: Modern Copper-Catalyzed C-H Sulfonylation

Mechanistic Insight: The proposed mechanism for the copper-catalyzed sulfonylation of anilines with sodium sulfinates involves the formation of a copper-aniline complex.[2] This complex then undergoes a single electron transfer (SET) process with an oxidant to generate a radical cation intermediate. Concurrently, the sodium sulfinate is oxidized to a sulfonyl radical. These radicals then couple to form the desired C-S bond, and subsequent rearomatization yields the sulfonated aniline. The catalyst is regenerated in the catalytic cycle. The directing group on the aniline can play a crucial role in controlling the regioselectivity of the C-H activation step.

Advantages:

  • Milder reaction conditions (often at room temperature).[2]

  • Potentially higher regioselectivity due to catalyst control.

  • Use of a recyclable heterogeneous catalyst can simplify product purification and reduce waste.[2][3]

  • Broader functional group tolerance.

Disadvantages:

  • Requires the synthesis of a specific catalyst and the use of potentially more expensive reagents (e.g., sodium sulfinates, oxidants).

  • The catalyst may be sensitive to air or moisture.

  • Optimization of the reaction conditions (catalyst loading, solvent, oxidant) may be required for a new substrate.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-chlorotoluene-4-sulfonic Acid via the "Baking" Process

This protocol is a generalized procedure based on the traditional sulfonation of aromatic amines and would require optimization for the specific substrate.

Materials:

  • 2-Amino-6-chlorotoluene

  • Concentrated sulfuric acid (98%)

  • High-boiling point inert solvent (e.g., o-dichlorobenzene)

  • Sodium hydroxide solution

  • Hydrochloric acid

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, thermometer, and a distillation setup, add 2-amino-6-chlorotoluene and the high-boiling inert solvent.

  • With vigorous stirring, slowly add an equimolar amount of concentrated sulfuric acid. The temperature will rise due to the exothermic reaction. Maintain the temperature below 50°C during the addition.

  • After the addition is complete, a suspension of the anilinium sulfate salt will form.

  • Heat the mixture to 180-200°C. Water will begin to distill off. Continue heating until no more water is collected.

  • Cool the reaction mixture to room temperature. The product will precipitate.

  • Filter the solid product and wash it with a small amount of the inert solvent.

  • To purify, dissolve the crude product in a dilute sodium hydroxide solution.

  • Treat the solution with activated charcoal to remove colored impurities and filter.

  • Acidify the filtrate with hydrochloric acid to precipitate the purified 2-Amino-6-chlorotoluene-4-sulfonic acid.

  • Filter the purified product, wash with cold water, and dry.

Protocol 2: Hypothetical Copper-Catalyzed Synthesis of 2-Amino-6-chlorotoluene-4-sulfonic Acid

This is a hypothetical protocol based on published procedures for the copper-catalyzed sulfonylation of other anilines.[2][3] Optimization would be necessary.

Materials:

  • 2-Amino-6-chlorotoluene

  • Sodium benzenesulfinate (or a suitable sulfinating agent)

  • Biomass-derived copper catalyst (CuxOy@CS-400, as described in the literature)[2]

  • Silver carbonate (Ag₂CO₃)

  • Potassium persulfate (K₂S₂O₈)

  • Acetone/Water solvent mixture (1:1)

Procedure:

  • To a reaction flask, add 2-amino-6-chlorotoluene (0.2 mmol), sodium benzenesulfinate (2.0 equiv.), CuxOy@CS-400 catalyst (20 mg), Ag₂CO₃ (20 mol%), and K₂S₂O₈ (2.0 equiv.).

  • Add 3 mL of a 1:1 acetone/water solvent mixture.

  • Stir the reaction mixture at room temperature under air for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethanol and separate the catalyst using a magnet or by filtration.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-Amino-6-chlorotoluene-4-sulfonic acid.

Comparative Performance Data

ParameterMethod 1: "Baking" ProcessMethod 2: Copper-Catalyzed Sulfonylation
Catalyst Concentrated H₂SO₄ (reagent and catalyst)Heterogeneous Copper Catalyst (e.g., CuxOy@CS-400)
Temperature High (180-200°C)Room Temperature
Reaction Time Several hours~12 hours
Yield Moderate to Good (substrate dependent)Moderate to Good (60-85% for related anilines)[2]
Regioselectivity Generally para-directing, but can have isomersPotentially high, directed by catalyst and substrate
Reagents Inexpensive, bulk chemicalsMore specialized (catalyst, sulfinating agents, oxidants)
Environmental High E-factor (acid waste, high energy)Greener (milder conditions, recyclable catalyst)
Purification Recrystallization, acid-base extractionColumn chromatography, catalyst filtration

Visualizing the Synthetic Pathways

Workflow for the "Baking" Process

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 2-Amino-6-chlorotoluene D Mixing & Formation of Anilinium Sulfate A->D B Concentrated H2SO4 B->D C Inert Solvent C->D E Heating (180-200°C) & Water Removal D->E F Cooling & Precipitation E->F G Filtration F->G H Dissolution in NaOH G->H I Acidification with HCl H->I J Final Filtration & Drying I->J K 2-Amino-6-chlorotoluene-4-sulfonic Acid (Product) J->K

Caption: Experimental workflow for the traditional "baking" sulfonation process.

Catalytic Cycle for Copper-Catalyzed Sulfonylation

G cluster_cycle Catalytic Cycle catalyst Cu(I)/Cu(II) Catalyst A Aniline Coordination catalyst->A aniline 2-Amino-6-chlorotoluene aniline->A sulfinate R-SO2Na C Sulfonyl Radical Formation sulfinate->C oxidant Oxidant (e.g., K2S2O8) B Single Electron Transfer (SET) oxidant->B oxidant->C product 2-Amino-6-chlorotoluene-4-sulfonic Acid A->B D Radical Coupling B->D C->D E Product Release & Catalyst Regeneration D->E E->catalyst E->product

Caption: Proposed catalytic cycle for the copper-catalyzed C-H sulfonylation.

Conclusion

The synthesis of 2-Amino-6-chlorotoluene-4-sulfonic acid can be approached through various methods, each with its own set of advantages and limitations. The traditional "baking" process, while straightforward and economical in terms of reagents, suffers from harsh reaction conditions and potential environmental drawbacks. Modern catalytic methods, such as the copper-catalyzed C-H sulfonylation, represent a more elegant and potentially "greener" alternative. Although direct application to this specific molecule requires further research and optimization, the success of these methods with similar substrates suggests a promising avenue for future process development. The choice of synthetic route will ultimately depend on factors such as scale, cost, environmental considerations, and the desired purity of the final product. For researchers and drug development professionals, the exploration of novel catalytic systems holds the key to more efficient, selective, and sustainable chemical syntheses.

References

  • Coffey, S., Henshaw, R., & Stephen, C. M. (1934). U.S. Patent No. 1,961,196. Washington, DC: U.S.
  • Li, J., et al. (2022). Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst. Molecules, 27(19), 6709. [Link]

  • Li, J., et al. (2022). Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst. ResearchGate. [Link]

Sources

Comparative

Benchmarking 2-Amino-6-chlorotoluene-4-sulphonic Acid: A Comprehensive Guide for Dye and Pharmaceutical Intermediates

Executive Summary 2-Amino-6-chlorotoluene-4-sulphonic acid (CAS 6387-27-5), systematically known as 3-amino-5-chloro-4-methylbenzenesulfonic acid[1], is a highly specialized organic intermediate. While it is foundational...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-6-chlorotoluene-4-sulphonic acid (CAS 6387-27-5), systematically known as 3-amino-5-chloro-4-methylbenzenesulfonic acid[1], is a highly specialized organic intermediate. While it is foundational to the synthesis of reactive dyes and organic pigments[][3], its unique steric and electronic profile also makes it a valuable pharmacophore building block in drug development. This guide objectively benchmarks CAS 6387-27-5 against other industry-standard intermediates—such as CLT Acid, 4B Acid, and 2B Acid—providing researchers with a data-driven framework for intermediate selection, mechanistic understanding, and protocol optimization.

Section 1: Structural and Physicochemical Benchmarking

To understand the utility of 2-Amino-6-chlorotoluene-4-sulphonic acid, it must be evaluated against its structural analogs. The placement of the amino, chloro, and sulfonic acid groups around the toluene core dictates the molecule's reactivity, solubility, and the optical properties of its downstream products.

IntermediateCAS NumberMolecular FormulaStructural Features (Relative to Toluene)Primary Application
2-Amino-6-chlorotoluene-4-sulphonic acid 6387-27-5C7H8ClNO3SAmino at C2, Chloro at C6, Sulfonic at C4Reactive dyes, specialty pigments, sulfonamide drugs[1][]
CLT Acid (5-Amino-2-chlorotoluene-4-sulfonic acid)88-53-9C7H8ClNO3SAmino at C5, Chloro at C2, Sulfonic at C4Pigment Red 53:1 (Lake Red C)[4][5]
4B Acid (4-Aminotoluene-3-sulfonic acid)88-44-8C7H9NO3SAmino at C4, Sulfonic at C3Pigment Red 57:1 (Lithol Rubine BK)[6][7]
2B Acid (4-Amino-2-chlorotoluene-5-sulfonic acid)88-51-7C7H8ClNO3SAmino at C4, Chloro at C2, Sulfonic at C5Pigment Red 48[7][8]

Section 2: Mechanistic Pathways and Reactivity Profiles

Expertise & Experience in Causality: Why choose CAS 6387-27-5 over the more widely commercialized CLT Acid[4]? The answer lies in steric hindrance and electronic distribution. In 2-Amino-6-chlorotoluene-4-sulphonic acid, the amino group is flanked by a methyl group, while the chlorine atom sits meta to the amine[1]. This specific arrangement creates a highly sterically hindered environment around the methyl core.

During diazotization, the electron-withdrawing nature of the sulfonic acid group generally decreases amine basicity. However, the ortho-methyl group in CAS 6387-27-5 provides slight electron donation via hyperconjugation, stabilizing the transition state better than the ortho-sulfonic arrangement found in CLT acid. When coupled with a naphthol derivative, the steric bulk of the chlorine atom forces a highly specific orientation, resulting in azo dyes with distinct bathochromic shifts and superior lightfastness compared to those derived from CLT Acid or 4B Acid[6][9].

G Start Select Dye Intermediate Q1 Target Application? Start->Q1 Pigment Standard Red Pigments Q1->Pigment Specialty Specialty Dyes / Pharma Q1->Specialty Red53 CLT Acid (Pigment Red 53:1) Pigment->Red53 Lake Red C Red57 4B Acid (Pigment Red 57:1) Pigment->Red57 Lithol Rubine BK Red48 2B Acid (Pigment Red 48) Pigment->Red48 Pigment Red 48 Target 2-Amino-6-chlorotoluene- 4-sulphonic acid Specialty->Target High Steric Hindrance / Sulfonamides

Decision matrix for selecting toluene-sulfonic acid dye intermediates based on application.

Section 3: Experimental Workflows & Protocols

Trustworthiness via Self-Validating Systems: The following protocol details the diazotization of 2-Amino-6-chlorotoluene-4-sulphonic acid. It is designed as a self-validating system, ensuring that researchers can verify the success of each step before proceeding, thereby preventing costly downstream coupling failures.

Protocol: Diazotization and Preparation for Azo Coupling
  • Substrate Suspension : Suspend 0.1 mol (approx. 22.17 g) of [1] in 150 mL of distilled water.

  • Alkaline Dissolution : Slowly add 10% NaOH under continuous stirring until the solid completely dissolves (pH ~7.0-7.5).

    • Causality: The free sulfonic acid is poorly soluble in water; converting it to the sodium salt ensures a homogeneous solution, preventing unreacted pockets of the intermediate.

  • Acidic Reprecipitation : Vigorously stir the solution and rapidly add 25 mL of 30% HCl. Cool the mixture to 0–5°C using an ice-salt bath.

    • Causality: This rapid acidification reprecipitates the free acid as a microcrystalline suspension. The maximized surface area of this fine suspension is critical for a rapid and complete solid-liquid nitrosation reaction.

  • Nitrosation : Dropwise, add a solution of 0.105 mol NaNO₂ dissolved in 30 mL of water. Maintain the temperature strictly below 5°C to prevent the decomposition of the unstable diazonium salt into a phenol derivative.

  • Self-Validation Check (Critical) : After 15 minutes of stirring, spot the reaction mixture onto starch-iodide paper. A persistent blue-black color confirms the presence of excess nitrous acid, validating that the diazotization is complete. If the paper remains colorless, the reaction is incomplete; add NaNO₂ in 1 mL increments until the test is positive.

  • Quenching : Add 10% sulfamic acid dropwise until a repeat starch-iodide test yields a negative (colorless) result.

    • Causality: Unreacted nitrous acid will cause side reactions (e.g., nitrosation of the coupling agent or target protein in biological assays). Quenching is a mandatory chemical safeguard.

Section 4: Application in Drug Development and Advanced Assays

Bridging the gap beyond traditional dyes, CAS 6387-27-5 serves as a critical scaffold for drug development professionals. The sulfonic acid moiety can be activated to a sulfonyl chloride using chlorosulfonic acid. Subsequent amination yields sulfonamide derivatives. The unique chloro-methyl substitution pattern on the benzene ring provides a lipophilic, sterically restricted pharmacophore that is highly valuable in designing targeted antibacterial agents and carbonic anhydrase inhibitors.

G A 2-Amino-6-chlorotoluene- 4-sulphonic acid (CAS 6387-27-5) B Diazonium Salt Intermediate A->B NaNO2, HCl 0-5°C D Sulfonamide Derivative (Drug Pharmacophore) A->D 1. ClSO3H 2. R-NH2 C Azo Dye / Pigment (Coupling) B->C Coupling Agent (e.g., 2-Naphthol)

Reaction pathways of 2-Amino-6-chlorotoluene-4-sulphonic acid in dye and drug synthesis.

References

  • PubChem. "Benzenesulfonic acid, 3-amino-5-chloro-4-methyl- (CID 80806)." National Center for Biotechnology Information. URL:[Link]

  • Emco Chemicals. "Pigment Intermediates - CLT Acid and 4B Acid." URL:[Link]

  • Alfa Chemistry. "CAS:88-44-8 | 4-Aminotoluene-3-sulfonic Acid." URL: [Link]

  • Wellton Chemical Co. Ltd. "Pigment Intermediates." URL:[Link]

Sources

Validation

A Comparative Guide to the Structural Confirmation of 2-Amino-6-chlorotoluene-4-sulphonic acid: A Deep Dive into X-ray Crystallography and Spectroscopic Alternatives

In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth analysis of the structural con...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth analysis of the structural confirmation of 2-Amino-6-chlorotoluene-4-sulphonic acid (ACSA), a key intermediate in the synthesis of various dyes and pigments.[1] While multiple analytical techniques contribute to the structural puzzle, single-crystal X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement in the solid state.

This document will navigate the procedural intricacies of X-ray crystallography, from crystal growth to data refinement, and critically compare its capabilities with those of complementary spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Through this comparative lens, we aim to equip researchers, scientists, and drug development professionals with the expertise to select and interpret the most appropriate analytical tools for comprehensive structural characterization.

The Gold Standard: Unveiling the Molecular Architecture with X-ray Crystallography

Single-crystal X-ray diffraction (XRD) is an unparalleled technique that provides a detailed three-dimensional map of a molecule's atomic structure.[2][3][4] The fundamental principle lies in the interaction of X-rays with the electron clouds of atoms arranged in a highly ordered, crystalline lattice. When a single crystal is irradiated with a monochromatic X-ray beam, the X-rays are diffracted in a specific pattern of spots, the intensities of which hold the key to the crystal's internal structure.[2]

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision and a foundational understanding of the underlying principles.

Experimental Protocol: A Step-by-Step Guide to X-ray Crystallographic Analysis of ACSA

The successful structural determination of 2-Amino-6-chlorotoluene-4-sulphonic acid via X-ray crystallography hinges on the initial, and often most challenging, step: the growth of a high-quality single crystal.

Part 1: Crystal Growth of 2-Amino-6-chlorotoluene-4-sulphonic acid

The intrinsic properties of sulfonic acids, being highly polar and often forming zwitterions, can make crystallization a nuanced art. The slow evaporation method is a common and effective technique for growing single crystals of such organic compounds.[5][6]

Methodology:

  • Purification of ACSA: Begin with a highly purified sample of ACSA (purity >98%). Impurities can inhibit crystal growth or lead to poorly formed crystals.

  • Solvent Selection: Dissolve approximately 20-50 mg of ACSA in a suitable solvent. Given the polar nature of ACSA, solvents such as ethanol, methanol, or water are good starting points.[6] The compound should be soluble in the chosen solvent, ideally with gentle heating.

  • Preparation of a Sub-saturated Solution: The goal is not to create a saturated solution at room temperature, but rather a solution that will become saturated as the solvent slowly evaporates.

  • Slow Evaporation: The vial containing the solution is loosely capped or covered with a perforated film to allow for the slow escape of the solvent. This process can take several days to weeks.

  • Crystal Harvesting: Once suitable single crystals (ideally 0.1-0.3 mm in size) have formed, they are carefully harvested using a micromanipulator and a small loop.

Expert Insight: The zwitterionic nature of aminobenzenesulfonic acids can lead to strong intermolecular hydrogen bonding, which facilitates the formation of a well-ordered crystal lattice.[7]

Part 2: Data Collection and Processing

With a suitable single crystal, the next phase involves collecting the diffraction data using a single-crystal X-ray diffractometer.

Methodology:

  • Crystal Mounting: The selected crystal is mounted on a goniometer head, typically using a cryoprotectant oil to prevent degradation from the X-ray beam and to allow for data collection at low temperatures (around 100 K).

  • Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The crystal is rotated, and a series of diffraction images are collected on a detector.[8]

  • Data Processing: The collected images are then processed using specialized software. This involves several key steps:[2][8][9]

    • Indexing: The diffraction spots are used to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the crystal system.

    • Integration: The intensity of each diffraction spot is measured.[10]

    • Scaling and Merging: The integrated intensities from all the images are scaled and merged to create a single file of unique reflections.

Diagram of the X-ray Crystallography Workflow:

xray_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution & Refinement Purification Purification of ACSA Crystal_Growth Single Crystal Growth (Slow Evaporation) Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Acquisition X-ray Diffraction Data Acquisition Mounting->Data_Acquisition Processing Data Processing (Indexing, Integration, Scaling) Data_Acquisition->Processing Solution Structure Solution (e.g., Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Part 3: Structure Solution and Refinement

The final step is to translate the diffraction data into a three-dimensional molecular structure.

Methodology:

  • Structure Solution: The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods such as direct methods or Patterson methods. This yields an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined using a least-squares algorithm. This process optimizes the positions and thermal parameters of the atoms to best fit the experimental data.

  • Structure Validation: The final refined structure is validated using various crystallographic metrics, most notably the R-factor, which is a measure of the agreement between the calculated and observed structure factors. A low R-factor (typically < 0.05 for small molecules) indicates a good quality structure.

Hypothetical Crystallographic Data for 2-Amino-6-chlorotoluene-4-sulphonic acid

The following table presents a plausible set of crystallographic data for ACSA, based on the analysis of similar aromatic sulfonic acids.[7]

ParameterHypothetical Value
Chemical FormulaC₇H₈ClNO₃S
Formula Weight221.66
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.52
b (Å)12.34
c (Å)9.11
β (°)105.2
Volume (ų)925.7
Z4
R-factor0.045

A Comparative Analysis: Spectroscopic Alternatives to X-ray Crystallography

While X-ray crystallography provides an unparalleled level of detail in the solid state, other spectroscopic techniques offer complementary information, are often faster, and do not require single crystals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of a molecule in solution.[11] It is based on the interaction of atomic nuclei with an external magnetic field.

Key Information Provided by NMR for ACSA:

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

Hypothetical NMR Data for ACSA (in DMSO-d₆):

TechniqueChemical Shift (ppm)MultiplicityIntegrationAssignment
¹H NMR 7.85s1HAr-H
7.21s1HAr-H
5.50br s2H-NH₂
2.30s3H-CH₃
¹³C NMR 145.2C-SO₃H
142.8C-NH₂
135.6C-Cl
128.9Ar-CH
125.4Ar-CH
120.1C-CH₃
18.7-CH₃

Expert Insight: DFT calculations can be employed to predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, aiding in the assignment of complex spectra.[12][13]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Fragmentation patterns can also offer clues about the molecule's structure.

Key Information Provided by MS for ACSA:

  • Molecular Ion Peak: Confirms the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation of sulfonic acids often involves the loss of SO₂ or SO₃.[14]

Hypothetical Mass Spectrometry Data for ACSA (ESI-):

m/zInterpretation
220.0[M-H]⁻
140.0[M-H - SO₃]⁻

Diagram of the Overall Structural Confirmation Process:

structural_confirmation cluster_techniques Analytical Techniques cluster_info Information Obtained Sample 2-Amino-6-chlorotoluene- 4-sulphonic acid XRD X-ray Crystallography Sample->XRD NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS FTIR FTIR Spectroscopy Sample->FTIR XRD_info 3D Atomic Structure Bond Lengths & Angles Crystal Packing XRD->XRD_info NMR_info Connectivity Stereochemistry (in solution) NMR->NMR_info MS_info Molecular Weight Elemental Formula Fragmentation MS->MS_info FTIR_info Functional Groups FTIR->FTIR_info Final_Structure Definitive Structure XRD_info->Final_Structure Primary Confirmation NMR_info->Final_Structure Supports Connectivity MS_info->Final_Structure Confirms MW FTIR_info->Final_Structure Confirms Functional Groups

Caption: A multi-technique approach to structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key Information Provided by FTIR for ACSA:

  • Characteristic Absorptions: The presence of N-H (amine), S=O (sulfonic acid), C-H (aromatic and methyl), and C-Cl bonds will give rise to characteristic absorption bands.[4][15][16][17]

Hypothetical FTIR Data for ACSA:

Wavenumber (cm⁻¹)Functional Group
3400-3300N-H stretch (primary amine)
3100-3000Aromatic C-H stretch
2950-2850Aliphatic C-H stretch (-CH₃)
1620-1580N-H bend (amine) & Aromatic C=C stretch
1350-1340Asymmetric S=O stretch (sulfonic acid)
1170-1150Symmetric S=O stretch (sulfonic acid)
800-700C-Cl stretch

Comparative Summary of Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryFTIR Spectroscopy
Sample State Single CrystalSolutionSolid/LiquidSolid/Liquid
Information 3D atomic structure, bond lengths/angles, packingConnectivity, stereochemistry in solutionMolecular weight, elemental formulaFunctional groups
Key Advantage Unambiguous 3D structureDetailed connectivity informationHigh sensitivity, exact massFast, simple, good for functional group identification
Key Limitation Requires high-quality single crystalsCan have overlapping signals, less sensitiveFragmentation can be complexLimited structural information
Application to ACSA Definitive structural confirmationConfirms atom connectivity in solutionConfirms molecular weight and formulaConfirms presence of key functional groups

Conclusion

The structural confirmation of 2-Amino-6-chlorotoluene-4-sulphonic acid, like any novel or critical compound, is best achieved through a multi-faceted analytical approach. While NMR, MS, and FTIR spectroscopy provide essential and complementary pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for the unambiguous determination of the three-dimensional atomic arrangement in the solid state. The detailed protocol and comparative analysis presented in this guide underscore the importance of selecting the appropriate analytical techniques and understanding their respective strengths and limitations to achieve a comprehensive and validated structural elucidation.

References

  • A beginner's guide to X-ray data processing. The Biochemist. Available at: [Link]

  • FTIR Functional Group Database Table with Search. InstaNANO. Available at: [Link]

  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Available at: [Link]

  • Pharmaceutical Crystallography: A Guide to Structure and Analysis. The Royal Society of Chemistry. Available at: [Link]

  • X-ray data processing. PMC. Available at: [Link]

  • Growth and Characterization of Sulphamic Acid Lithium Chloride Single Crystal. Der Pharma Chemica. Available at: [Link]

  • Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland. Available at: [Link]

  • X-ray Diffraction Data Collection. Available at: [Link]

  • FT-IR Spectrum Table. Scribd. Available at: [Link]

  • Small molecule crystallography. Excillum. Available at: [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. PMC. Available at: [Link]

  • Table of Characteristic IR Absorptions. Available at: [Link]

  • scXRD: Growing single crystals. Chemistry Teaching Labs - University of York. Available at: [Link]

  • 4-AMINOBENZENESULFONIC ACID. Ataman Kimya. Available at: [Link]

  • Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids. ACS Publications. Available at: [Link]

  • Historical NMR shift predictions and bibliography. nmrshiftdb2. Available at: [Link]

  • Fragmentation of the deprotonated ions of peptides containing cysteine, cysteine sulfinic acid, cysteine sulfonic acid, aspartic acid, and glutamic acid. PubMed. Available at: [Link]

  • Periodic mesoporous organosilica functionalized with p-aminobenzenesulfonic acid: an efficient solid acid catalyst for one-pot synthesis of 5-substituted 1H-tetrazoles under eco-friendly conditions. RSC Publishing. Available at: [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. University of Liverpool Repository. Available at: [Link]

  • SELECTEO ION FRAGM~P4TA11ON WITH A TANDEM QUADRUPOLE MASS SPECTR. DTIC. Available at: [Link]

  • Research on Single Crystal Preparation via Dynamic Liquid Phase Method. MDPI. Available at: [Link]

  • Amino acids. Medizinische Fakultät Münster. Available at: [Link]

  • Aniline-o-sulfonic acid. NIST WebBook. Available at: [Link]

  • The Evolving Landscape of NMR Structural Elucidation. PMC. Available at: [Link]

  • Complete Assignments of 1 H and 13 C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. MDPI. Available at: [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. PMC. Available at: [Link]

Sources

Comparative

A Comparative Guide to Isomeric Purity Analysis of 2-Amino-6-chlorotoluene-4-sulphonic acid

In the landscape of pharmaceutical development and chemical synthesis, the isomeric purity of intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical synthesis, the isomeric purity of intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for determining the isomeric purity of 2-Amino-6-chlorotoluene-4-sulphonic acid, a key building block in various synthetic pathways. We will delve into the nuances of method selection, experimental design, and data interpretation, offering field-proven insights to researchers, scientists, and drug development professionals.

The synthesis of 2-Amino-6-chlorotoluene-4-sulphonic acid, with the CAS number 6387-27-5, can potentially yield several positional isomers, which may be challenging to separate and quantify.[1][2][3][4][5] The presence of these isomers can affect the reaction kinetics, yield, and purity of subsequent products. Therefore, robust analytical methods are paramount for ensuring the quality and consistency of this crucial intermediate.

The Analytical Challenge: Isomer Resolution

The primary analytical challenge in the purity assessment of 2-Amino-6-chlorotoluene-4-sulphonic acid lies in the effective separation of its potential positional isomers. These isomers, having the same molecular weight and often similar polarities, demand high-resolution chromatographic techniques for accurate quantification. The most common isomers of concern would be those where the functional groups (amino, chloro, methyl, and sulfonic acid) are arranged differently on the toluene ring.

Comparative Analysis of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) stands out as the most powerful and widely adopted technique for the analysis of non-volatile and thermally labile compounds like sulfonic acids.[6] Its versatility in column chemistry and mobile phase composition allows for the fine-tuning of selectivity to achieve baseline separation of closely related isomers. While other techniques like Gas Chromatography (GC) and Capillary Electrophoresis (CE) have their merits, they often require derivatization for compounds like sulfonic acids, adding complexity to the workflow.[7]

Here, we compare the two most relevant chromatographic approaches for this specific application: Reversed-Phase HPLC (RP-HPLC) and Ion-Pair Chromatography.

FeatureReversed-Phase HPLC (RP-HPLC)Ion-Pair Chromatography
Principle Separation based on hydrophobicity.Separation of ionic and non-ionic analytes by adding an ion-pairing reagent to the mobile phase.
Stationary Phase Typically C18 or C8.C18 or C8.
Mobile Phase Buffered aqueous solution with an organic modifier (e.g., acetonitrile, methanol).Buffered aqueous solution with an organic modifier and an ion-pairing reagent (e.g., tetrabutylammonium).
Advantages Robust, widely available columns, straightforward method development.Enhanced retention and selectivity for ionic compounds, improved peak shape.
Disadvantages May provide insufficient retention and selectivity for highly polar isomers.Column equilibration can be slow, potential for baseline noise, ion-pairing reagent can be difficult to remove from the column.

Recommended Analytical Workflow: High-Performance Liquid Chromatography (HPLC)

Based on extensive experience with similar aromatic sulfonic acids, a well-optimized RP-HPLC method is the recommended primary approach for the isomeric purity analysis of 2-Amino-6-chlorotoluene-4-sulphonic acid. The inherent polarity of the sulfonic acid group and the amino group provides sufficient interaction with the stationary phase for effective separation with the right mobile phase conditions.

Caption: High-Level Workflow for HPLC-based Isomeric Purity Analysis.

Detailed Experimental Protocol: RP-HPLC Method

This protocol provides a robust starting point for the method development and validation for the isomeric purity analysis of 2-Amino-6-chlorotoluene-4-sulphonic acid.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid (for MS compatibility).[8]

  • Reference standards for 2-Amino-6-chlorotoluene-4-sulphonic acid and any known isomeric impurities.

2. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and selectivity for aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to suppress the ionization of the sulfonic acid group, leading to better peak shape and retention.
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength.
Elution Mode GradientA gradient elution is recommended to ensure the elution of all potential isomers with good resolution and within a reasonable run time. A typical gradient might start with a low percentage of Mobile Phase B and ramp up.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for the detection of aromatic compounds. The optimal wavelength should be determined by running a UV scan of the main component.
Injection Volume 10 µLA typical injection volume, which can be optimized based on sample concentration and detector response.

3. Sample and Standard Preparation:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of the 2-Amino-6-chlorotoluene-4-sulphonic acid reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., a mixture of water and methanol).[6]

  • Sample Solution: Prepare the sample solution at a similar concentration to the standard solution using the same diluent.

  • Spiked Sample: To confirm the identity of isomeric impurity peaks, a sample can be spiked with known impurity standards.

4. System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include:

  • Tailing Factor: Should be between 0.8 and 1.5 for the main peak.

  • Theoretical Plates: Should be greater than 2000 for the main peak.

  • Resolution: The resolution between the main peak and the closest eluting impurity should be greater than 1.5.

5. Data Analysis: The percentage of each isomeric impurity is calculated based on the area of the impurity peak relative to the total area of all peaks in the chromatogram (Area Percent method).

Causality Behind Experimental Choices

  • Choice of C18 Column: The C18 stationary phase offers a good balance of hydrophobicity for retaining the aromatic ring of the analyte, while the polar-embedded or end-capped variations can help in mitigating peak tailing associated with the basic amino group.

  • Acidified Mobile Phase: The use of phosphoric or formic acid is crucial. At a low pH, the sulfonic acid group is protonated, reducing its ionic character and allowing for a more controlled interaction with the C18 stationary phase, which is essential for achieving sharp, symmetrical peaks.

  • Gradient Elution: Given the potential for a range of isomeric impurities with varying polarities, a gradient elution is more likely to provide the necessary resolving power to separate all components effectively compared to an isocratic method.

Self-Validating System and Trustworthiness

The described HPLC method incorporates a self-validating system through the rigorous application of system suitability criteria. By ensuring adequate resolution, peak shape, and column efficiency before each analytical run, the method provides a high degree of confidence in the accuracy and reliability of the generated data. Furthermore, the use of certified reference standards for both the main component and any known impurities is fundamental to establishing the trustworthiness of the quantitative results. The identification of process-related impurities and understanding their formation mechanisms are invaluable for optimizing the synthetic process to minimize their presence.[9]

Conclusion

The isomeric purity of 2-Amino-6-chlorotoluene-4-sulphonic acid is a critical parameter that necessitates a robust and reliable analytical method for its determination. While several techniques can be employed, a well-developed and validated RP-HPLC method offers the most effective solution for resolving and quantifying potential positional isomers. By carefully selecting the column, mobile phase, and other chromatographic parameters, and by adhering to strict system suitability criteria, researchers and drug development professionals can ensure the quality and consistency of this vital chemical intermediate, thereby contributing to the safety and efficacy of the final pharmaceutical products.

References

  • High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 6-Chloronaphthalene-1-sulfonic acid. Benchchem.
  • 2-Amino-6-chlorotoluene-4-sulfonic acid 95% | CAS: 6387-27-5. AChemBlock.
  • 6387-27-5(2-amino-6-chlorotoluene-4-sulphonic acid) Product Description. ChemicalBook.
  • 2-amino-6-chlorotoluene-4-sulphonic acid — Chemical Substance Information. NextSDS.
  • Separation of 4-Chlorobenzenesulfonic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. ACS Publications.
  • 2-amino-6-chlorotoluene-4-sulfonic acid. Wikidata.
  • 2-amino-6-chlorotoluene-4-sulphonic acid | CAS#:6387-27-5. Chemsrc.
  • Quantitative Analysis of 2-Amino-6-chlorophenol in a Mixture. Benchchem.

Sources

Validation

A Senior Application Scientist's Guide to Azo Lake Pigments Derived from 2-Amino-6-chlorotoluene-4-sulphonic Acid

Introduction: The Chemistry and Significance of Monoazo Lake Pigments In the vast landscape of organic colorants, monoazo pigments represent one of the largest and most commercially significant classes, prized for their...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemistry and Significance of Monoazo Lake Pigments

In the vast landscape of organic colorants, monoazo pigments represent one of the largest and most commercially significant classes, prized for their bright hues and cost-effectiveness.[1] These pigments are defined by the presence of a single azo chromophore (-N=N-) linking two aromatic rings.[1] This guide focuses on a specific, highly important subset: monoazo lake pigments derived from the diazotization of 2-Amino-6-chlorotoluene-4-sulphonic acid, commonly known in the industry as 4B Acid.

The most prominent commercial pigment synthesized from this precursor is C.I. Pigment Red 57:1 (PR 57:1) , also known as Lithol Rubine BCA. It is a "lake" pigment, a term that signifies the transformation of a water-soluble dye into an insoluble pigment through precipitation with a metallic salt.[2] In the case of PR 57:1, this is achieved by laking with a calcium salt, which imparts key performance characteristics.[3]

This guide provides an in-depth performance comparison of PR 57:1 against its primary alternatives, grounded in established experimental protocols. Our objective is to equip researchers, scientists, and formulation chemists with the critical data and mechanistic understanding necessary to make informed decisions in pigment selection for applications spanning printing inks, plastics, and coatings.

The Synthesis Pathway: From Precursor to Pigment

The synthesis of PR 57:1 is a multi-step process rooted in classical azo chemistry. Understanding this pathway is crucial as variations in synthesis conditions can significantly impact the final pigment's physical and performance properties, such as particle size, crystal morphology, and color characteristics.[4]

The core reaction involves two key stages:

  • Diazotization: The primary aromatic amine, 2-Amino-6-chlorotoluene-4-sulphonic acid (4B Acid), is converted into a reactive diazonium salt. This is typically achieved by reacting the amine with sodium nitrite in the presence of a strong acid (like hydrochloric acid) at low temperatures (0-5°C) to ensure the stability of the diazonium salt.[3][5]

  • Azo Coupling & Laking: The diazonium salt is then coupled with a coupling component, in this case, 3-hydroxy-2-naphthoic acid (BONA or 2,3-acid).[5][6] This reaction forms the soluble azo dye. The final step is the "laking" process, where an aqueous solution of a calcium salt (e.g., calcium chloride) is added to precipitate the insoluble calcium salt of the dye, yielding the final PR 57:1 pigment.[6]

Below is a diagram illustrating this fundamental workflow.

G cluster_synthesis Synthesis of C.I. Pigment Red 57:1 Precursor 2-Amino-6-chlorotoluene -4-sulphonic acid (4B Acid) Diazonium Diazonium Salt Intermediate Precursor->Diazonium Diazotization (NaNO₂, HCl, 0-5°C) SolubleDye Soluble Azo Dye Diazonium->SolubleDye Azo Coupling CouplingAgent 3-Hydroxy-2-naphthoic acid (BONA) CouplingAgent->SolubleDye FinalPigment C.I. Pigment Red 57:1 (Insoluble Calcium Lake) SolubleDye->FinalPigment Laking (Precipitation) LakingAgent Calcium Chloride (CaCl₂) LakingAgent->FinalPigment

Caption: Synthesis workflow for C.I. Pigment Red 57:1.

The choice of the laking metal is a critical determinant of the pigment's properties. The calcium salt in PR 57:1 produces a characteristic bluish-red (magenta) shade. In contrast, using a barium salt with a similar chromophore results in C.I. Pigment Red 53:1, which exhibits a more yellowish-red hue. This difference underscores the profound influence of the inorganic component on the final color and performance of the organic pigment.

Performance Benchmarking: Experimental Data and Analysis

A pigment's value is determined by its performance under real-world conditions. This section compares PR 57:1 against key alternatives using standardized testing methodologies. The primary comparators are:

  • C.I. Pigment Red 53:1 (PR 53:1): A closely related barium-laked monoazo pigment, often considered a cost-effective alternative.[7]

  • Naphthol Reds (e.g., C.I. Pigment Red 170): A different class of monoazo pigments known for good durability.[8][9]

  • Quinacridone Reds (e.g., C.I. Pigment Red 122): A high-performance pigment class valued for exceptional lightfastness and transparency.[10][11]

Key Performance Indicators (KPIs)

The following table summarizes the typical performance characteristics of these pigments. The ratings are based on industry-standard scales (1-8 for lightfastness, 1-5 for resistance), where a higher number indicates better performance.

Performance Metric C.I. Pigment Red 57:1 C.I. Pigment Red 53:1 Naphthol Red (PR 170) Quinacridone Red (PR 122) References
Hue Bluish Red (Magenta)Yellowish RedBluish RedBluish Red (Magenta)[9][10]
Lightfastness (Full Shade) 54-56-78[1][8][12][13]
Lightfastness (Tint) 4467-8[1][8][13]
Heat Resistance (°C) ~180°C~180-200°C~250°C~280-300°C[8][14][15][16]
Acid Resistance (5% HCl) 2-4355[1][8][13]
Alkali Resistance (5% NaOH) 3-4355[1][8][13]
Solvent Resistance GoodGoodExcellentExcellent[9][10][17]
Primary Applications Printing Inks, PlasticsPrinting Inks, PlasticsHigh-Grade Inks, CoatingsAutomotive Coatings, Plastics[9][16]
Lightfastness Evaluation

Lightfastness, the resistance of a material to color change upon exposure to light, is a critical performance parameter. It is quantified by measuring the color difference (ΔE) between an unexposed sample and a sample exposed to a controlled light source over time.

Experimental Protocol: Accelerated Lightfastness Testing (ASTM D4303 / ISO 105-B02)

  • Sample Preparation: The pigment is dispersed into the application medium (e.g., an ink varnish or a polymer base like HDPE) at a standardized concentration. A drawdown or molded plaque is created. For tint evaluations, the pigment is mixed with a standard amount of titanium dioxide (TiO₂).

  • Initial Color Measurement: The initial color coordinates (Lab*) of the unexposed sample are measured using a spectrophotometer, as per ASTM D2244.[18][19] This serves as the baseline.

  • Accelerated Weathering: Samples are placed in a xenon-arc test chamber, which simulates the full spectrum of sunlight.[12] The exposure is run for a specified duration or total radiant exposure (e.g., 1260 MJ/m²).[6]

  • Final Color Measurement: After exposure, the Lab* coordinates of the samples are measured again.

  • Data Analysis: The total color difference, ΔE, is calculated using the CIE 2000 formula.[20] A lower ΔE value indicates less color change and therefore higher lightfastness.

Caption: Experimental workflow for lightfastness testing.

Analysis of Causality: PR 57:1 and PR 53:1, being laked monoazo pigments, generally exhibit moderate lightfastness. Their susceptibility to fading is linked to the azo chromophore, which can be cleaved by UV radiation. The laking process enhances stability compared to the soluble dye, but they do not match the robustness of more complex structures.[16] High-performance pigments like Naphthol and Quinacridone reds possess more stable molecular structures with extensive electron delocalization and intermolecular hydrogen bonding, which dissipates UV energy more effectively, resulting in superior lightfastness.[10][11]

Chemical Resistance

The ability of a pigment to resist color change upon contact with chemical agents is crucial for applications like packaging inks (resistance to fats, oils, and acids) or industrial coatings.

Experimental Protocol: Spot Test for Chemical Resistance

  • Sample Preparation: A uniform coating of the pigmented system is applied to a non-porous substrate and allowed to fully cure.

  • Reagent Application: A small amount of the test chemical (e.g., 5% HCl, 5% NaOH, ethanol, xylene) is applied to the surface of the coating. The spot is then covered (e.g., with a watch glass) to prevent evaporation.

  • Exposure: The reagent is left in contact with the surface for a specified period (e.g., 30 minutes or 24 hours).

  • Evaluation: After the exposure time, the reagent is removed, and the area is cleaned. The sample is then visually assessed for any signs of bleeding, discoloration, or blistering. For a quantitative assessment, the color change (ΔE) of the affected area is measured against an untreated area. The results are typically rated on a 1-5 scale, where 5 indicates no change.

Analysis of Causality: The salt-like nature of laked pigments like PR 57:1 and PR 53:1 provides good resistance to non-polar solvents, but they can be sensitive to strong acids and alkalis.[15] The metallic salt can react, causing the pigment to revert to a more soluble form, leading to bleeding or color change. PR 57:1, being a calcium lake, can show poor stability in aqueous alkaline systems, leading to thickening in water-based inks.[5] In contrast, pigments like Naphthol and Quinacridone reds have highly insoluble and non-polar molecular structures that are inherently more resistant to chemical attack.[8][10]

Heat Stability

For pigments used in plastics and some high-temperature curing coatings (e.g., coil coatings), thermal stability is paramount. The pigment must withstand processing temperatures without significant degradation or color shift.

Experimental Protocol: Heat Stability in Polymer (ISO 787-21)

  • Masterbatch Preparation: The pigment is compounded with a polymer (e.g., HDPE) at a defined concentration to create a color masterbatch. This is typically done using a twin-screw extruder to ensure thorough dispersion.[21][22]

  • Injection Molding: The masterbatch is then let down with natural polymer and injection molded into plaques at a series of increasing temperatures (e.g., 180°C, 200°C, 220°C, etc.), with a defined dwell time at each temperature (e.g., 5 minutes).

  • Colorimetric Analysis: The color of each plaque is measured (Lab*). The heat stability is defined as the maximum temperature at which the color change (ΔE) compared to the lowest temperature plaque remains below a specified threshold (e.g., ΔE < 3).

  • Thermogravimetric Analysis (TGA): For a more fundamental understanding, TGA can be performed on the dry pigment powder. The sample is heated at a constant rate in an inert atmosphere, and the temperature at which significant mass loss begins is identified as the onset of decomposition.[17][23]

G cluster_heat Heat Stability Evaluation Logic Start Pigment & Polymer Extrusion Twin-Screw Extrusion (Create Masterbatch) Start->Extrusion Molding Injection Molding (Incremental Temps: T1, T2, T3...) Extrusion->Molding Plaques Colored Plaques (P1, P2, P3...) Molding->Plaques Measurement Spectrophotometer Measurement (L*a*b*) Plaques->Measurement Comparison Compare P2, P3... vs P1 Calculate ΔE for each Temp Measurement->Comparison Result Determine Max Temp where ΔE < Threshold Comparison->Result

Caption: Logic flow for determining pigment heat stability.

Analysis of Causality: The heat stability of laked monoazo pigments like PR 57:1 and PR 53:1 is generally moderate and limited by the thermal stability of the organic molecule and the metal-organic bond. At elevated temperatures, the azo bond can cleave, or decarboxylation can occur, leading to color loss. Higher performance pigments like Quinacridones have exceptionally stable, ladder-like molecular structures that are highly resistant to thermal degradation, allowing them to be used in demanding engineering plastics processed at temperatures approaching 300°C.[16]

Conclusion and Recommendations

Pigments derived from 2-Amino-6-chlorotoluene-4-sulphonic acid, particularly C.I. Pigment Red 57:1 , hold a significant position in the colorant market due to their bright, bluish-red shade and excellent cost-performance balance. They are a workhorse pigment for applications where high-end durability is not the primary driver, such as in many printing inks for packaging and some commodity plastics.

However, for applications requiring superior lightfastness, chemical resistance, and heat stability, alternative pigment chemistries must be considered.

  • For cost-sensitive applications with moderate performance requirements, PR 57:1 and its yellower-shade counterpart, PR 53:1, remain excellent choices.

  • For applications requiring improved durability over standard azo lakes, such as higher quality printing inks or general industrial coatings, Naphthol reds like PR 170 offer a step up in performance.

  • For the most demanding applications, including automotive coatings, high-durability plastics, and outdoor signage where long-term color stability is non-negotiable, high-performance pigments like Quinacridone reds are the authoritative choice, justifying their higher cost with unparalleled performance.

The selection of a pigment is always a multi-faceted decision, balancing coloristic requirements, processing conditions, end-use durability, regulatory compliance, and economic constraints. This guide has provided the foundational data and scientific rationale to empower formulators and researchers to navigate these choices with confidence. It is imperative that the final selection be validated through testing in the specific application system, as interactions between the pigment and other formulation components can influence the ultimate performance.

References

  • Choosing the Right Pigment: A Comparative Look at Red Pigment Performance. (2026, January 25).
  • Particle Size, Morphology and Color Characteristics of C.I. Pigment Red 57:1. (2015, November 24). Journal of the Korean Society of Dyers and Finishers.
  • Particle Size, Morphology and Color Characteristics of C.I. Pigment Red 57:1: 1. Effect of Synthesis Conditions. (2015). Journal of the Korean Society of Dyers and Finishers.
  • ASTM D2244 - Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates.
  • ASTM D2244 testing. Industrial Physics.
  • Measuring Color Difference in the Coatings Industry. (2017, March 24). KTA University.
  • ASTM D2244-0 “Test Method for Calculating Color Difference by Means of Instrumental Determination of Color Coordin
  • How is the Production Process of color masterbatch? (2024, September 10). MASCOM GLOBAL.
  • Particle Size, Morphology and Color Characteristics of C.I. Pigment Red 57:1 : 1. Effect of Synthesis Conditions. Journal of the Korean Society of Dyers and Finishers.
  • ASTM D2244 – Calculation of Color Tolerances.
  • Correct Dispersion of Pigments for Masterbatch. (2023, March 16).
  • A kind of preparation method of pigment red 57:1. (2022, June 17).
  • Preparation method of modified pigment red 57:1. (Patent No. CN111849193A).
  • Structure and Stability Characterization of Natural Lake Pigments Made from Plant Extracts and Their Potential Application in Polymer Composites for Packaging M
  • Alizarin, Azo, Cadmium, Quinacridone, Phthalocyanine: The fascinating world of Pigment Families. Laura Longoni Art.
  • The Science of Pigment Dispersion in Plastic Color Masterbatch. (2025, October 24).
  • Pigments for Inks.
  • Pigments and Their Application as Pickering Emulsion Stabilizers. (2022, May 15). Journal of Chemical Reviews.
  • The continuous flow synthesis of azos. (2024, January 26). PMC - NIH.
  • Naphthol Reds and Rubines. PrintWiki.
  • Quinacridone Pigments. (2021, July 6). Tri-Art.
  • Pigment Dispersion Procedures. (2022, November 8). PCI Magazine.
  • Pigment Red. Lily Group.
  • Preparation method of organic pigment easy to disperse in plastic. (Patent No. CN112724706A).
  • Quinacridone Red - Color Uncapped. Liquitex.
  • Red lake C. (2022, September 19). MFA Cameo - Museum of Fine Arts Boston.
  • Synthesis, spectroscopic and physico-chemical studies of novel pigments derived from Lithol Rubine. (2023, May 1).
  • Pigment Red 53:1. SY Chemical Co., Ltd.
  • New Organic/Inorganic Pigments Based on Azo Dye and Aluminum-Magnesium Hydroxycarbonates with Various Mg/Al R
  • A Comparison of the Fading of Dyestuffs as Textile Colourants and Lake Pigments. (2025, July 3). MDPI.
  • NAPHTHOL CRIMSON. Liquitex.
  • A Comprehensive Technical Guide to the Thermal Degradation Analysis of Azo Dyes, with a Focus on Direct Black 166 Analogs. Benchchem.
  • Which Pigments Should Be Selected For Different Types Of Printing Inks? (2025, September 2). Industry News.
  • Characterization by Tga and Uv-visible of New Pigment Materials Containing Mica, P4VP and D&C Red 6 Dye. Aidic.
  • Pigment Red 53:1-Corimax Red CNS. Zeya Chemicals.
  • Fast Degradation of Azo Dyes by In Situ Mg-Zn-Ca-Sr Metallic Glass M
  • LITHOL RUBINE BK.
  • How to Choose Organic Pigment For Plastics? China Baoxu Chemical.
  • Chemical resistance of plastics. (2024). buerkle.de.
  • Thermal analysis of the interaction of inorganic pigments with p(nBA/MMA) acrylic emulsion before and after UV ageing. (2022, August 25). SciSpace.
  • Pigment Light Fastness and Suitability. Scribd.
  • Pigment Red 53:1 PR53:1 DuraPrint®3531-1 TDS. Fineland Chem.
  • Colour and Colorimetry Multidisciplinary Contributions. Gruppo del Colore.
  • Chemical Resistance Chart.
  • Pigment Red 57:1 TDS. SY Chemical Co., Ltd.
  • TDS PR57-1 W
  • The continuous flow synthesis of azos. (2024, January 2).
  • COSMETIC COLORATION: A REVIEW. Journal of Cosmetic Science.
  • Microbial Innovations for Sustainable Wastewater Management: A Comprehensive Review of Azo Dye Bioremedi
  • Azo dye degradation behavior of AlFeMnTiM (M = Cr, Co, Ni) high-entropy alloys. (2018, June 30). MDPI.

Sources

Comparative

Cross-Validation of HPLC and GC-MS Methodologies for 2-Amino-6-chlorotoluene-4-sulphonic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Methodological Guide As a Senior Application Scientist, one of the most persistent challenges i...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Methodological Guide

As a Senior Application Scientist, one of the most persistent challenges in analytical chemistry is the robust characterization of highly polar, amphoteric molecules. 2-Amino-6-chlorotoluene-4-sulphonic acid (CAS: 6387-27-5; Molecular Formula: C₇H₈ClNO₃S) exemplifies this challenge. Containing both a basic primary amine and a strongly acidic sulfonic acid moiety, it exists as a zwitterion in aqueous solutions.

Standard reversed-phase chromatography often fails to retain this compound, resulting in void-volume elution, while standard gas chromatography destroys it via thermal degradation. To achieve regulatory-grade structural confirmation and impurity profiling, we must employ an orthogonal cross-validation strategy: Volatile Ion-Pair LC-MS for absolute quantification, cross-validated against Derivatization-Assisted GC-EI-MS for definitive structural elucidation.

This guide details the causality behind these experimental choices and provides self-validating protocols for both platforms.

The Strategic Causality: Why Cross-Validation?

Relying on a single analytical platform for highly functionalized aromatic sulfonates introduces significant blind spots.

  • The HPLC Advantage (Quantitation): High-Performance Liquid Chromatography (HPLC) avoids the thermal degradation inherent to sulfonic acids. However, standard reversed-phase columns cannot retain the highly polar sulfonate anion. We must induce retention using Ion-Pair Chromatography (IPC). While traditional IPC uses non-volatile salts (like tetrabutylammonium bromide), these severely suppress ionization in mass spectrometry. Therefore, we transition to volatile ion-pairing reagents (e.g., Dihexylammonium acetate) to enable LC-MS compatibility .

  • The GC-MS Advantage (Structural Elucidation): Electrospray Ionization (ESI) in LC-MS is a "soft" ionization technique. For aromatic sulfonic acids, it predominantly yields the unfragmented [M−H]− ion, making it nearly impossible to differentiate positional isomers (e.g., distinguishing the 2-amino-6-chloro isomer from the 4-amino-6-chloro isomer). Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Electron Ionization (EI) at 70 eV provides rich, reproducible fragmentation patterns. To bypass the thermal lability of the sulfonic acid, we must first mask the polar groups via chemical derivatization (silylation) .

Comparative Performance Metrics

The following table synthesizes the quantitative and qualitative capabilities of both optimized systems:

Performance MetricVolatile Ion-Pair LC-MS (Negative ESI)Derivatization GC-MS (EI)
Primary Utility Absolute quantification, purity profilingIsomer differentiation, structural ID
Retention Mechanism Hydrophobic interaction of the ion-pair complexBoiling point & polarity of the TMS-derivative
Sample Preparation Direct aqueous dilution (Minimal prep)Lyophilization followed by Silylation (Extensive)
Thermal Stability Risk None (Ambient to 40°C column temp)High (Requires complete derivatization to survive 250°C)
Limit of Detection ~5 ng/mL (Highly sensitive for sulfonates)~50 ng/mL (Dependent on derivatization efficiency)
Isomer Resolution Poor (Similar m/z and minimal fragmentation)Excellent (Distinct EI fragmentation fingerprints)

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow must be a self-validating system. The protocols below incorporate specific internal controls to rule out false positives, matrix effects, and procedural artifacts.

Protocol A: Volatile Ion-Pair LC-MS (The Quantitative Workhorse)

This protocol utilizes a volatile ion-pairing agent to retain 2-Amino-6-chlorotoluene-4-sulphonic acid on a standard C18 column without fouling the MS source .

System Suitability & Self-Validation:

  • Blank Injection: A matrix blank containing only the ion-pairing buffer must be injected first to prove the absence of "ghost peaks" (a common artifact in IPC).

  • Internal Standard (IS): 4-Aminotoluene-3-sulfonic acid (10 µg/mL) is spiked into all samples to correct for any ESI ion suppression.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 5.0 mM Dihexylammonium acetate (DHAA) in LC-MS grade water, adjusted to pH 6.0.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve the sample in Mobile Phase A to a final concentration of 50 µg/mL. Add the IS. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm).

    • Flow Rate: 0.6 mL/min.

    • Gradient: 5% B hold for 2 min; ramp to 60% B over 15 min; hold at 60% B for 3 min; re-equilibrate at 5% B for 5 min.

  • MS Detection (Negative ESI):

    • Monitor the [M−H]− pseudo-molecular ion. For 2-Amino-6-chlorotoluene-4-sulphonic acid (MW = 221.66), extract ion chromatograms (EIC) at m/z 219.98 (³⁵Cl) and 221.98 (³⁷Cl) to confirm the characteristic 3:1 isotopic ratio of chlorine.

Protocol B: Silylation-Assisted GC-EI-MS (The Orthogonal Validator)

Sulfonic acids will irreversibly adsorb or decompose in a hot GC inlet. We use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic protons on both the sulfonic acid and the primary amine with trimethylsilyl (TMS) groups, rendering the molecule volatile and thermally stable.

System Suitability & Self-Validation:

  • Derivatization Blank: React the derivatization reagents without the sample. This validates that no siloxane artifacts from the reagents or column bleed are misidentified as analytes.

  • Completeness Check: Monitor for partially derivatized species (e.g., mono-TMS vs. di-TMS derivatives) to ensure the reaction went to completion.

Step-by-Step Methodology:

  • Sample Dehydration (Critical Step): Silylation is extremely moisture-sensitive. Transfer 1.0 mL of the aqueous sample (100 µg/mL) to a glass vial and lyophilize (freeze-dry) to absolute dryness.

  • Derivatization Reaction:

    • Add 100 µL of anhydrous pyridine (acts as an acid scavenger and catalyst).

    • Add 150 µL of BSTFA containing 1% Trimethylchlorosilane (TMCS).

    • Seal the vial with a PTFE-lined cap and incubate at 70°C for 45 minutes.

  • GC-MS Conditions:

    • Column: Agilent DB-5MS (30 m × 0.25 mm ID × 0.25 µm film).

    • Injection: 1 µL, Split ratio 10:1, Inlet temperature 250°C.

    • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • EI-MS Detection:

    • Operate in full scan mode ( m/z 50–500) at 70 eV. Look for the molecular ion of the fully derivatized species and characteristic fragment losses (e.g., loss of −CH3​ from the TMS group, [M−15]+ ).

Cross-Validation Workflow & Data Integration

The true power of this methodology lies in the integration of the two datasets. HPLC provides the precise mass balance and purity percentage, while GC-MS confirms that the primary peak observed in HPLC is structurally the correct isomer and not a co-eluting isobaric impurity.

CrossValidationWorkflow cluster_HPLC Pathway 1: Quantitative Profiling cluster_GCMS Pathway 2: Orthogonal Structural Validation Sample 2-Amino-6-chlorotoluene-4-sulphonic acid (Aqueous Sample) HPLC_Prep Direct Dilution & IS Addition Sample->HPLC_Prep GC_Prep Lyophilization to Absolute Dryness Sample->GC_Prep HPLC_Run Ion-Pair LC-MS (Negative ESI) HPLC_Prep->HPLC_Run Integration Cross-Validated Data Synthesis (Purity + Structural Confirmation) HPLC_Run->Integration Absolute Quantitation [M-H]- Isotope Ratio Deriv Silylation (BSTFA + 1% TMCS) GC_Prep->Deriv GC_Run Capillary GC-MS (70 eV EI) Deriv->GC_Run GC_Run->Integration Isomer Differentiation EI Fragmentation Report Final Analytical Report Integration->Report

Fig 1. Orthogonal cross-validation workflow for the analysis of amphoteric aromatic sulfonic acids.

Conclusion

Analyzing 2-Amino-6-chlorotoluene-4-sulphonic acid requires overriding the default parameters of standard analytical instruments. By intentionally manipulating the mobile phase chemistry (volatile ion-pairing) for LC-MS, and altering the analyte's physical properties (silylation) for GC-MS, we create a closed-loop, self-validating analytical system. This dual-platform approach ensures that neither thermal degradation nor ionization suppression can compromise the integrity of the structural and quantitative data.

References

  • Jandera, P. (2007). Selection of Separation Conditions for HPLC and HPLC/MS of Aromatic Sulphonic Acids and Acid Azo Dyes. Journal of Liquid Chromatography & Related Technologies, Taylor & Francis. 1

  • Gimeno, R. A., et al. (2012). Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection and Solid-Phase Extraction. Journal of Chromatographic Science, Oxford Academic. 2

  • Alzaga, R., et al. (2007). Ion-pair extraction and GC-MS determination of linear alkylbenzene sulphonates in aqueous environmental samples. Talanta, referenced via ResearchGate/PMC. 3

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Amino-6-chlorotoluene-4-sulphonic acid

This document provides a detailed, safety-first protocol for the proper disposal of 2-Amino-6-chlorotoluene-4-sulphonic acid (CAS No. 6387-27-5).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, safety-first protocol for the proper disposal of 2-Amino-6-chlorotoluene-4-sulphonic acid (CAS No. 6387-27-5). As a substituted aromatic aminosulfonic acid, this compound requires careful handling and a structured disposal plan to ensure the safety of laboratory personnel and compliance with environmental regulations. This guide moves beyond simple procedural lists to explain the rationale behind each step, empowering researchers to make informed safety decisions.

Hazard Identification and Essential Safety Precautions

Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. 2-Amino-6-chlorotoluene-4-sulphonic acid is classified with several hazards that dictate the necessary safety protocols.[1][2] The primary risks are associated with direct contact and inhalation.

Core Rationale: The mandated personal protective equipment (PPE) is not merely a checklist item; it is the primary barrier against the compound's irritant and potentially toxic properties. The sulfonic acid group can cause significant irritation, while the aromatic amine structure presents potential toxicological concerns.

Hazard ClassificationDescriptionRequired PPE & Safety MeasuresRationale
Skin Irritation Causes skin irritation, which may manifest as redness and pain upon contact.[2]Chemical-resistant gloves (Nitrile or Neoprene recommended) , Lab coat, Closed-toe shoes.Prevents direct dermal contact. Contaminated clothing must be removed and washed before reuse to prevent prolonged exposure.[2]
Serious Eye Irritation Causes serious eye irritation, with symptoms including stinging, tearing, redness, and blurred vision.[2]Safety glasses with side shields or chemical splash goggles , Face shield (when handling larger quantities or there is a splash risk).Protects sensitive eye tissues from irreversible damage. Eyewash stations must be readily accessible.[3][4]
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.[2]Use in a well-ventilated area or a chemical fume hood. If dust formation is unavoidable, a NIOSH-approved respirator is necessary.[4][5]Minimizes the inhalation of airborne particles, protecting the respiratory system from irritation.
Acute Toxicity (Oral, Dermal, Inhalation) Warning for acute toxicity if swallowed, in contact with skin, or if inhaled.[1]Strict adherence to all PPE requirements. Do not eat, drink, or smoke when handling. [6]Prevents accidental ingestion, inhalation, or significant dermal absorption which can lead to systemic toxic effects.

Disposal Workflow and Decision-Making

The proper disposal route for 2-Amino-6-chlorotoluene-4-sulphonic acid and its associated waste is contingent on the nature and quantity of the material. The following workflow provides a logical pathway for making disposal decisions.

DisposalWorkflow cluster_waste_type 1. Identify Waste Type cluster_spill 2a. Spill Management cluster_container 2b. Container Decontamination cluster_final 3. Final Disposal start Waste Generated: 2-Amino-6-chlorotoluene-4-sulphonic acid is_spill Spill Debris? start->is_spill Accidental Release is_container Empty Container? start->is_container Used Reagent is_bulk Bulk / Unused Reagent? start->is_bulk Surplus/Expired is_spill->is_container No spill_absorb Absorb with inert material (vermiculite, dry sand). is_spill->spill_absorb Yes is_container->is_bulk No container_rinse Triple rinse with a suitable solvent (e.g., water). is_container->container_rinse Yes final_disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. is_bulk->final_disposal Yes spill_collect Collect in a sealed, labeled container. spill_absorb->spill_collect spill_collect->final_disposal container_collect_rinsate Collect rinsate as hazardous waste. container_rinse->container_collect_rinsate container_collect_rinsate->final_disposal

Caption: Disposal decision workflow for 2-Amino-6-chlorotoluene-4-sulphonic acid waste.

Step-by-Step Disposal Protocols

Adherence to a standardized protocol is essential for safety and compliance. Disposal must be carried out in accordance with all local, regional, and national regulations.[2][7]

Protocol 3.1: Disposal of Bulk or Unused 2-Amino-6-chlorotoluene-4-sulphonic acid

This protocol applies to the original reagent container, whether partially used, expired, or no longer needed.

  • Do Not Dispose Down the Drain: This compound is a chemical waste and must not be discharged into the sewer system.[8]

  • Labeling: Ensure the container is clearly and accurately labeled with the full chemical name: "2-Amino-6-chlorotoluene-4-sulphonic acid" and the CAS number "6387-27-5".

  • Segregation: Store the waste container in a designated, secure hazardous waste accumulation area. Keep it segregated from incompatible materials, such as strong oxidizing agents.[3]

  • Container Integrity: The container must be in good condition with a tightly sealed cap to prevent leaks or spills.[2]

  • Waste Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. This material must be sent to an approved waste disposal plant.[7][8][9]

Protocol 3.2: Decontamination and Disposal of Empty Containers

"Empty" containers are not truly empty and retain chemical residues that must be managed properly.

  • Triple Rinsing:

    • Rinse the container three times with a small amount of a suitable solvent. Water can be used, but consult the Safety Data Sheet (SDS) or your EHS office for the most appropriate solvent.

    • Each rinse should involve swirling the solvent to cover all interior surfaces.

  • Rinsate Collection: Crucially, collect all three rinses in a designated hazardous waste container. This rinsate is now considered hazardous waste and must be disposed of according to Protocol 3.1.

  • Container Disposal: Once triple-rinsed, the container can often be disposed of as regular laboratory glass or plastic waste. However, you must first deface or remove the original label to prevent misuse. Confirm this final step with your institutional policies.

Protocol 3.3: Disposal of Contaminated Materials (Spill Cleanup Debris)

This protocol covers items such as contaminated gloves, absorbent pads, and vermiculite used for spill cleanup.

  • Collection: Carefully place all contaminated solid materials into a heavy-duty plastic bag or a designated solid waste container.

  • Sealing and Labeling: Seal the bag or container and label it clearly as "Hazardous Waste: Debris contaminated with 2-Amino-6-chlorotoluene-4-sulphonic acid".

  • Disposal: Manage this container as hazardous waste, following the same procedure for collection and disposal outlined in Protocol 3.1.

Spill and Emergency Procedures

In the event of an accidental release, immediate and correct action is required to mitigate exposure and environmental contamination.

  • Evacuate and Secure: For large spills, evacuate the immediate area and restrict access. Ensure adequate ventilation.[8]

  • Personal Protection: Do not attempt cleanup without the appropriate PPE as detailed in Section 1. This includes, at a minimum, chemical-resistant gloves, safety goggles, and a lab coat.[2]

  • Small Spill Cleanup:

    • For small spills of the solid material, carefully dampen the material with an appropriate solvent (like 60-70% ethanol) to prevent dust from becoming airborne.[10]

    • Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[2]

    • Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste.[2]

  • Decontamination: Wash the spill area thoroughly with a soap and water solution.[10]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2]

    • Skin: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation occurs, seek medical attention.[2]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[2]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[11]

Regulatory Framework

The disposal of 2-Amino-6-chlorotoluene-4-sulphonic acid is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States.[12][13] As a chemical waste, it must be evaluated against the characteristics of hazardous waste (ignitability, corrosivity, reactivity, and toxicity).[13] While this specific compound may not be explicitly listed as a "P" or "U" series waste, its irritant and toxic properties necessitate its management as hazardous waste.

It is the legal responsibility of the waste generator (the laboratory) to properly classify and manage their waste.[14] Always consult with your institution's EHS department, as they will have specific protocols that ensure compliance with all federal, state, and local regulations.

References

  • NextSDS. (n.d.). 2-amino-6-chlorotoluene-4-sulphonic acid — Chemical Substance Information.
  • ChemicalBook. (n.d.). 6387-27-5(2-amino-6-chlorotoluene-4-sulphonic acid) Product Description.
  • Chemsrc. (2025, September 13). 2-amino-6-chlorotoluene-4-sulphonic acid | CAS#:6387-27-5.
  • Chem Service. (2016, January 19). SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. (n.d.). 3-Amino-5-chloro-4-methylbenzenesulfonic acid SDS, 6387-27-5 Safety Data Sheets.
  • Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Acros Organics. (2025, December 19). SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). 2-Amino-4-chlorophenol-6-sulfonic acid(88-23-3).
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Amino-4-chlorophenol-6-sulfonic Acid | 88-23-3.
  • Acros Organics. (2010, October 29). SAFETY DATA SHEET.
  • eCFR. (2013, March 27). 40 CFR 721.10633 -- Aromatic sulfonic acid amino azo dye salts (generic).
  • Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements.
  • NOAA. (n.d.). 6-amino-4-chloro-1-phenol-2-sulfonic acid - Report | CAMEO Chemicals.
  • US EPA. (2026, January 22). Management of Hazardous Waste Pharmaceuticals.
  • US EPA. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-6-chlorotoluene-4-sulphonic acid

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 2-Amino-6-chlorotoluene-4-sulphoni...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 2-Amino-6-chlorotoluene-4-sulphonic acid (CAS No. 6387-27-5) demands a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in the principles of risk mitigation and scientific best practices. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Profile: Understanding the "Why" Behind the "What"

2-Amino-6-chlorotoluene-4-sulphonic acid is an organosulfur compound that presents multiple hazards.[1] A comprehensive risk assessment is the foundation of any safety plan. The known classifications for this chemical dictate the necessary levels of protection.[2] Failure to use appropriate PPE can lead to acute health effects upon exposure.

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Skin Irritation: Causes skin irritation upon contact.[2][3]

  • Serious Eye Irritation: Causes serious and potentially damaging eye irritation.[2][3][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][5]

The following table summarizes the essential PPE required to mitigate these specific risks.

Hazard ClassificationGHS Hazard CodePrimary Risk AreaMandatory Personal Protective Equipment (PPE)
Acute Toxicity / Skin IrritationH312 / H315SkinChemical-resistant gloves, Chemical-protective lab coat or suit.
Serious Eye IrritationH319Eyes & FaceChemical splash goggles, Face shield (for splash risk).
Acute Toxicity / STOT SE 3H332 / H335Respiratory SystemUse within a certified chemical fume hood; Respirator for emergencies.

The Hierarchy of Controls: A Foundational Safety Strategy

Before relying on PPE, it is critical to implement higher-level safety controls. PPE is the last line of defense. The most effective safety strategies involve eliminating the hazard or substituting it with a less hazardous alternative. When this is not possible, engineering controls, such as chemical fume hoods, are the next best measure.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: Hierarchy of Controls for Chemical Safety.

Mandated PPE and Operational Protocols

Handling 2-Amino-6-chlorotoluene-4-sulphonic acid requires a multi-faceted approach to PPE. The following protocols are designed to provide maximum protection.

Eye and Face Protection

Given its classification as a serious eye irritant (H319), robust eye and face protection is non-negotiable.[2][4]

  • Primary Protection: Wear tightly fitting chemical splash-resistant safety goggles that conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[5][6]

  • Secondary Protection: When there is a significant risk of splashing, such as during reagent transfer or dissolution, a full-face shield must be worn over the safety goggles.[1][7]

Skin and Body Protection

The compound is a known skin irritant and is harmful upon dermal contact.[1][2] Therefore, preventing skin exposure is a primary objective.

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use.[5][6] Always consult the glove manufacturer's specifications to ensure compatibility and breakthrough time for this specific chemical class. Use proper glove removal technique to avoid contaminating your skin.[7]

  • Body Protection: Wear a long-sleeved, chemical-protective lab coat.[4] For larger quantities or procedures with a high risk of splashing, a complete chemical-resistant suit may be necessary.[7]

Respiratory Protection

Inhalation can be harmful and may cause respiratory irritation.[2][5]

  • Primary Control: All handling of 2-Amino-6-chlorotoluene-4-sulphonic acid in its solid or solution form must be conducted within a properly functioning and certified chemical fume hood.[5][6][8] This is the most critical step in preventing respiratory exposure.

  • Emergency Use: In the event of a spill or if engineering controls fail, use a NIOSH-approved or equivalent (e.g., European Standard EN 14387) air-purifying respirator with appropriate cartridges for organic vapors and acid gases.[4][7]

Procedural Discipline: Donning, Doffing, and Disposal

The effectiveness of PPE is contingent upon its correct use. Cross-contamination during the removal of PPE is a common and preventable cause of exposure.

Step-by-Step PPE Donning Sequence
  • Lab Coat/Suit: Put on your lab coat and ensure it is fully buttoned.

  • Gloves: Select the appropriate gloves and inspect for tears or holes. Don the first pair of gloves. If double-gloving, don the second pair over the first, ensuring the cuff of the outer glove goes over the sleeve of the lab coat.

  • Goggles/Face Shield: Put on your safety goggles, followed by a face shield if the procedure requires it.

  • Respirator (If Required): Perform a fit check before entering the work area.

Step-by-Step PPE Doffing Sequence

This sequence is designed to minimize contact with contaminated surfaces.

  • Outer Gloves (If Double-Gloved): Remove the outer pair of gloves, turning them inside out as you pull them off.

  • Lab Coat/Suit: Remove your lab coat, turning it inside out and away from your body.

  • Face Shield/Goggles: Remove face and eye protection from the back to the front.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[4][9][10]

Disposal Plan

All used and contaminated PPE is considered hazardous waste.

  • Collection: Place all disposable PPE, including gloves and any contaminated wipes, into a designated, clearly labeled hazardous waste container.[5]

  • Disposal: Dispose of the contents according to your institution's and local environmental regulations.[3] Do not discard in regular trash receptacles.

By adhering to these detailed protocols, you build a robust and trustworthy safety system that protects you, your colleagues, and your research.

References

  • 2-amino-6-chlorotoluene-4-sulphonic acid — Chemical Substance Information . NextSDS. [Link]

  • Strategies for the Safe Handling of Sulfonic Acid . Capital Resin Corporation. [Link]

  • SAFETY DATA SHEET - 2-Amino-4-chloro-5-methylbenzenesulfonic acid . Thermo Fisher Scientific. [Link]

  • Safety Data Sheet: Sulfonic acids, petroleum, sodium salts . Chemos GmbH&Co.KG. [Link]

  • SULPHONIC ACID, 90% - SAFETY DATA SHEET . G sublime. [Link]

  • Toluene-4-sulfonic acid monohydrate Safety Data Sheet . Carl ROTH. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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